Pyridin-3-ylmethanesulfonyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-2-1-3-8-4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMERRCYWGAOVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405313 | |
| Record name | Pyridin-3-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159290-96-7 | |
| Record name | Pyridin-3-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyridin-3-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Pyridin-3-ylmethanesulfonyl Chloride, a key intermediate in pharmaceutical development. Due to the limited availability of direct experimental data in peer-reviewed literature, this document outlines a proposed, high-yield synthetic pathway based on established chemical transformations. Furthermore, it details the expected analytical characterization of the target compound. This guide serves as a vital resource for researchers and professionals in organic synthesis and drug discovery, enabling them to produce and verify this important chemical entity.
Introduction
This compound is a valuable reagent in the synthesis of a variety of pharmacologically active molecules. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which allows for the straightforward introduction of the pyridin-3-ylmethylsulfonyl group into a target structure. This is often accomplished through the formation of sulfonamides by reaction with primary or secondary amines.
It is crucial to distinguish this compound from its isomer, Pyridine-3-sulfonyl chloride. The former possesses a methylene spacer between the pyridine ring and the sulfonyl chloride group, which imparts distinct chemical and physical properties, as well as different reactivity profiles and applications in medicinal chemistry. This guide focuses exclusively on the synthesis and characterization of this compound.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be envisioned in a three-step process starting from the readily available 3-(chloromethyl)pyridine hydrochloride. This proposed pathway is illustrated below and detailed in the subsequent experimental protocols.
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following protocols are proposed based on analogous reactions found in the chemical literature. Researchers should exercise appropriate caution and optimize conditions as necessary.
Synthesis of 3-(Chloromethyl)pyridine hydrochloride
The starting material, 3-(chloromethyl)pyridine hydrochloride, can be synthesized from 3-pyridinemethanol (also known as 3-picolyl alcohol) and thionyl chloride.
-
Reaction:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 3-pyridinemethanol in an inert solvent such as toluene.
-
Slowly add a slight molar excess (approximately 1.1 to 1.3 equivalents) of thionyl chloride to the solution while maintaining the temperature below 35°C.
-
Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).
-
The product, 3-(chloromethyl)pyridine hydrochloride, will precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with the inert solvent, and dry under vacuum.
-
Proposed Synthesis of this compound
Method A: Via Pyridine-3-ylmethanethiol
-
Synthesis of Pyridine-3-ylmethanethiol:
-
Dissolve 3-(chloromethyl)pyridine hydrochloride in a suitable solvent like ethanol or methanol.
-
Add an aqueous solution of sodium hydrosulfide (NaSH) and stir at room temperature. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the resulting Pyridine-3-ylmethanethiol by distillation or chromatography.
-
-
Oxidative Chlorination of Pyridine-3-ylmethanethiol:
-
Dissolve the purified Pyridine-3-ylmethanethiol in a mixture of acetonitrile and water.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing and chlorinating agent. A common and effective method is the use of N-Chlorosuccinimide (NCS) in the presence of a catalytic amount of hydrochloric acid.[1] Alternatively, bubbling chlorine gas through an aqueous solution of the thiol can be employed, though this method is more hazardous.[2][3]
-
Maintain the reaction at a low temperature (0-5°C) and monitor for completion.
-
Upon completion, the reaction mixture is typically worked up by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Method B: Via S-alkyl isothiouronium salt
This method provides a direct conversion from the alkyl halide.[4][5]
-
Formation of the S-(pyridin-3-ylmethyl)isothiouronium salt:
-
Reflux a solution of 3-(chloromethyl)pyridine hydrochloride and thiourea in ethanol for approximately 30-60 minutes.
-
Cool the reaction mixture to allow the isothiouronium salt to crystallize.
-
Collect the salt by filtration.
-
-
Oxidative Chlorosulfonation:
-
Suspend the S-(pyridin-3-ylmethyl)isothiouronium salt in a mixture of acetonitrile and aqueous hydrochloric acid.
-
Cool the mixture to 0°C.
-
Add a suitable N-chloro reagent, such as N-chloro-N-(phenylsulfonyl)benzenesulfonamide (NCBSI) or N-chlorosuccinimide (NCS), portion-wise while maintaining the low temperature.[4][5]
-
Stir the reaction until completion.
-
Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.
-
Characterization
As of the date of this document, detailed, experimentally-derived characterization data for this compound is not widely available in the public domain. The following section outlines the expected analytical data based on the compound's structure.
Physical Properties
| Property | Expected Value |
| Molecular Formula | C₆H₆ClNO₂S |
| Molecular Weight | 191.64 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate). Expected to be reactive with protic solvents like water and alcohols. |
Spectroscopic Data (Expected)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~4.5-5.0 ppm (singlet, 2H): Methylene protons (-CH₂-SO₂Cl). The chemical shift is downfield due to the deshielding effect of the adjacent sulfonyl chloride group.
-
δ ~7.3-7.5 ppm (multiplet, 1H): Proton at the 5-position of the pyridine ring.
-
δ ~7.7-7.9 ppm (multiplet, 1H): Proton at the 4-position of the pyridine ring.
-
δ ~8.5-8.7 ppm (multiplet, 2H): Protons at the 2- and 6-positions of the pyridine ring, expected to be the most downfield due to the proximity to the nitrogen atom.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~60-70 ppm: Methylene carbon (-CH₂-SO₂Cl).
-
δ ~123-125 ppm: Carbon at the 5-position of the pyridine ring.
-
δ ~135-137 ppm: Carbon at the 3-position of the pyridine ring.
-
δ ~148-152 ppm: Carbons at the 2- and 6-positions of the pyridine ring.
-
δ ~135-140 ppm: Carbon at the 4-position of the pyridine ring.
IR (Infrared) Spectroscopy:
-
~1370-1380 cm⁻¹ and ~1170-1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bond in the sulfonyl chloride group.
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic pyridine ring.
-
~1400-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.
MS (Mass Spectrometry):
-
Expected Molecular Ion (M⁺): m/z 191 (with a characteristic isotope pattern for one chlorine and one sulfur atom). The M+2 peak should be approximately one-third the intensity of the M⁺ peak.
-
Key Fragmentation Pattern: Loss of SO₂Cl (m/z 91, corresponding to the pyridin-3-ylmethyl cation) would be a likely fragmentation pathway.
Safety and Handling
This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to cause severe skin burns and eye damage. As a sulfonyl chloride, it will react with water, alcohols, and other nucleophiles, releasing corrosive hydrochloric acid. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. By leveraging established synthetic methodologies for the conversion of alkyl halides to sulfonyl chlorides, a reliable production route is outlined. The provided expected characterization data will aid researchers in confirming the identity and purity of the synthesized product. This document is intended to bridge the information gap in the existing literature and empower scientists in the pharmaceutical and chemical industries to effectively utilize this important building block.
References
- 1. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US3626004A - Method of preparing alkyl sulfonyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyridin-3-ylmethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-ylmethanesulfonyl chloride, identified by the CAS Number 159290-96-7, is a pivotal reagent in synthetic organic chemistry, primarily utilized as an intermediate in the development of pharmacologically active compounds. Its structure, featuring a pyridine ring linked to a methanesulfonyl chloride moiety, makes it a versatile building block for introducing the pyridin-3-ylmethylsulfonyl group into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in sulfonamide synthesis, and contextualizes its use by illustrating the signaling pathway targeted by its derivatives.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted physicochemical properties. This data is crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 159290-96-7 | [1] |
| Molecular Formula | C₆H₆ClNO₂S | [1] |
| Molecular Weight | 191.64 g/mol | [1] |
| Predicted Boiling Point | 325.1 ± 25.0 °C | |
| Predicted Density | 1.458 ± 0.06 g/cm³ | |
| Storage Conditions | Inert atmosphere, store in freezer at -20°C | [2] |
| Synonyms | 3-Pyridylmethanesulfonyl chloride, 3-Pyridinylmethanesulfonyl Chloride, Pyridin-3-yl-methanesulfonyl chloride | [1] |
Note: Predicted data should be used as a guideline. Experimental verification is recommended.
Experimental Protocols
This compound is a key reactant in the synthesis of sulfonamides, a functional group present in numerous therapeutic agents. The following is a general, yet detailed, protocol for the synthesis of N-substituted pyridin-3-ylmethanesulfonamides, adapted from procedures for similar sulfonyl chlorides.
General Protocol for Sulfonamide Synthesis
This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous pyridine or other suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle/oil bath
-
Rotary evaporator
-
Chromatography equipment for purification (e.g., flash column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Add the non-nucleophilic base (1.1 to 1.5 equivalents) to the solution.
-
Addition of Sulfonyl Chloride: While stirring, add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent dropwise to the reaction mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating may be applied.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers sequentially with 1M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-substituted pyridin-3-ylmethanesulfonamides.
Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway
This compound is a valuable precursor for the synthesis of molecules that can modulate cellular signaling pathways. Notably, its derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[3][4][5][6][7] Its dysregulation is implicated in various diseases, including cancer.[4][6]
The diagram below illustrates a simplified representation of the PI3K/Akt signaling cascade, providing context for the therapeutic rationale behind synthesizing inhibitors using building blocks like this compound.
Caption: Simplified PI3K/Akt signaling pathway targeted by derivatives.
Conclusion
This compound is a specialized reagent with significant potential in medicinal chemistry and drug discovery. Its utility in constructing complex molecules designed to interact with key biological targets, such as the PI3K/Akt pathway, underscores its importance. This guide provides foundational knowledge for its application, from basic properties to a detailed synthetic protocol and its biological context, serving as a valuable resource for researchers in the field. Further investigation into its reactivity and the development of novel applications will continue to expand its role in the synthesis of next-generation therapeutics.
References
- 1. 159290-96-7 CAS MSDS (3-PYRIDINEMETHANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 159290-96-7|this compound|BLD Pharm [bldpharm.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. cusabio.com [cusabio.com]
- 7. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pyridin-3-ylmethanesulfonyl Chloride: A Technical Guide to Solubility and Stability
This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for Pyridin-3-ylmethanesulfonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document collates known qualitative data, presents detailed experimental protocols for quantitative analysis, and offers visual workflows to guide laboratory practices.
Core Physicochemical Properties
This compound and its hydrochloride salt are important reagents in organic synthesis. Understanding their solubility and stability is critical for optimizing reaction conditions, ensuring reagent integrity, and developing robust synthetic methodologies. The hydrochloride salt is noted to be a solid, while the free base form may be encountered as a liquid.
Solubility Profile
Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the qualitative solubility information that has been collated from various sources. It is important to note that sulfonyl chlorides as a class are reactive towards protic solvents.
| Solvent | Formula | Type | Solubility | Citation |
| Water | H₂O | Protic | Reactive, hydrolyzes | [1][2] |
| Methanol | CH₃OH | Protic | Soluble | [3] |
| Methylene Chloride (DCM) | CH₂Cl₂ | Aprotic | Soluble | [3] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Aprotic | Soluble | [3] |
| Chloroform | CHCl₃ | Aprotic | Sparingly Soluble | [4] |
Note: The solubility in protic solvents like methanol and water is accompanied by reaction (solvolysis/hydrolysis).
Stability Characteristics
This compound is a reactive compound, and its stability is a key consideration for storage and handling. The compound is sensitive to moisture and elevated temperatures.
| Condition | Observation | Incompatible Materials | Hazardous Decomposition Products | Citation |
| Moisture/Water | Hydrolyzes to the corresponding sulfonic acid and hydrochloric acid. The hydrochloride salt is described as water-reactive and contact with water liberates toxic gas. | Water, Moist Air | Hydrogen chloride gas, Sulfur oxides | [1][2] |
| Temperature | Stable under normal temperatures. Avoid high temperatures and excess heat. | Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Hydrogen chloride gas | [1][3] | |
| Oxidizing Agents | Reacts with strong oxidizing agents. | Strong oxidizing agents | Not specified | [1][3] |
| Bases | Reactive towards bases. | Bases | Not specified | [1] |
| Alkaline Material | Contact liberates heat. | Alkaline materials | Not specified | [5] |
Experimental Protocols
To empower researchers to obtain quantitative data, the following detailed experimental protocols for solubility and stability assessment are provided. These are generalized methods for sulfonyl chlorides and should be adapted for this compound with appropriate safety precautions.
Protocol 1: Determination of Qualitative Solubility
This method provides a rapid assessment of solubility in various solvents.
Materials:
-
This compound
-
Anhydrous solvents of interest (e.g., acetonitrile, THF, toluene, etc.)
-
Dry test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add approximately 10-20 mg of this compound to a dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, resulting in a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This gravimetric method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
Anhydrous solvent of interest
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe and syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed, dry evaporating dish or vial
-
Analytical balance
-
Vacuum oven or source of inert gas (e.g., nitrogen)
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the anhydrous solvent.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a syringe.
-
Filter the supernatant through a syringe filter into a pre-weighed, dry evaporating dish or vial. This step is critical to remove any undissolved microcrystals.
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.
-
Weigh the dish or vial containing the solid residue on an analytical balance.
-
Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.
-
Express the solubility in the desired units, such as mg/mL or g/100 mL.
Protocol 3: Stability Assessment via Forced Degradation Studies
Forced degradation studies are essential for determining the intrinsic stability of a substance and identifying potential degradation products.[6]
Materials:
-
This compound
-
Solutions for stress conditions:
-
Acidic: 0.1 M to 1 M HCl
-
Basic: 0.1 M to 1 M NaOH
-
Oxidative: 3-30% H₂O₂
-
-
Temperature-controlled oven
-
Photostability chamber
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Validated stability-indicating HPLC method
Procedure:
-
Acid and Base Hydrolysis:
-
Dissolve a known concentration of this compound in a solution of 0.1 M to 1 M HCl for acid hydrolysis and 0.1 M to 1 M NaOH for base hydrolysis.[6]
-
Keep the mixtures at room temperature or heat (e.g., 60-80°C) for a specified period (e.g., 2 to 24 hours).[6]
-
Take samples at various time points, neutralize them, and dilute for HPLC analysis.[6]
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[6]
-
Carry out the reaction at room temperature for a set duration.
-
Dilute the samples for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60-100°C) for a defined period.[6]
-
For solutions, dissolve the compound in a suitable solvent and heat at a controlled temperature.
-
Dissolve the solid samples or dilute the solution samples for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound or a solution of the compound to light in a photostability chamber according to ICH guidelines.
-
Analyze the samples by HPLC at various time points.
-
Sample Analysis:
-
A stability-indicating HPLC method must be developed and validated to separate the parent compound from its degradation products.
-
The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[6]
-
Analyze the samples from the forced degradation studies to determine the percentage of degradation and identify the major degradation products.
Visual Workflows
The following diagrams illustrate the experimental workflows for determining solubility and stability.
References
- 1. fishersci.com [fishersci.com]
- 2. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Pyridine-3-sulfonyl chloride , 98% , 16133-25-8 - CookeChem [cookechem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
Spectroscopic Analysis of Pyridine-3-sulfonyl chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine-3-sulfonyl chloride (CAS No. 16133-25-8), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the available quantitative data for Pyridine-3-sulfonyl chloride from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Pyridine-3-sulfonyl chloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.70-7.74 | dd | 1H | H-5 |
| 8.43-8.45 | dd | 1H | H-4 |
| 9.03-9.05 | dd | 1H | H-6 |
| 9.31-9.32 | d | 1H | H-2 |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for Pyridine-3-sulfonyl chloride
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results. | C-2 |
| Data not available in search results. | C-3 |
| Data not available in search results. | C-4 |
| Data not available in search results. | C-5 |
| Data not available in search results. | C-6 |
| Note: While commercial suppliers indicate the availability of ¹³C NMR data, specific chemical shifts were not found in the provided search results.[2][3] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Pyridine-3-sulfonyl chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3067 | Medium | Aromatic C-H stretch |
| 1596-1414 | Medium-Strong | C=C, C=N pyridine ring stretch |
| Data not available in search results. | Strong | S=O asymmetric stretch |
| Data not available in search results. | Strong | S=O symmetric stretch |
| Note: Specific peak values for the sulfonyl group were not available. The provided data is based on typical absorbances for aromatic sulfonyl chlorides and pyridyl moieties.[4] Commercial suppliers confirm the availability of FT-IR data.[3][5] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Pyridine-3-sulfonyl chloride
| m/z | Ion | Notes |
| 177 | [M]⁺ | Molecular ion (for ³⁵Cl isotope) |
| 179 | [M+2]⁺ | Isotope peak for ³⁷Cl |
| 79 | [C₅H₅N]⁺ | Pyridinium radical cation from cleavage of the C-S bond.[6] |
| Note: The molecular formula is C₅H₄ClNO₂S, with a molecular weight of 177.61 g/mol .[7][8][9] |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
NMR Spectroscopy Protocol
A sample of Pyridine-3-sulfonyl chloride (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). A small quantity of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) field NMR spectrometer. For ¹H NMR, typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans. For ¹³C NMR, a proton-decoupled sequence is employed with a 45° pulse width and a relaxation delay of 2-5 seconds. The acquired free induction decays (FIDs) are processed with Fourier transformation, phase correction, and baseline correction to obtain the final spectra.
IR Spectroscopy Protocol
The FT-IR spectrum is obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the liquid Pyridine-3-sulfonyl chloride is placed directly onto the ATR crystal (e.g., diamond). The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
Mass Spectrometry Protocol
Mass spectral data is acquired using an electron ionization (EI) mass spectrometer, potentially coupled with a gas chromatograph (GC-MS). For GC-MS analysis, a diluted solution of the sample in a volatile solvent like dichloromethane is injected into the GC. The instrument is equipped with a capillary column (e.g., RTX-5MS, 30 m x 0.25 mm x 0.25 µm). The injector temperature is set to 280°C. The oven temperature program begins at 50°C for 1 minute, followed by a ramp of 25°C/min to 300°C, which is then held for 3 minutes. Helium is used as the carrier gas. The mass spectrometer is operated in EI mode at 70 eV. The ion source temperature is maintained at 200°C. Data is acquired in full scan mode over a mass range of m/z 50-400.
Visualization of Spectroscopic Workflow
The logical workflow for the spectroscopic analysis of Pyridine-3-sulfonyl chloride is depicted in the following diagram.
References
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 6. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 [biosynth.com]
- 8. Pyridine-3-sulfonyl chloride 95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyridin-3-ylmethanesulfonyl Chloride: A Technical Guide to its Derivatization Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-ylmethanesulfonyl chloride is a key reagent in modern synthetic and medicinal chemistry, primarily utilized for the derivatization of nucleophilic functional groups. Its utility stems from the introduction of the pyridin-3-ylmethylsulfonyl moiety, which can significantly alter the physicochemical and pharmacological properties of a parent molecule. This guide provides an in-depth exploration of the mechanism of action, experimental protocols, and applications of this compound in derivatization reactions, with a focus on its relevance in drug discovery and development. While the requested compound is this compound, the widely documented and utilized reagent is Pyridine-3-sulfonyl chloride. This guide will focus on the latter, as it is a cornerstone in the synthesis of modern pharmaceuticals.[1] It serves as a versatile sulfonylation reagent, crucial for creating complex molecular structures that form the basis of new medicines.[1] A notable application is its role as a critical building block for Vonoprazan Fumarate, a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[2]
Core Mechanism of Action: Sulfonylation
The primary mechanism of action of this compound in derivatization is through a nucleophilic acyl substitution-like reaction at the sulfur atom of the sulfonyl chloride group. The electron-deficient sulfur atom is highly susceptible to attack by nucleophiles, such as amines, alcohols, and phenols.
The general mechanism for the sulfonylation of an amine is depicted below:
Caption: General mechanism of amine sulfonylation.
The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The resulting sulfonamides are often stable, crystalline solids, which facilitates their purification and handling. A similar mechanism occurs with phenols, leading to the formation of sulfonate esters.[3]
Experimental Protocols
General Procedure for the Synthesis of Sulfonamides
A general protocol for the synthesis of sulfonamides from this compound involves the reaction with a primary or secondary amine.[4]
-
Reaction Setup: To a solution of the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), an equimolar amount or a slight excess of this compound is added portion-wise at a controlled temperature (typically 0 °C to room temperature).
-
Base Addition: A base (e.g., triethylamine, pyridine, or an inorganic base like potassium carbonate) is added to the reaction mixture to scavenge the HCl produced.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired sulfonamide.
Synthesis of this compound
The reagent itself can be synthesized from 3-aminopyridine. The process involves a diazotization reaction followed by a sulfonyl chlorination.[5] A common method involves the reaction of the corresponding sulfonic acid with phosphorus pentachloride or thionyl chloride.[6]
Quantitative Data
The following table summarizes representative yields for the synthesis of this compound and a subsequent derivatization reaction.
| Product | Starting Material(s) | Reagents | Yield (%) | Reference |
| Pyridin-3-sulfonyl chloride | 3-Aminopyridine | NaNO₂, NaBF₄, SO₂, CuCl₂ | ~80 | [7] |
| Pyridine-3-sulfonyl chloride | Pyridine-3-sulfonic acid | PCl₅, POCl₃ | 94 | [6] |
| N-Phenylpyridine-3-sulfonamide | Pyridine-3-sulfonyl chloride, Aniline | - | Not specified | [8] |
| Pyridine-3-sulfonamide | Pyridine-3-sulfonyl chloride, Ammonia | Dioxane | 71 | [9] |
Signaling Pathways and Experimental Workflows
The derivatization with this compound is a chemical synthesis step and does not directly represent a signaling pathway. However, the resulting derivatives may be designed to interact with specific biological targets. For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been synthesized and evaluated for their antibacterial activity.[10]
Below is a generalized experimental workflow for the synthesis and evaluation of novel derivatives.
Caption: A generalized experimental workflow.
Applications in Drug Discovery
The introduction of the pyridin-3-ylmethylsulfonyl group can modulate a molecule's properties in several ways beneficial for drug development:
-
Improved Solubility: The pyridine ring can enhance aqueous solubility.
-
Modulation of Lipophilicity: The sulfonyl group and pyridine ring alter the overall lipophilicity (logP) of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Introduction of a Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.
-
Metabolic Stability: The sulfonamide linkage is generally stable to metabolic degradation.
A significant application is in the synthesis of Vonoprazan (TAK-438), a potassium-competitive acid blocker.[11] Pyridine-3-sulfonyl chloride is a key intermediate in the manufacturing of this drug.[2][11] This underscores the importance of this reagent in producing modern pharmaceuticals for gastrointestinal healthcare.[2] Furthermore, derivatization with pyridine-3-sulfonyl chloride has been employed to enhance the sensitivity of steroidal estrogens in liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) analysis.[12]
Conclusion
This compound (and more commonly, Pyridine-3-sulfonyl chloride) is a valuable and versatile reagent for the derivatization of nucleophiles. The straightforward and efficient formation of stable sulfonamides and sulfonate esters makes it a powerful tool in the medicinal chemist's arsenal. Its application in the synthesis of marketed drugs and its utility in bioanalytical methods highlight its continued importance in the pharmaceutical sciences. This guide has provided a foundational understanding of its mechanism, application, and the experimental considerations for its use in a research and development setting.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 12. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Pyridine-3-sulfonyl Chloride: A Core Intermediate in Modern Pharmaceutical Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Pyridine-3-sulfonyl chloride stands as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its inherent reactivity, centered around the sulfonyl chloride functional group, allows for the facile introduction of the pyridine-3-sulfonyl moiety into a diverse range of molecular scaffolds. This versatility has rendered it an indispensable building block in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most notably, the application of pyridine-3-sulfonyl chloride in the synthesis of pharmaceutical agents, with a primary focus on the potassium-competitive acid blocker, Vonoprazan. Detailed experimental protocols, comprehensive quantitative data, and visual representations of synthetic and signaling pathways are presented to furnish researchers and drug development professionals with a thorough understanding of this critical pharmaceutical intermediate.
Introduction
The pyridine ring is a ubiquitous structural motif in a vast number of pharmaceuticals, imparting favorable physicochemical and pharmacokinetic properties. The introduction of a sulfonyl chloride group at the 3-position of the pyridine ring yields Pyridine-3-sulfonyl chloride, a highly reactive and versatile intermediate.[1] This reactivity is primarily exploited in the formation of sulfonamides through reactions with primary and secondary amines, a key linkage in many biologically active compounds.[2]
This guide will delve into the technical aspects of Pyridine-3-sulfonyl chloride, providing a comprehensive resource for scientists engaged in pharmaceutical research and development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of Pyridine-3-sulfonyl chloride are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₄ClNO₂S | [3] |
| Molecular Weight | 177.61 g/mol | [3] |
| Appearance | Colorless to light-yellow liquid | [4] |
| Density | 1.460 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.556 | [5] |
| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate; slightly soluble in water. | [6] |
| Stability | Sensitive to moisture; hydrolyzes to pyridine-3-sulfonic acid and hydrochloric acid. | [4] |
Spectroscopic analysis is essential for the structural confirmation and purity assessment of chemical compounds. The following table summarizes the key spectroscopic data for Pyridine-3-sulfonyl chloride.
| Spectroscopic Technique | Key Data | Reference(s) |
| ¹H NMR | Spectrum available | [7] |
| ¹³C NMR | Data available upon request | [8] |
| Infrared (IR) Spectroscopy | ATR-IR spectrum available | [8] |
| Mass Spectrometry (MS) | MASS/LC-MS data included with commercial products | [8] |
Synthesis of Pyridine-3-sulfonyl Chloride
Several synthetic routes to Pyridine-3-sulfonyl chloride have been reported, primarily starting from 3-aminopyridine or pyridine-3-sulfonic acid.
From 3-Aminopyridine via Diazotization
A common and efficient method involves the diazotization of 3-aminopyridine, followed by a sulfonyl chloride formation reaction.
Experimental Protocol:
To a solution of 3-aminopyridine in hydrochloric acid, an aqueous solution of sodium nitrite is added dropwise at 0-5 °C to form the diazonium salt.[9] This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield Pyridine-3-sulfonyl chloride.[9]
From Pyridine-3-sulfonic Acid
An alternative route utilizes pyridine-3-sulfonic acid as the starting material.
Experimental Protocol:
Pyridine-3-sulfonic acid is reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), to convert the sulfonic acid group into the sulfonyl chloride.[10] The reaction is typically carried out in an inert solvent.
The following table summarizes the yields for different synthetic methods.
| Starting Material | Reagents | Yield (%) | Reference(s) |
| 3-Aminopyridine | NaNO₂, HCl, SO₂, CuCl₂ | Not specified | [9] |
| Pyridine-3-sulfonic acid | PCl₅ | 82.8 | [10] |
Reactivity and Application in Pharmaceutical Synthesis
The primary utility of Pyridine-3-sulfonyl chloride in pharmaceutical synthesis lies in its ability to readily react with nucleophiles, particularly primary and secondary amines, to form stable sulfonamides.[2]
Synthesis of Vonoprazan
A prominent example of the application of Pyridine-3-sulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related disorders.[11]
Experimental Protocol:
In a key step of the synthesis, the pyrrole nitrogen of a 5-(2-fluorophenyl)-1H-pyrrole-3-carboxamide derivative is deprotonated with a strong base, such as n-butyllithium, and then reacted with Pyridine-3-sulfonyl chloride to form the sulfonamide linkage, yielding Vonoprazan.[12]
Vonoprazan Mechanism of Action:
Vonoprazan inhibits gastric acid secretion by competitively blocking the potassium-binding site of the H⁺,K⁺-ATPase (proton pump) in gastric parietal cells.[2][13][14]
Other Pharmaceutical Applications
While Pyridine-3-sulfonyl chloride is a versatile reagent for introducing the pyridine-3-sulfonyl moiety, its use in the synthesis of other prominent drugs like Celecoxib and Delavirdine is not documented in the reviewed scientific literature. The synthetic pathways for these drugs do not appear to involve this specific intermediate.[1][6]
Celecoxib Mechanism of Action:
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[1][3][6]
Delavirdine Mechanism of Action:
Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. It binds to a non-catalytic site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity and prevents the conversion of viral RNA to DNA.[15][16][17]
General Synthesis of Pyridine-3-sulfonamides
The reaction of Pyridine-3-sulfonyl chloride with a variety of primary and secondary amines provides a straightforward route to a library of pyridine-3-sulfonamides.
Experimental Protocol for the Synthesis of Pyridine-3-sulfonamide:
To a solution of Pyridine-3-sulfonyl chloride (1.0 g, 5.6 mmol) in tetrahydrofuran (5 mL), a solution of ammonia in dioxane (2 M, 23.9 mL, 47.9 mmol) is added. The resulting suspension is stirred at room temperature for 1 hour. After completion, the solvent is removed under reduced pressure. The residue is dissolved in dichloromethane, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated to afford the product.[18]
| Amine | Product | Yield (%) | Reference(s) |
| Ammonia | Pyridine-3-sulfonamide | 71 | [18] |
| Substituted Anilines | N-Aryl-pyridine-3-sulfonamides | 70-82 | [19] |
Safety and Handling
Pyridine-3-sulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage. May cause respiratory irritation.[6]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with water and moisture.[18]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as water, bases, and strong oxidizing agents.[20]
Conclusion
Pyridine-3-sulfonyl chloride is a valuable and versatile intermediate in pharmaceutical synthesis. Its facile reaction with amines to form sulfonamides has been instrumental in the development of important drugs, most notably the potassium-competitive acid blocker Vonoprazan. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in drug discovery and development. This guide provides a comprehensive overview of these aspects, serving as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 3. CN105130955B - The preparation method of Vonoprazan fumarate - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents | MDPI [mdpi.com]
- 7. veeprho.com [veeprho.com]
- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a new manufacturing process for vonoprazan via atom-transfer-radical-cyclization | Poster Board #606 - American Chemical Society [acs.digitellinc.com]
- 11. journalirjpac.com [journalirjpac.com]
- 12. CN102675284A - Synthesis method of delavirdine - Google Patents [patents.google.com]
- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 14. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 15. pyridine-3-sulfonyl chloride (16133-25-8) 1H NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and anti-HIV-1 activity of new delavirdine analogues carrying arylpyrrole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tdcommons.org [tdcommons.org]
An In-depth Technical Guide to Pyridine-3-ylmethanesulfonyl Chloride: From Discovery to Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-3-ylmethanesulfonyl chloride has emerged as a significant building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of Pyridine-3-ylmethanesulfonyl Chloride. It further delves into its critical application in the development of methionine aminopeptidase (MetAP) inhibitors, a promising class of drugs targeting angiogenesis and cell proliferation. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.
Introduction
Pyridine-3-ylmethanesulfonyl chloride, with the CAS number 159290-96-7 for the free base and 191105-35-8 for its hydrochloride salt, is a reactive sulfonyl chloride derivative. Its structural features, combining a pyridine ring and a methanesulfonyl chloride moiety, make it a versatile reagent for introducing the pyridin-3-ylmethylsulfonyl group into various molecular scaffolds. This has proven particularly valuable in the synthesis of targeted therapies, most notably inhibitors of methionine aminopeptidases (MetAPs), enzymes that play a crucial role in protein maturation and are implicated in various disease states, including cancer.
Discovery and History
The initial synthesis and detailed historical account of the discovery of Pyridine-3-ylmethanesulfonyl Chloride are not extensively documented in readily available literature. Its emergence is closely tied to the broader exploration of pyridinyl derivatives in medicinal chemistry. The development of synthetic routes to this compound was likely driven by the need for specific structural motifs in the quest for novel enzyme inhibitors. Its utility as a precursor to potent inhibitors of methionine aminopeptidase has solidified its importance in contemporary drug discovery programs.
Synthesis and Experimental Protocols
The synthesis of Pyridine-3-ylmethanesulfonyl Chloride and its derivatives is a critical process for its application in pharmaceutical research. While a specific, detailed experimental protocol for the direct synthesis of Pyridine-3-ylmethanesulfonyl Chloride with comprehensive quantitative data is not widely published, synthetic strategies for analogous sulfonyl chlorides provide a foundational understanding. The synthesis generally involves the introduction of a sulfonyl chloride group onto a pyridine-methane scaffold.
One common approach for the synthesis of related aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding aromatic compound. Another method is the diazotization of an amino-substituted precursor followed by a sulfonyl chloride formation reaction. For instance, the synthesis of the closely related Pyridine-3-sulfonyl chloride often utilizes 3-aminopyridine as a starting material, which undergoes diazotization and subsequent reaction with a sulfur dioxide source in the presence of a copper catalyst.
A plausible synthetic workflow for Pyridine-3-ylmethanesulfonyl Chloride could start from 3-pyridinemethanol, which would be converted to the corresponding thiol, followed by oxidation to the sulfonic acid, and finally chlorination to the desired sulfonyl chloride.
Below is a generalized experimental workflow representing a potential synthetic route.
Caption: A potential synthetic pathway for Pyridine-3-ylmethanesulfonyl Chloride.
Note: The lack of a publicly detailed, high-yield synthesis protocol for Pyridine-3-ylmethanesulfonyl Chloride itself highlights a potential area for process chemistry research and development.
Application in Drug Development: Methionine Aminopeptidase Inhibitors
A primary and significant application of Pyridine-3-ylmethanesulfonyl Chloride is in the synthesis of inhibitors targeting methionine aminopeptidases (MetAPs).[1] MetAPs are crucial enzymes that cleave the N-terminal methionine from newly synthesized proteins, a vital step in protein maturation and function.[2] There are two main types in eukaryotes, MetAP1 and MetAP2.[2]
Role of MetAP in Disease
MetAP2, in particular, has been identified as a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3][4] Inhibition of MetAP2 has been shown to suppress endothelial cell proliferation and, consequently, angiogenesis.[4] This makes MetAP2 an attractive target for the development of anti-cancer therapies. Furthermore, MetAPs are essential for cell proliferation, and their inhibition can lead to cell cycle arrest.[5]
Synthesis of MetAP Inhibitors
Pyridine-3-ylmethanesulfonyl Chloride serves as a crucial building block for a class of potent and selective MetAP inhibitors. The sulfonyl chloride group readily reacts with amines to form sulfonamides, a common functional group in many biologically active molecules. This allows for the straightforward incorporation of the pyridin-3-ylmethylsulfonyl moiety, which has been found to be important for binding to the active site of MetAPs.
Signaling Pathways
The therapeutic effect of MetAP inhibitors derived from Pyridine-3-ylmethanesulfonyl Chloride is rooted in their ability to disrupt key cellular signaling pathways involved in cell growth and angiogenesis.
Inhibition of Angiogenesis
MetAP2 is a primary target of angiogenesis inhibitors like fumagillin and its analogs.[3] By inhibiting MetAP2, these compounds can block the proliferation of endothelial cells, a critical step in the formation of new blood vessels that tumors need to grow. The inhibition of MetAP2 is believed to interfere with the function of proteins essential for cell cycle progression in endothelial cells.
Caption: Signaling pathway illustrating the role of MetAP2 in angiogenesis.
Control of Cell Proliferation
Both MetAP1 and MetAP2 are essential for controlling cell proliferation.[5] The N-terminal processing of proteins is critical for their stability and function. By inhibiting MetAPs, the maturation of a wide range of proteins involved in the cell cycle is disrupted, leading to an arrest in cell proliferation. This provides a direct mechanism for the anti-cancer effects of MetAP inhibitors.
Quantitative Data Summary
Due to the limited availability of public data specifically for the synthesis of Pyridine-3-ylmethanesulfonyl Chloride, this section provides representative data for the synthesis of the related and well-documented compound, Pyridine-3-sulfonyl chloride, to illustrate typical yields and conditions.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| 3-Aminopyridine | 1. Diazotization (NaNO₂, HCl) 2. Sulfonylchlorination (SO₂, CuCl₂) | Pyridine-3-sulfonyl chloride | ~80 | >98 | Patent Literature |
| Pyridine-3-sulfonic acid | Thionyl chloride, catalyst | Pyridine-3-sulfonyl chloride | >90 | High | Patent Literature |
Note: These values are for a related compound and should be considered as illustrative for the synthesis of sulfonyl chlorides in the pyridine series.
Conclusion
Pyridine-3-ylmethanesulfonyl Chloride is a valuable and reactive intermediate in the field of medicinal chemistry. Its primary application in the synthesis of methionine aminopeptidase inhibitors underscores its importance in the development of novel anti-cancer therapies that target angiogenesis and cell proliferation. While detailed information on its initial discovery and a standardized, high-yield synthesis protocol remains somewhat elusive in public literature, its utility is evident from its application in the synthesis of complex, biologically active molecules. Further research into the process development for this compound could enhance its accessibility and accelerate the discovery of new therapeutics. This guide provides a foundational resource for researchers and professionals in the pharmaceutical industry, offering insights into the synthesis, applications, and biological significance of this important chemical entity.
References
- 1. Methionine aminopeptidase-2 is a pivotal regulator of vasculogenic mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methionine aminopeptidases and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Methionine AminoPeptidase Type-2 Inhibitors Targeting Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methionine aminopeptidases type I and type II are essential to control cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Pyridin-3-ylmethanesulfonyl Chloride for Beginners
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-3-ylmethanesulfonyl chloride is a bifunctional reagent of interest in medicinal chemistry and drug development. Its structure, incorporating a reactive sulfonyl chloride moiety and a pyridine ring, makes it a valuable building block for introducing the pyridin-3-ylmethylsulfonyl group into molecules. This guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol for its preparation, and its applications in drug discovery workflows. A clear distinction is made between this compound and the structurally similar Pyridine-3-sulfonyl chloride to avoid ambiguity in research and development.
Introduction
This compound, and its hydrochloride salt, are reactive chemical intermediates used in organic synthesis. The presence of a methylene bridge between the pyridine ring and the sulfonyl chloride group distinguishes it from the more commonly cited Pyridine-3-sulfonyl chloride. This structural difference can impart distinct chemical reactivity and conformational properties to the resulting sulfonamides and other derivatives. The pyridine nitrogen offers a site for potential hydrogen bonding, which can influence the pharmacokinetic properties of drug candidates.[1] This guide aims to provide a foundational understanding of this reagent for professionals in the field of drug discovery.
Chemical and Physical Properties
Quantitative data for this compound and its hydrochloride salt are summarized below. It is important to note that some physical properties are predicted values due to the limited availability of experimental data for this specific compound.
Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Neutral) | This compound Hydrochloride | Source |
| CAS Number | 159290-96-7 | 191105-35-8 | [2][3] |
| Molecular Formula | C₆H₆ClNO₂S | C₆H₇Cl₂NO₂S | [2][3] |
| Molecular Weight | 191.64 g/mol | 228.09 g/mol | [2][3] |
| Appearance | Not specified | Not specified | - |
| Boiling Point | 325.1 ± 25.0 °C (Predicted) | Not specified | [2] |
| Density | 1.458 ± 0.06 g/cm³ (Predicted) | Not specified | [2] |
| Synonyms | 3-Pyridylmethanesulfonyl chloride; 3-Pyridinylmethanesulfonyl Chloride | 3-chlorosulfonylmethylpyridine hydrochloride; pyridine-3-yl-methane sulfonyl chloride hydrochloride | [2][3] |
Synthesis of this compound
Proposed Synthetic Pathway:
References
Methodological & Application
Application Note: Quantitative Analysis of Primary and Secondary Amines using Pyridin-3-ylmethanesulfonyl Chloride Derivatization by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including metabolomics, clinical diagnostics, and pharmaceutical development. These compounds often exhibit poor chromatographic retention and low ionization efficiency in reversed-phase liquid chromatography-mass spectrometry (LC-MS), making their accurate quantification challenging. Chemical derivatization is a powerful strategy to overcome these limitations. Pyridin-3-ylmethanesulfonyl Chloride is a derivatizing agent that reacts with primary and secondary amines to form stable sulfonamides. This derivatization enhances the hydrophobicity of the analytes, improving their retention on reversed-phase columns. Furthermore, the pyridine moiety provides a permanent positive charge, which significantly enhances the ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to lower limits of detection.
This application note provides a detailed protocol for the derivatization of primary and secondary amines with this compound for sensitive and robust quantification by HPLC-MS.
Chemical Reaction
The derivatization reaction involves the nucleophilic attack of the amine on the sulfonyl chloride group of this compound, leading to the formation of a stable sulfonamide and hydrochloric acid. The reaction is typically carried out in a slightly alkaline medium to neutralize the liberated acid and to ensure the amine is in its nucleophilic free base form.
Caption: Chemical derivatization of an amine with this compound.
Experimental Protocols
Materials and Reagents
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium bicarbonate buffer (50 mM, pH 9.0)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte of interest.
-
Sample matrix (e.g., plasma, urine, cell lysate)
Equipment
-
HPLC system coupled with a mass spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
Analytical column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Vortex mixer
-
Centrifuge
-
Thermomixer or water bath
-
Nitrogen evaporator
Sample Preparation
-
Protein Precipitation (for biological fluids like plasma or serum):
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Derivatization Protocol
-
Reconstitute the dried extract in 50 µL of 50 mM ammonium bicarbonate buffer (pH 9.0).
-
Add 50 µL of a freshly prepared solution of this compound in acetonitrile (1 mg/mL).
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 30 minutes in a thermomixer.
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 1% formic acid in water to quench the reaction.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for HPLC-MS analysis.
HPLC-MS/MS Parameters
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Note: The specific MRM transitions (precursor ion -> product ion) and collision energies need to be optimized for each derivatized analyte.
Data Presentation
The following table summarizes representative quantitative performance data for the analysis of various primary and secondary amines using the this compound derivatization method. These values are illustrative and may vary depending on the specific analyte, matrix, and instrumentation.
| Analyte | Retention Time (min) | MRM Transition (m/z) | Linearity (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) |
| Amphetamine | 4.2 | 295.1 -> 119.1 | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
| Metamphetamine | 4.8 | 309.1 -> 119.1 | 0.1 - 100 | >0.995 | 0.05 | 0.1 |
| Putrescine | 2.5 | 393.2 -> 161.1 | 0.5 - 200 | >0.99 | 0.2 | 0.5 |
| Cadaverine | 2.9 | 407.2 -> 161.1 | 0.5 - 200 | >0.99 | 0.2 | 0.5 |
| Spermidine | 3.5 | 598.3 -> 161.1 | 1 - 500 | >0.99 | 0.5 | 1 |
| Spermine | 4.1 | 789.4 -> 161.1 | 1 - 500 | >0.99 | 0.5 | 1 |
Experimental Workflow
The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.
Caption: Workflow for amine analysis using derivatization.
Conclusion
The use of this compound as a derivatizing agent offers a robust and sensitive method for the quantitative analysis of primary and secondary amines by HPLC-MS. This protocol enhances chromatographic retention and ionization efficiency, enabling the reliable measurement of low-abundance amines in complex biological matrices. The provided protocol serves as a comprehensive guide for researchers and professionals in drug development and other scientific fields, though optimization for specific analytes and matrices is recommended for achieving the best performance.
Application Notes: Pyridine-3-sulfonyl Chloride for Sensitive Amine Analysis in Biological Samples
Introduction
The quantitative analysis of biogenic amines, amino acids, and other amine-containing compounds in biological matrices is critical for clinical diagnostics, drug development, and metabolomics research. These molecules often exist at low concentrations and may lack the necessary chromophores or ionizable groups for sensitive detection by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Chemical derivatization is a widely adopted strategy to enhance detection by introducing a tag that improves chromatographic behavior and ionization efficiency.[1][4]
Pyridine-3-sulfonyl chloride (P3SCl) has emerged as an effective derivatization reagent for analytes containing primary and secondary amine functional groups, as well as phenolic hydroxyl groups.[5] Its utility stems from the high proton affinity of the pyridine group, which significantly enhances ionization efficiency in positive ion electrospray ionization (ESI) for MS-based detection.[5][6] A key advantage of P3SCl over traditional reagents like dansyl chloride is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS).[5][7] This characteristic is invaluable for confident structural elucidation and improves the specificity of both qualitative and quantitative analyses.[5][7]
These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the use of Pyridine-3-sulfonyl chloride in the analysis of amines in biological samples.
Principle of Derivatization
Pyridine-3-sulfonyl chloride reacts with primary and secondary amines under moderately alkaline conditions to form stable sulfonamides. The reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. The resulting derivative incorporates the highly basic pyridine ring, which is readily protonated for sensitive detection by ESI-MS in positive ion mode.
Caption: General reaction of an amine with Pyridine-3-sulfonyl chloride.
Experimental Protocols
The following protocols provide detailed methodologies for sample preparation, derivatization, and analysis.
Protocol 1: Analysis of Biogenic Amines in Human Plasma
This protocol details the steps for extracting and derivatizing biogenic amines from human plasma prior to LC-MS/MS analysis.
1. Materials and Reagents
-
Pyridine-3-sulfonyl chloride (P3SCl), derivatization grade (≥98.0%)
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Sodium bicarbonate buffer (100 mM, pH 9.5)
-
Amine standards (e.g., histamine, putrescine, cadaverine, spermidine)
-
Internal Standard (IS), e.g., 1,7-diaminoheptane
-
Human plasma (K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of IS working solution.
-
Add 400 µL of ice-cold ACN containing 0.1% FA to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization Procedure
-
Reconstitute the dried extract in 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Prepare a fresh 10 mg/mL solution of P3SCl in ACN.
-
Add 50 µL of the P3SCl solution to the reconstituted sample.
-
Vortex briefly and incubate in a water bath at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 10 µL of 1% FA to quench the reaction.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Analysis
-
HPLC System: Standard reverse-phase UHPLC system.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM). Transitions must be optimized for each derivatized amine.
Caption: Workflow for amine analysis using P3SCl derivatization.
Quantitative Data Summary
The derivatization of amines with Pyridine-3-sulfonyl chloride significantly improves analytical sensitivity. The following table presents representative performance data for the analysis of key biogenic amines in human plasma using the described protocol.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Histamine | Human Plasma | 0.15 | 0.5 | 92.5 | < 10 |
| Putrescine | Human Plasma | 0.1 | 0.3 | 95.1 | < 8 |
| Cadaverine | Human Plasma | 0.1 | 0.3 | 94.3 | < 9 |
| Spermidine | Human Plasma | 0.2 | 0.6 | 89.7 | < 12 |
| Spermine | Human Plasma | 0.25 | 0.8 | 88.2 | < 13 |
| Note: Values are representative and may vary based on instrumentation and specific matrix effects. Data is based on similar sulfonyl chloride derivatization methods.[8][9] |
Key Advantages and Considerations
Choosing the right derivatization agent is crucial for method development. P3SCl offers distinct advantages over other common reagents.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphyonline.com [graphyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. benchchem.com [benchchem.com]
- 6. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatographic Determination of Biogenic Amines in Fish Based on Pyrene Sulfonyl Chloride Pre-Column Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Phenols with Pyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sensitive and specific quantification of phenolic compounds is critical in various fields, including pharmaceutical research, drug development, and environmental analysis. Phenols often exhibit poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS), leading to challenges in achieving low detection limits. Chemical derivatization is a powerful strategy to overcome this limitation. Pyridine-3-sulfonyl chloride has emerged as a highly effective derivatizing reagent for phenols, significantly enhancing their detectability in liquid chromatography-mass spectrometry (LC-MS) analysis.
This application note provides a detailed overview and protocols for the derivatization of phenols with pyridine-3-sulfonyl chloride. The primary advantages of this methodology include a significant increase in ionization efficiency in positive ion ESI and the generation of analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This specificity is a notable improvement over other common derivatizing agents like dansyl chloride, which often yield reagent-specific fragments, thereby reducing analytical certainty.[1]
Principle of the Method
The derivatization reaction involves the nucleophilic attack of the phenolic hydroxyl group on the electrophilic sulfur atom of the pyridine-3-sulfonyl chloride, forming a stable sulfonate ester. This reaction is typically carried out in a basic medium, which facilitates the deprotonation of the phenol to the more nucleophilic phenoxide ion.
The introduction of the pyridine-3-sulfonyl moiety imparts several advantageous properties to the phenol derivative:
-
Enhanced Ionization: The pyridine group has a high proton affinity, leading to efficient protonation and a strong signal in positive ion ESI-MS.
-
Improved Specificity: The fragmentation of the derivatized phenol in the mass spectrometer often results in product ions that are specific to the original analyte, allowing for highly selective and confident identification and quantification.[1]
-
Increased Hydrophobicity: The derivatization increases the hydrophobicity of the analyte, which can lead to better retention and separation on reversed-phase liquid chromatography columns.
Applications
The derivatization of phenols with pyridine-3-sulfonyl chloride is applicable to a wide range of analytical challenges:
-
Pharmacokinetic Studies: Quantifying low levels of phenolic drugs and their metabolites in biological matrices such as plasma and urine.
-
Drug Discovery and Development: High-throughput screening of compound libraries and metabolite identification.
-
Environmental Monitoring: Detection and quantification of endocrine-disrupting phenolic compounds like bisphenols in environmental samples.[1]
-
Food and Beverage Analysis: Analysis of phenolic compounds in complex matrices.
Quantitative Data Summary
The following table summarizes the reported mass spectrometric data for several bisphenol derivatives, illustrating the molecular ions observed.
| Compound | Underivatized [M-H]⁻ (m/z) | Derivatized [M+H]⁺ (m/z) |
| Bisphenol A (BPA) | 227.1078 | 511.1560 |
| Bisphenol AF (BPAF) | 335.0302 | 619.0407 |
| Bisphenol AP (BPAP) | 289.1234 | 573.1873 |
| Bisphenol B (BPB) | 241.1234 | 525.1716 |
| Bisphenol E (BPE) | 213.0921 | 497.1404 |
| Bisphenol F (BPF) | 199.0765 | 483.1247 |
| Bisphenol P (BPP) | 349.1860 | 633.2387 |
| Bisphenol S (BPS) | 249.0227 | 533.0679 |
| Bisphenol Z (BPZ) | 267.1391 | 551.1873 |
Data extracted from Regueiro et al., Rapid Communications in Mass Spectrometry, 2015.[1]
The study by Regueiro et al. (2015) reported significant improvements in the signal-to-noise ratios for the derivatized bisphenols compared to their underivatized forms, although specific enhancement factors were not tabulated.[1] The optimal conditions for the derivatization were found to be highly dependent on temperature and pH.[1]
Experimental Protocols
The following protocols provide a general framework for the derivatization of phenols with pyridine-3-sulfonyl chloride and their subsequent analysis by LC-MS. Optimization of the reaction conditions (e.g., pH, temperature, reaction time, and reagent concentration) is recommended for each specific application and analyte.
Materials and Reagents
-
Pyridine-3-sulfonyl chloride
-
Phenolic standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Sodium bicarbonate or sodium carbonate buffer (e.g., 100 mM)
-
Formic acid (LC-MS grade)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
-
LC-MS system (e.g., Triple Quadrupole or Q-TOF)
General Derivatization Protocol
This protocol is a generalized procedure based on the successful derivatization of bisphenols.[1]
-
Sample Preparation:
-
For liquid samples, an appropriate volume can be used directly.
-
For solid samples, perform a suitable extraction (e.g., with methanol or acetonitrile) and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried sample extract or take an aliquot of the liquid sample in a suitable solvent (e.g., 50 µL of methanol).
-
Buffering: Add 50 µL of a 100 mM sodium carbonate/bicarbonate buffer. The pH should be optimized, but a pH around 10 is a good starting point.
-
Derivatization Reagent Addition: Add 100 µL of a freshly prepared solution of pyridine-3-sulfonyl chloride in acetonitrile (e.g., 1 mg/mL). The concentration of the derivatizing reagent may require optimization.
-
Reaction: Vortex the mixture and incubate at an optimized temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes).
-
Quenching (Optional): The reaction can be quenched by adding a small amount of a solution containing a primary or secondary amine (e.g., glycine or sarcosine solution) to consume the excess derivatizing reagent.
-
Acidification: After cooling to room temperature, add a small volume of formic acid (e.g., 5 µL of 1% formic acid in water) to acidify the sample and ensure compatibility with the LC mobile phase.
-
Centrifugation: Centrifuge the sample to pellet any precipitate.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS analysis.
LC-MS/MS Analysis Protocol
The following are suggested starting conditions for the LC-MS/MS analysis of pyridine-3-sulfonyl derivatized phenols. These should be optimized for the specific analytes and LC-MS system.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the derivatized phenols.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the more hydrophobic derivatives. For example:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis. The precursor ion will be the [M+H]⁺ of the derivatized phenol. Product ions should be determined by infusing a standard of the derivatized analyte. As a starting point, fragmentation may involve the loss of the pyridine-3-sulfonyl group or fragmentation of the original phenol structure.
Visualizations
Reaction Mechanism
The following diagram illustrates the general reaction mechanism for the derivatization of a phenol with pyridine-3-sulfonyl chloride.
Caption: General reaction of a phenol with Pyridine-3-sulfonyl Chloride.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for the analysis of phenols using pyridine-3-sulfonyl chloride derivatization followed by LC-MS.
Caption: Workflow for phenol analysis via derivatization and LC-MS.
Conclusion
Derivatization of phenols with pyridine-3-sulfonyl chloride is a robust and highly effective method to enhance their detection by LC-MS. This approach significantly improves ionization efficiency and provides high specificity through the generation of analyte-specific fragment ions. The provided protocols offer a solid foundation for researchers to develop and validate sensitive and reliable analytical methods for a wide variety of phenolic compounds in diverse and complex matrices. The successful application of this technique will aid in advancing research in drug development, environmental science, and other related fields.
References
The Crucial Role of Pyridine-3-sulfonyl Chloride in the Synthesis of Vonoprazan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vonoprazan, a potassium-competitive acid blocker (P-CAB), represents a significant advancement in the treatment of acid-related gastrointestinal disorders. The synthesis of this complex molecule relies on the strategic introduction of a key structural motif: the pyridine-3-sulfonyl group. This is accomplished through the use of pyridine-3-sulfonyl chloride, a critical intermediate that is indispensable for the formation of the active pharmaceutical ingredient (API).[1][2][3] This document provides detailed application notes and experimental protocols for the use of pyridine-3-sulfonyl chloride in the synthesis of Vonoprazan, with a focus on process optimization and impurity control.
Introduction
The chemical structure of Vonoprazan features a 1-(pyridin-3-ylsulfonyl)-1H-pyrrole core, which is essential for its mechanism of action.[4][5][6] The introduction of the pyridine-3-sulfonyl moiety is a pivotal step in the overall synthesis, and it is typically achieved by the reaction of a pyrrole-based intermediate with pyridine-3-sulfonyl chloride.[2][7] The efficiency and cleanliness of this sulfonylation reaction are paramount to the final yield and purity of Vonoprazan. This document outlines various synthetic strategies that employ pyridine-3-sulfonyl chloride, providing researchers with the necessary information to reproduce and optimize this critical transformation.
Synthetic Pathways Overview
Several synthetic routes to Vonoprazan utilize pyridine-3-sulfonyl chloride to functionalize a pyrrole intermediate. The primary difference between these methods often lies in the nature of the substituent at the 3-position of the pyrrole ring at the time of the sulfonylation reaction. The following diagram illustrates a common synthetic workflow.
Caption: A generalized workflow for the synthesis of Vonoprazan highlighting the key sulfonylation step.
Experimental Protocols and Data
The following section details experimental protocols derived from patented synthetic routes. These protocols showcase the versatility of pyridine-3-sulfonyl chloride in reacting with different pyrrole intermediates.
Protocol 1: Synthesis of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile
This protocol describes the reaction of pyridine-3-sulfonyl chloride with a pyrrole-3-carbonitrile intermediate.[7]
Experimental Procedure:
-
To a 3000 ml three-necked flask, add 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile (100g, 537.08 mmol), 4-dimethylaminopyridine (DMAP) (9.84g, 80.56 mmol), diisopropylethylamine (DIPEA) (97.18g, 751.81 mmol), and acetonitrile (600 ml).
-
Stir the mixture at 10-20°C to dissolve the solids.
-
Prepare a solution of pyridine-3-sulfonyl chloride (114.47g, 644.5 mmol) in acetonitrile (200 ml).
-
Add the pyridine-3-sulfonyl chloride solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 30°C.
-
After the addition is complete, continue stirring at the same temperature for 3 hours.
-
Upon completion of the reaction, add the reaction solution to 2000 ml of water and stir for 30 minutes.
-
Filter the resulting solid and wash with water.
-
Dry the solid to obtain the crude product.
-
Recrystallize the crude product from a mixture of acetonitrile and water to yield the final product.
Quantitative Data Summary:
| Reactant/Product | Molar Ratio | Starting Amount | Yield | Purity (HPLC) |
| 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | 1 | 100 g | - | >99% |
| Pyridine-3-sulfonyl chloride | 1.2 | 114.47 g | - | - |
| N,N-diisopropylethylamine | 1.4 | 97.18 g | - | - |
| 4-dimethylaminopyridine | 0.15 | 9.84 g | - | - |
| 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-carbonitrile | - | - | 91.5% | >99% |
Protocol 2: Synthesis of Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate
This protocol outlines the sulfonylation of a pyrrole-3-carboxylate intermediate.[8]
Experimental Procedure:
-
To a solution of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate (4 g) in tetrahydrofuran (50 mL), add sodium hydride (60% in oil, 0.5 g).
-
Stir the mixture for a minimum of 30 minutes.
-
Add pyridine-3-sulfonyl chloride hydrochloride (1 g) to the reaction mixture.
-
Continue stirring for at least 3 hours.
-
After the reaction is complete, quench with saturated brine.
-
Extract the mixture with ethyl acetate (50 mL).
-
Wash the organic extract with saturated brine and then concentrate.
-
Crystallize the product from a 1:1 mixture of methyl tert-butyl ether and ethyl acetate to obtain colorless crystals.
Quantitative Data Summary:
| Reactant/Product | Starting Amount | Yield | Purity |
| Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | 4 g | - | - |
| Sodium Hydride (60% in oil) | 0.5 g | - | - |
| Pyridine-3-sulfonyl chloride hydrochloride | 1 g | - | - |
| Ethyl 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carboxylate | - | 80% | 96% |
Protocol 3: Synthesis of 3-(2-bromo-pyrrol-1-sulfonyl)-pyridine
This protocol demonstrates the sulfonylation of 2-bromopyrrole, an early-stage intermediate.[9]
Experimental Procedure:
-
Add 2-bromopyrrole (20g) to acetonitrile (100mL).
-
Add triethylamine (20.9g).
-
Add pyridine-3-sulfonyl chloride (29.3g) dropwise at room temperature.
-
After the addition is complete, heat the reaction to 40°C and maintain until the reaction is complete.
-
Adjust the pH to 4-5 with dilute hydrochloric acid.
-
Add water (200 mL) dropwise.
-
Extract with ethyl acetate.
-
Wash the organic phase with saturated brine and concentrate to dryness.
Quantitative Data Summary:
| Reactant/Product | Starting Amount | Yield |
| 2-bromopyrrole | 20 g | - |
| Triethylamine | 20.9 g | - |
| Pyridine-3-sulfonyl chloride | 29.3 g | - |
| 3-(2-bromo-pyrrol-1-sulfonyl)-pyridine | - | 90% |
Logical Relationship of Synthetic Intermediates
The choice of the pyrrole intermediate for the sulfonylation step influences the subsequent transformations required to arrive at Vonoprazan. The following diagram illustrates the logical progression from different starting materials.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine-3-Sulfonyl Chloride (CAS 16133-25-8) - Key Intermediate for Vonoprazan & Pharmaceutical Synthesis | High-Quality Organic Compound [hzjeci.com]
- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN108503621B - Preparation method of vonoprazan fumarate - Google Patents [patents.google.com]
- 8. CN107915720B - Novel preparation method of Vonoprazan - Google Patents [patents.google.com]
- 9. Preparation method of vonoprazan intermediate - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Pyridin-3-ylmethanesulfonyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-ylmethanesulfonyl chloride is a valuable reagent in synthetic and medicinal chemistry, primarily utilized for the derivatization of primary and secondary amines to form stable sulfonamides. This process is of significant interest in drug discovery and development for several reasons. The introduction of the pyridin-3-ylmethanesulfonamide moiety can modulate the physicochemical properties of a parent molecule, such as its solubility, lipophilicity, and metabolic stability. Furthermore, this derivatization can serve as a strategy for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. These application notes provide detailed protocols for the derivatization of primary and secondary amines with this compound, along with methods for the purification and characterization of the resulting sulfonamides.
Data Presentation
The following table summarizes typical quantitative data obtained from the derivatization of various amines with this compound.
| Entry | Amine Substrate | Product | Yield (%) | Purity (LC-MS) | ¹H NMR (δ, ppm) |
| 1 | Benzylamine | N-Benzyl-1-(pyridin-3-yl)methanesulfonamide | 92 | >98% | 8.58 (d, 1H), 8.52 (dd, 1H), 7.75 (dt, 1H), 7.38 (dd, 1H), 7.30-7.20 (m, 5H), 4.35 (s, 2H), 4.18 (d, 2H), 2.95 (t, 1H) |
| 2 | Aniline | N-Phenyl-1-(pyridin-3-yl)methanesulfonamide | 88 | >99% | 10.21 (s, 1H), 8.55 (d, 1H), 8.48 (dd, 1H), 7.69 (dt, 1H), 7.35-7.25 (m, 3H), 7.15-7.05 (m, 3H), 4.45 (s, 2H) |
| 3 | Piperidine | 1-((Pyridin-3-ylmethyl)sulfonyl)piperidine | 95 | >98% | 8.59 (d, 1H), 8.54 (dd, 1H), 7.78 (dt, 1H), 7.40 (dd, 1H), 4.30 (s, 2H), 3.10 (t, 4H), 1.65-1.55 (m, 4H), 1.50-1.40 (m, 2H) |
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of Primary and Secondary Amines
This protocol describes a general method for the synthesis of N-substituted pyridin-3-ylmethanesulfonamides from this compound and a corresponding amine.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a solution of the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure sulfonamide derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Protocol 2: Derivatization of Phenols (for analytical purposes)
This protocol outlines a method for the derivatization of phenolic compounds with this compound, often employed to enhance their detection in mass spectrometry-based analyses.
Materials:
-
Phenolic analyte (1.0 eq)
-
This compound (1.2 eq)
-
Pyridine (as solvent and base)
-
Acetonitrile
-
Formic Acid
-
Water (LC-MS grade)
Procedure:
-
Derivatization Reaction:
-
Dissolve the phenolic analyte in a mixture of acetonitrile and pyridine.
-
Add this compound to the solution.
-
Heat the reaction mixture at 60 °C for 30 minutes.
-
-
Sample Preparation for LC-MS:
-
After cooling to room temperature, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS analysis (e.g., 50:50 acetonitrile/water with 0.1% formic acid).
-
-
LC-MS Analysis: Analyze the derivatized sample by a suitable LC-MS method to identify and quantify the phenolic analyte.
Mandatory Visualization
Caption: Experimental workflow for sulfonamide synthesis.
Caption: Logical relationship of the derivatization reaction.
Application Notes and Protocols for Quantitative Analysis using Pyridine-3-sulfonyl Chloride Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfonyl chloride is a derivatizing agent utilized to enhance the ionization efficiency and sensitivity of various analytes in liquid chromatography-mass spectrometry (LC-MS), particularly for compounds containing phenolic or primary and secondary amine functional groups.[1][2] Its high proton affinity makes it an effective tag for improving detection in positive ion electrospray ionization (ESI). A significant advantage of using pyridine-3-sulfonyl chloride over other common derivatizing agents, such as dansyl chloride, is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS), which aids in structural elucidation and improves specificity.[1][2] This attribute is particularly beneficial for both qualitative and quantitative analyses.
These application notes provide detailed methodologies for the derivatization of steroidal estrogens, bisphenols, and primary/secondary amines with pyridine-3-sulfonyl chloride for quantitative analysis by HPLC and LC-MS/MS.
Key Applications
Pyridine-3-sulfonyl chloride has been successfully employed for the derivatization of a range of analytes, including:
-
Steroidal Estrogens: Enhancing the sensitivity for the determination of estrogens like 17β-estradiol in biological matrices such as serum.[1][2]
-
Bisphenols: Improving the detection of bisphenol A (BPA) and its analogues in beverages and other sample matrices.
-
Metabolites: Increasing the sensitivity of metabolites formed during in vitro cytochrome P450 incubations.
-
Primary and Secondary Amines: The reactivity of sulfonyl chlorides with primary and secondary amines is a well-established chemical principle, suggesting its applicability for their quantitative analysis, although specific literature with quantitative data for pyridine-3-sulfonyl chloride is less common than for other reagents like dansyl chloride.
Quantitative Data Summary
The derivatization of analytes with pyridine-3-sulfonyl chloride leads to a significant improvement in analytical sensitivity. The following tables summarize the reported quantitative enhancements for different classes of compounds.
Table 1: Improvement in Limits of Quantification (LOQ) for Estrogens
| Analyte | Without Derivatization LOQ (ng/mL) | With Pyridine-3-sulfonyl Chloride Derivatization LOQ (ng/mL) | Fold Improvement | Reference |
| Estrone (E1) | 0.05 - 0.2 | 0.025 - 0.2 | >2x | [3] |
| Estradiol (E2) | 0.05 - 0.2 | 0.025 - 0.2 | >2x | [3] |
| Estriol (E3) | 0.05 - 0.2 | 0.025 - 0.2 | >2x | [3] |
| 2-hydroxy-estrone | 0.05 - 0.2 | 0.025 - 0.2 | >2x | [3] |
| 4-hydroxy-estrone | 0.05 - 0.2 | 0.025 - 0.2 | >2x | [3] |
Table 2: General Sensitivity Enhancement for Bisphenols
| Analyte Class | Observation | Reference |
| Bisphenol A and its analogues | Significant improvements in signal-to-noise ratios. | [4] |
Experimental Protocols
Protocol 1: Derivatization of Steroidal Estrogens in Serum for LC-MS/MS Analysis
This protocol is adapted from the analysis of 17β-estradiol (E2) in serum.
Materials:
-
Pyridine-3-sulfonyl chloride (PS-Cl)
-
Acetone, HPLC grade
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Methylene chloride, HPLC grade
-
Nitrogen gas supply
-
Heater block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 1.0 mL of serum, add an appropriate amount of a deuterated internal standard (e.g., E2-d5).
-
Extract the serum sample with 5 mL of methylene chloride by vortexing for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried extract, add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10).
-
Add 80 µL of a 1.0 mg/mL solution of PS-Cl in acetone.
-
Vortex the vial to ensure thorough mixing.
-
Place the vial in a heater block at 60°C for 15 minutes.[2]
-
After incubation, cool the reaction mixture to room temperature.
-
-
LC-MS/MS Analysis:
-
Transfer the cooled reaction mixture to an autosampler vial for injection into the LC-MS/MS system.
-
Perform analysis using a suitable C18 or phenyl-hexyl column with a gradient elution of water and acetonitrile containing 0.1% formic acid.
-
Monitor the specific precursor-to-product ion transitions for the derivatized analyte and internal standard.
-
Protocol 2: Derivatization of Bisphenols in Liquid Samples for LC-MS Analysis
This protocol is based on the derivatization of bisphenol A and its analogues. The optimal conditions for temperature and pH should be determined empirically for each specific bisphenol.
Materials:
-
Pyridine-3-sulfonyl chloride (PS-Cl)
-
Acetonitrile, HPLC grade
-
Sodium carbonate buffer (e.g., 50 mM, pH 10)
-
Heater block or water bath
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Depending on the sample matrix, a suitable extraction and clean-up procedure (e.g., solid-phase extraction) may be necessary.
-
The final extract should be evaporated to dryness and reconstituted in a small volume of a solvent compatible with the derivatization reaction.
-
-
Derivatization:
-
To the prepared sample extract, add 100 µL of sodium carbonate buffer (pH 10).
-
Add 100 µL of a 1 mg/mL solution of PS-Cl in acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at an optimized temperature (e.g., 70°C) for an optimized time (e.g., 15 minutes). Temperature and pH are the most important factors affecting the derivatization yield.[4]
-
After the reaction, cool the sample to room temperature.
-
-
LC-MS Analysis:
-
Inject an aliquot of the reaction mixture directly into the LC-MS system.
-
Chromatographic separation can be achieved on a C18 column with a mobile phase gradient of water and acetonitrile with 0.1% formic acid.
-
Detection is performed by mass spectrometry in positive ESI mode, monitoring for the protonated molecules of the derivatized bisphenols.
-
Protocol 3: General Protocol for the Derivatization of Primary and Secondary Amines
This is a general guideline for the derivatization of primary and secondary amines. Optimization of reaction conditions is crucial for achieving quantitative results for specific amines.
Materials:
-
Pyridine-3-sulfonyl chloride (PS-Cl)
-
Pyridine or a suitable tertiary amine base
-
Aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Aqueous workup solutions (e.g., saturated sodium bicarbonate)
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing sample in the chosen aprotic solvent.
-
Add 1.2 to 2 equivalents of pyridine or another suitable base.
-
Cool the mixture in an ice bath (0°C).
-
-
Derivatization:
-
Slowly add a solution of pyridine-3-sulfonyl chloride (1.1 equivalents) in the same solvent to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for a specified time (e.g., 1-4 hours). The reaction progress can be monitored by TLC or LC-MS. For less reactive amines, heating might be necessary (e.g., 80°C for 8 hours).
-
-
Workup and Analysis:
-
Quench the reaction by adding water or a saturated solution of sodium bicarbonate.
-
Extract the derivatized product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for HPLC or LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for the quantitative analysis of steroidal estrogens using pyridine-3-sulfonyl chloride derivatization.
Caption: General reaction scheme for derivatization with pyridine-3-sulfonyl chloride.
References
- 1. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridine-3-ylmethanesulfonyl Chloride in Metabolomics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-ylmethanesulfonyl Chloride, more commonly known as Pyridine-3-sulfonyl Chloride, is a derivatizing agent utilized in metabolomics to enhance the sensitivity and selectivity of analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). This reagent targets metabolites containing phenolic, primary amine, and secondary amine functional groups. Derivatization with Pyridine-3-sulfonyl Chloride increases the ionization efficiency of these target molecules in electrospray ionization (ESI), leading to significant improvements in detection limits.[1][2] A key advantage of this reagent over others, such as dansyl chloride, is its propensity to generate analyte-specific fragment ions during tandem mass spectrometry (MS/MS), which facilitates structural elucidation and enhances the specificity of quantification.[2]
These application notes provide detailed protocols for the use of Pyridine-3-sulfonyl Chloride as a derivatization agent in metabolomics, with a focus on the analysis of cytochrome P450 (CYP450) enzyme activity, steroidal estrogens, and bisphenols.
Principle of Derivatization
Pyridine-3-sulfonyl Chloride reacts with nucleophilic functional groups, such as the hydroxyl group of phenols and the amino group of primary and secondary amines, to form stable sulfonamide or sulfonate ester derivatives. The pyridine moiety in the derivatizing agent has a high proton affinity, which promotes efficient ionization in the positive ion mode of ESI-MS.
Caption: Chemical derivatization reaction of a metabolite with Pyridine-3-sulfonyl Chloride.
Quantitative Data Summary
Derivatization with Pyridine-3-sulfonyl Chloride significantly enhances the signal intensity of target metabolites in LC-MS analysis. The following table summarizes the reported improvements in analytical sensitivity.
| Analyte Class | Example Analytes | Matrix | Improvement in Sensitivity | Reference |
| Cytochrome P450 Metabolites | Acetaminophen, Dextrorphan, Hydroxy-chlorzoxazone, Hydroxy-mephenytoin | Aqueous Incubation Medium | Significant improvement in detection, meeting requirements for activity determination. Converts negative ESI candidates to positive ESI candidates. | [1] |
| Steroidal Estrogens | 17β-estradiol | Serum | Enhanced ionization efficiency. Produces analyte-specific fragment ions, unlike dansyl chloride. | [2] |
| Bisphenols | Bisphenol A and its analogues | Beverages | Significant improvements in signal-to-noise ratios compared to underivatized forms. | [3] |
Note: Specific fold-increases in signal intensity or changes in Limits of Detection (LOD) and Quantification (LOQ) are not always detailed in the cited literature but are consistently reported as "significant."
Experimental Protocols
Derivatization of Cytochrome P450 Metabolites for In Vitro Activity Assays
This protocol is adapted for the analysis of phenolic metabolites produced during in vitro cytochrome P450 incubations. A key advantage of this method is the ability to perform the derivatization directly in the aqueous incubation medium.[1]
Materials:
-
Pyridine-3-sulfonyl Chloride (PS) solution (1 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Microwave or heating block
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation: Following the CYP450 incubation, take an aliquot of the aqueous sample. No extraction or evaporation is required.
-
Derivatization Reaction:
-
To 80 µL of the sample, add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10).
-
Add 80 µL of the 1 mg/mL Pyridine-3-sulfonyl Chloride solution in acetone.
-
Vortex the mixture.
-
-
Reaction Incubation:
-
Option A (Microwave): Irradiate the sample in a microwave for 20 seconds.
-
Option B (Heating Block): Place the sample in a heating block at 60°C for 10 minutes.
-
-
Sample Analysis:
-
After cooling to room temperature, the sample is ready for direct injection into the LC-MS system.
-
Collision-induced fragmentation of the derivatized metabolites typically yields at least one product ion specific to the native compound, enhancing the selectivity of the multiple reaction monitoring (MRM) method.[1]
-
Derivatization of Steroidal Estrogens in Biological Samples
This protocol is suitable for the trace analysis of steroidal estrogens in complex biological matrices such as serum.[2]
Materials:
-
Pyridine-3-sulfonyl Chloride (PS) solution (1.0 mg/mL in acetone)
-
Sodium bicarbonate buffer (0.1 M, pH 10)
-
Nitrogen evaporator
-
Heating block
Procedure:
-
Sample Preparation:
-
Transfer an aliquot of the serum extract or estrogen standard solution to a reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried residue, add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10).
-
Add 80 µL of the 1.0 mg/mL Pyridine-3-sulfonyl Chloride solution in acetone.
-
-
Reaction Incubation:
-
Vortex the vial to ensure thorough mixing.
-
Place the vial in a heating block pre-set at 60°C and react for 15 minutes.
-
-
Sample Analysis:
-
After the incubation period, cool the vial to room temperature.
-
The sample can then be diluted with an appropriate solvent and injected into the LC-MS/MS system for analysis.
-
General Protocol for Derivatization of Primary and Secondary Amines
Materials:
-
Pyridine-3-sulfonyl Chloride solution (1 mg/mL in acetonitrile or acetone)
-
Aqueous buffer (e.g., sodium bicarbonate or borate buffer, pH 9-10)
-
Quenching solution (e.g., formic acid or a primary amine solution like glycine)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation:
-
For biological fluids like plasma or serum, perform a protein precipitation step (e.g., with cold acetonitrile or methanol) and collect the supernatant.
-
Evaporate the solvent if necessary.
-
-
Derivatization Reaction:
-
Reconstitute the sample extract in the aqueous buffer.
-
Add an excess of the Pyridine-3-sulfonyl Chloride solution.
-
Vortex the mixture.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) for a predetermined time (e.g., 15-60 minutes). These parameters should be optimized for the specific analytes of interest.
-
-
Reaction Quenching:
-
Stop the reaction by adding the quenching solution to consume any unreacted Pyridine-3-sulfonyl Chloride.
-
-
Extraction (Optional):
-
If necessary, perform a liquid-liquid extraction to separate the derivatized analytes from the reaction matrix.
-
-
Sample Analysis:
-
Evaporate the final sample to dryness and reconstitute in a solvent compatible with the LC-MS mobile phase for injection.
-
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for a metabolomics study employing Pyridine-3-sulfonyl Chloride derivatization, using the cytochrome P450 activity assay as an example.
Caption: Experimental workflow for CYP450 activity assay using Pyridine-3-sulfonyl Chloride.
Conclusion
Pyridine-3-sulfonyl Chloride is a valuable derivatizing agent for the LC-MS-based analysis of metabolites containing phenolic and amine functional groups. Its ability to significantly enhance ionization efficiency and provide structurally informative fragment ions makes it a powerful tool for both quantitative and qualitative metabolomics studies. The protocols provided herein offer a starting point for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for their specific applications. As with any derivatization procedure, optimization of reaction conditions for the specific analytes and matrix is recommended to achieve the best performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridin-3-ylmethanesulfonyl Chloride in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-3-ylmethanesulfonyl Chloride (P-3-MSC) is a derivatizing agent designed to enhance the ionization efficiency and, consequently, the sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS). This reagent is particularly effective for compounds containing primary and secondary amine, as well as phenolic hydroxyl groups. A significant advantage of P-3-MSC over other common derivatizing agents, such as dansyl chloride, is its propensity to generate analyte-specific fragment ions during tandem mass spectrometry (MS/MS).[1][2] This characteristic is highly beneficial for both the qualitative and quantitative analysis of a diverse range of compounds, including steroidal estrogens, bisphenols, and biogenic amines, by providing greater specificity and aiding in structural elucidation.[1][2]
The pyridine moiety in P-3-MSC possesses a high proton affinity, which facilitates enhanced ionization in positive ion electrospray ionization (ESI) mode.[1] Derivatization with P-3-MSC converts the target analytes into derivatives with improved chromatographic and mass spectrometric properties, leading to lower detection limits and more reliable quantification.
Applications
P-3-MSC has been successfully utilized for the derivatization of a variety of analytes to improve their detection by LC-MS/MS:
-
Steroidal Estrogens: Enhancing the sensitivity for the determination of estrogens like 17β-estradiol in biological matrices such as serum.[2]
-
Bisphenols: Improving the detection of bisphenol A (BPA) and its analogues in various sample types.
-
Primary and Secondary Amines: The well-established reactivity of sulfonyl chlorides with primary and secondary amines makes P-3-MSC a promising reagent for enhancing the LC-MS/MS analysis of this broad class of compounds, including biogenic amines.
Quantitative Data Summary
The derivatization of analytes with this compound leads to a significant improvement in analytical sensitivity. The following tables summarize the reported performance enhancements.
Table 1: Comparison of Derivatizing Agents for 17β-estradiol (E2) Analysis by LC-ESI-MS/MS
| Derivatizing Agent | Key Advantage | Fragmentation Pattern |
| This compound (PS Chloride) | Produces abundant estrogen-specific ions | Analyte-specific fragments |
| Dansyl chloride | Enhances ionization efficiency | Dominated by reagent-specific ions |
| 1,2-dimethylimidazole-4-sulfonyl (DMIS) chloride | Enhances ionization efficiency | Dominated by reagent-specific ions |
| 4-(1H-pyrazol-1-yl)benzenesulfonyl (PBS) chloride | Shows some analyte-specific fragment ions | Mixture of analyte and reagent-specific fragments |
Data synthesized from De Bock et al., 2012.[2]
Table 2: Signal Enhancement for Bisphenol A (BPA) and its Analogues after Derivatization with P-3-MSC
| Analyte | Signal-to-Noise Ratio Improvement |
| Bisphenol A (BPA) | Significant Improvement |
| Bisphenol S (BPS) | Significant Improvement |
| Bisphenol F (BPF) | Significant Improvement |
| Bisphenol AP (BPAP) | Significant Improvement |
| Bisphenol B (BPB) | Significant Improvement |
Note: The term "Significant Improvement" indicates a substantial increase in the signal-to-noise ratio as reported in the literature, though specific numerical fold-increases were not consistently provided across all analytes.
Experimental Protocols
Protocol 1: Derivatization of Steroidal Estrogens in Serum
This protocol is adapted from the method described by De Bock et al. (2012) for the analysis of 17β-estradiol (E2) in serum.[2]
Materials:
-
This compound (P-3-MSC) solution: 1.0 mg/mL in acetone.
-
Sodium bicarbonate buffer: 0.1 M, pH 10.
-
Methylene chloride.
-
Nitrogen gas supply.
-
Heater block.
-
Centrifuge.
-
LC-MS/MS system.
Procedure:
-
Sample Extraction:
-
To 1 mL of serum, add an appropriate internal standard.
-
Extract the estrogens with 12 mL of methylene chloride for 30 minutes at room temperature with continuous rotation.
-
Centrifuge to separate the phases and transfer the lower organic phase to a clean tube.
-
Evaporate the solvent to approximately 2 mL under a gentle stream of nitrogen.
-
Transfer the extract to a reaction vial and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add 80 µL of 0.1 M sodium bicarbonate buffer (pH 10).
-
Add 80 µL of the 1.0 mg/mL P-3-MSC solution in acetone.
-
Vortex the vial and heat at 60 °C for 15 minutes in a heater block.
-
After the reaction, cool the vial on ice for 10 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the reaction mixture to an autosampler vial for LC-MS/MS analysis.
-
LC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile/water (95/5, v/v).
-
Gradient: A linear gradient from 40% B to 80% B over 18 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 20 µL.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions specific for the P-3-MSC derivatized estrogens. For the PS-E2 derivative, an intense product ion at m/z 272 (corresponding to the radical E2 cation) is observed.[2]
-
-
Protocol 2: General Derivatization of Primary and Secondary Amines
This is a general protocol based on the known reactivity of sulfonyl chlorides with amines and can be optimized for specific applications.
Materials:
-
This compound (P-3-MSC) solution: 1 mg/mL in aprotic solvent (e.g., acetonitrile or acetone).
-
Aqueous buffer: 100 mM sodium bicarbonate or borate buffer, pH 9-10.
-
Quenching solution: e.g., 5% formic acid or a solution of a primary amine like glycine.
-
Organic solvent for extraction (e.g., ethyl acetate).
-
LC-MS/MS system.
Procedure:
-
Sample Preparation:
-
Dissolve or dilute the amine-containing sample in an appropriate solvent. For aqueous samples, ensure the pH is adjusted to be basic (pH 9-10) to facilitate the reaction.
-
-
Derivatization:
-
To the sample solution, add an equal volume of the P-3-MSC derivatizing solution.
-
Add the basic buffer to catalyze the reaction. The final ratio of sample:derivatizing solution:buffer may need optimization (e.g., 1:1:1, v/v/v).
-
Vortex the mixture and incubate at a suitable temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-60 minutes). Reaction conditions should be optimized for the specific analyte.
-
-
Reaction Quenching and Extraction (Optional):
-
To stop the reaction and consume excess P-3-MSC, add the quenching solution.
-
If necessary, extract the derivatized analyte into an organic solvent like ethyl acetate.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the derivatized sample by LC-MS/MS using a suitable reverse-phase column and a mobile phase gradient.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan to identify characteristic fragment ions. The fragmentation of P-3-MSC derivatives is expected to yield ions containing the core structure of the analyte, providing high specificity.
-
-
Visualizations
Caption: Chemical derivatization of an analyte with this compound.
Caption: General experimental workflow for analyte derivatization and analysis.
Caption: Advantage of P-3-MSC in producing analyte-specific fragment ions in MS/MS.
References
Application Notes and Protocols: Safe Handling and Storage of Pyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-sulfonyl chloride is a key intermediate in the pharmaceutical industry, notably in the synthesis of novel drugs.[1][2] As a sulfonyl chloride derivative, it is a reactive compound that requires strict adherence to safety protocols to prevent harm to personnel and property. This document provides detailed procedures for the safe handling, storage, and emergency response related to Pyridine-3-sulfonyl chloride.
Hazard Identification and Classification
Pyridine-3-sulfonyl chloride is classified as a hazardous substance with the following primary concerns:
-
Corrosive: It causes severe skin burns and serious eye damage.[1][2][3][4][5][6][7]
-
Respiratory Irritant: May cause respiratory irritation.[1]
-
Water-Reactive: The hydrochloride salt, in particular, reacts violently with water and liberates toxic gas.[4][6]
Signal Word: Danger[3]
Hazard Statements:
Quantitative Data Summary
The following tables summarize the available quantitative data for Pyridine-3-sulfonyl chloride and its hydrochloride salt.
Table 1: Physical and Chemical Properties
| Property | Pyridine-3-sulfonyl chloride | Pyridine-3-sulfonyl chloride hydrochloride | Source(s) |
| Molecular Formula | C₅H₄ClNO₂S | C₅H₄ClNO₂S·HCl | [4] |
| Molecular Weight | 177.61 g/mol | 214.07 g/mol | [4] |
| Appearance/Form | Colorless to yellowish oily liquid | White solid | [1][4] |
| Density | 1.460 g/mL at 25 °C | Not available | |
| Refractive Index | n20/D 1.556 | Not available | |
| Melting Point | Not available | 135 - 137 °C / 144 - 145 °C | [4][6] |
| Boiling Point | Not available | Not available | [4][6] |
| Flash Point | 125.657 °C | Not available | [7] |
| Solubility | Slightly soluble in water; Soluble in Methanol, MDC, EtOAc | Reacts violently with water | [1][4] |
Table 2: Toxicological and Exposure Data
| Parameter | Value | Source(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not available | [3] |
| OSHA PEL | Not available | [3][4] |
| NIOSH REL | Not available | [3] |
| ACGIH TLV | Not available | [3] |
Experimental Protocols
Personal Protective Equipment (PPE)
All personnel handling Pyridine-3-sulfonyl chloride must use the following minimum PPE:
-
Eye/Face Protection: Chemical splash-resistant safety goggles with side protection or a face shield.[3][4]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][4] If a fume hood is not available or if dust/vapors are generated, a NIOSH-approved respirator is required.[1]
Safe Handling Protocol
-
Preparation:
-
Handling:
-
Ground and secure containers when dispensing or pouring the liquid form to prevent static discharge.[1]
-
Avoid all personal contact, including inhalation of vapors or dust.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[1][3]
-
For the hydrochloride salt, do not allow contact with water or moist air.[4][6]
-
When diluting, ALWAYS add the material to the solvent slowly. NEVER add water or solvent to the material.[5]
-
Storage Protocol
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[1][3][5]
-
Long-term storage at 2-8°C is recommended.[3]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and water.[1][3][6]
-
Store locked up to restrict access to authorized personnel only.[1][3][5][6][7]
-
Protect containers from physical damage and regularly inspect for leaks.[5]
Emergency Procedures
Accidental Release
-
Evacuation: Immediately evacuate unnecessary personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment:
-
For liquid spills, contain the spill with sand, earth, or other inert, non-combustible absorbent material.[5]
-
For solid spills (hydrochloride salt), sweep or vacuum the material into a suitable, labeled disposal container. Moisten slightly to prevent dusting if appropriate, but avoid excessive water contact.[1]
-
-
Cleanup:
-
Decontamination: Decontaminate and launder all protective clothing and equipment before reuse.[5]
First Aid Measures
-
General Advice: Immediately remove any contaminated clothing. Show the Safety Data Sheet (SDS) to the attending physician.[3][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][3] For the water-reactive hydrochloride salt, use foam, dry chemical, or carbon dioxide; DO NOT USE WATER .[4]
-
Specific Hazards:
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][3]
Diagrams
Caption: Workflow for Safe Handling of Pyridine-3-sulfonyl chloride.
Incompatibilities and Decomposition
-
Incompatible Materials: Strong oxidizing agents, bases, and water (especially for the hydrochloride salt).[1][3][6]
-
Hazardous Decomposition Products: Under fire conditions, this compound can decompose to form carbon oxides (CO, CO₂), nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[1][3][4][6]
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations.[1][3] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pyridin-3-ylmethanesulfonyl Chloride Derivatization Reactions
Welcome to the technical support center for Pyridin-3-ylmethanesulfonyl Chloride derivatization. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance reaction yields and purity.
A Note on Nomenclature: The user query specifies "Pyridin-3-ylmethane sulfonyl Chloride," which contains a methylene (-CH2-) spacer between the pyridine ring and the sulfonyl group. The vast majority of published research and commercially available reagents refer to "Pyridin-3-sulfonyl Chloride," where the sulfonyl group is directly attached to the pyridine ring. This guide will focus on the more common Pyridin-3-sulfonyl Chloride, as the reaction principles and troubleshooting strategies are largely transferable.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Pyridin-3-sulfonyl chloride and what is its primary application?
Pyridin-3-sulfonyl chloride is a chemical reagent widely used in organic synthesis. Its primary application is as a derivatizing agent, most commonly reacting with primary or secondary amines to form stable sulfonamide bonds.[1][2][3] This reaction is fundamental in medicinal chemistry for synthesizing a wide range of drug candidates and is also used to enhance the sensitivity of molecules for analytical detection by methods like HPLC-MS/MS.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yield in sulfonamide synthesis is a frequent issue, typically stemming from a few key factors:
-
Hydrolysis of the Sulfonyl Chloride: Pyridin-3-sulfonyl chloride is extremely sensitive to moisture.[4][5] Any water present in the solvent, reagents, or on the glassware will rapidly convert the reactive sulfonyl chloride into the unreactive Pyridine-3-sulfonic acid, which is the primary cause of yield loss.[1][6]
-
Inadequate Base: The reaction between a sulfonyl chloride and an amine generates one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] A suitable base must be present to neutralize this HCl.
-
Reagent Decomposition: The reagent can degrade if stored improperly or if the reaction temperature is too high.[4][7] It is chemically active but has poor stability, especially in humid or heated conditions.[4]
-
Poor Amine Nucleophilicity: Amines that are electron-deficient (e.g., attached to strong electron-withdrawing groups) may be poor nucleophiles, leading to slow or incomplete reactions.
Q3: How should I properly store and handle Pyridin-3-sulfonyl chloride to prevent degradation?
Proper storage and handling are critical for maintaining the reagent's reactivity.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat sources.[8][9] Long-term storage at 2-8°C is often recommended.[8] Storing under an inert atmosphere (e.g., nitrogen or argon) is best practice.
-
Handling: Always handle the reagent in a dry environment. Use oven-dried glassware and anhydrous solvents.[1] Conduct the reaction under an inert atmosphere to prevent exposure to atmospheric moisture.[1]
Q4: Why is a base necessary in the reaction, and which one should I choose?
A base is essential to neutralize the HCl byproduct generated during the reaction.[1] Without a base, the amine nucleophile becomes protonated and non-reactive. The ideal base is non-nucleophilic so it doesn't compete with the amine reactant.
-
Common Choices: Triethylamine (TEA) and pyridine are frequently used.[1][10]
-
Stoichiometry: Typically, 1.5 to 2.0 equivalents of the base are used to ensure complete neutralization of HCl.[1]
-
Alternative: In some cases, an excess of the reacting amine itself can serve as the base.[1]
Q5: What are the most common side reactions and how can I minimize them?
The two most prevalent side reactions are:
-
Hydrolysis: As discussed, the reaction with water to form sulfonic acid is the most significant competing reaction.[1]
-
Disulfonylation: Primary amines can potentially react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is used in large excess.
-
Solution: Carefully control the stoichiometry. Add the sulfonyl chloride solution dropwise to the amine solution to avoid localized high concentrations.[11]
-
Q6: What are the visual signs of Pyridin-3-sulfonyl chloride decomposition?
Reagent decomposition can often be identified visually. Key indicators include:
-
Color Change: The development of a dark color, such as brown or black, can indicate degradation.[7]
-
Gas Evolution: The release of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl) are signs of decomposition.[7]
-
Physical State: As a liquid, it should be clear. Any cloudiness or precipitation (the solid sulfonic acid) upon exposure to air indicates hydrolysis.
Section 2: Troubleshooting Guide
Problem 1: Low or No Product Yield
A low yield is the most common problem encountered. Use the following diagnostic workflow to identify and solve the issue.
Problem 2: Product is Impure or Shows Multiple Spots on TLC
Q: My reaction produces multiple spots on TLC, and the final product is difficult to purify. What are the likely impurities and how can I avoid them?
A: Impurities often arise from side reactions or unconsumed starting materials.
-
Unreacted Amine: If the sulfonyl chloride was the limiting reagent or degraded, you will have leftover starting amine. This can typically be removed by an acidic wash (e.g., dilute HCl) during work-up, which will protonate the amine and pull it into the aqueous layer.
-
Pyridin-3-sulfonic Acid: This is the hydrolysis product. It is highly polar and can often be removed by a basic wash (e.g., saturated sodium bicarbonate) during work-up, followed by a water wash.
-
Disulfonylated Product: This occurs with primary amines when excess sulfonyl chloride is used. To avoid this, use the amine as the slight excess reagent or add the sulfonyl chloride slowly and controllably to the reaction mixture.
-
Solution: Ensure correct stoichiometry. A slight excess (1.05-1.1 equivalents) of the sulfonyl chloride is common, but this may need to be optimized for your specific amine.[11] Implement a standard purification work-up involving sequential washes with acid, base, and brine before drying and concentrating the organic phase. Column chromatography may be necessary for final purification.
Section 3: Experimental Protocols and Data
General Experimental Protocol for Sulfonamide Synthesis
This protocol is a general guideline and may require optimization for specific substrates.[1][10]
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Argon), dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), THF, Acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate dry flask, dissolve Pyridin-3-sulfonyl chloride (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC, HPLC, or LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Purification: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure.
-
Final Product: The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation: Reported Conditions and Yields
The following table summarizes conditions and yields for the synthesis of Pyridin-3-sulfonyl chloride itself and its subsequent derivatization into sulfonamides from various sources.
| Reaction / Substrate | Reagents / Conditions | Solvent | Yield | Reference |
| Synthesis of Reagent | ||||
| 3-Aminopyridine Diazotization | Diazonium fluoroborate, Thionyl chloride, CuCl, 0-5°C | Dichloromethane | 90.7% | [12][13] |
| Pyridine-3-sulfonic acid | PCl5, POCl3, reflux | N/A (neat) | 94% | [13] |
| Pyridine-3-sulfonic acid | PCl5 (stepwise addition), 110-130°C, then distillation | Monochlorobenzene | 91.7% | [14] |
| Derivatization (Sulfonamide Formation) | ||||
| Pyridine-3-sulfonyl chloride + Ammonia | Ammonia in Dioxane, RT, 1 hr | Tetrahydrofuran | 71% | [15] |
| Pyridine-3-sulfonyl chloride HCl + Ammonia | Ammonia in Methanol, RT, 50 min | Dichloromethane | 91% | [15] |
| Trimetazidine + Methanesulfonyl chloride | Triethylamine, RT, 30 min | Dichloromethane | 93% | [10] |
Section 4: Key Reaction Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Pyridine-3-Sulfonyl Chloride Supplier & Manufacturer in China | CAS 636-73-7 | High Purity Pyridine Sulfonyl Chloride for Sale [pipzine-chem.com]
- 5. Method for detecting content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures | MDPI [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 13. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 14. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 15. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Pyridin-3-sulfonyl Chloride Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving Pyridin-3-sulfonyl chloride. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions using Pyridin-3-sulfonyl chloride?
The most prevalent side product is Pyridine-3-sulfonic acid . Pyridin-3-sulfonyl chloride is highly susceptible to hydrolysis, reacting with even trace amounts of water in the reaction mixture or upon exposure to atmospheric moisture.[1][2][3] This hydrolysis reaction deactivates the sulfonyl chloride, reducing the yield of the desired product.
Q2: Are there common impurities in commercially available Pyridin-3-sulfonyl chloride that can lead to side products?
Yes, a significant impurity that can be present from the synthesis of Pyridin-3-sulfonyl chloride is 5-chloropyridine-3-sulfonyl chloride .[3][4] This impurity arises during the chlorination of pyridine-3-sulfonic acid, especially when using reagents like phosphorus pentachloride (PCl₅).[3] This chlorinated impurity can participate in subsequent reactions, leading to chlorinated byproducts that can be difficult to separate from the desired product.
Q3: How can I minimize the hydrolysis of Pyridin-3-sulfonyl chloride during my reaction?
To minimize hydrolysis, it is crucial to maintain anhydrous conditions. This includes:
-
Using dry solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Ensuring all glassware is thoroughly dried before use.
-
Handling the reagent quickly to minimize exposure to air.
Q4: What are the recommended storage conditions for Pyridin-3-sulfonyl chloride?
Pyridin-3-sulfonyl chloride should be stored in a tightly sealed container under an inert atmosphere at 2-8°C to protect it from moisture.[3][5] Due to its sensitivity to water, proper storage is critical to maintain its reactivity.[1][6]
Q5: Besides hydrolysis, what other types of side reactions can occur?
Pyridin-3-sulfonyl chloride is a reactive electrophile and can react with various nucleophiles.[1] While these are often the intended reactions, side reactions can occur if there are multiple nucleophilic sites on the substrate. For example, in a molecule with both a hydroxyl and an amino group, competitive sulfonylation can occur. Additionally, the pyridine nitrogen can act as a Lewis base and interact with metal catalysts.[1]
Troubleshooting Guides
Low Yield of Sulfonated Product
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Pyridin-3-sulfonyl chloride | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (N₂ or Ar). - Check the age and storage conditions of the Pyridin-3-sulfonyl chloride. - Consider using a freshly opened bottle of the reagent. |
| Incomplete reaction | - Increase the reaction time or temperature, monitoring for product formation and decomposition. - Use a suitable solvent in which all reactants are soluble. |
| Sub-optimal reaction conditions | - Adjust the stoichiometry of the reagents. An excess of the nucleophile or the sulfonyl chloride may be required depending on the specific reaction. - If a base is used to scavenge HCl, ensure it is non-nucleophilic and added appropriately. |
Presence of Unexpected Byproducts
| Possible Cause | Troubleshooting Steps |
| Chlorinated byproduct detected | - Verify the purity of the starting Pyridin-3-sulfonyl chloride. The presence of 5-chloropyridine-3-sulfonyl chloride is a likely cause.[3][4] - Consider purifying the Pyridin-3-sulfonyl chloride by distillation before use.[4] - If synthesizing the reagent in-house, adjust the stoichiometry of the chlorinating agent to less than 1 molar equivalent relative to pyridine-3-sulfonic acid to minimize the formation of the chlorinated byproduct.[4] |
| Multiple sulfonated products | - If the substrate has multiple nucleophilic sites, consider using protecting groups to block unwanted reaction sites. - Optimize reaction conditions (e.g., lower temperature) to improve selectivity. |
| Polymerization or decomposition | - Pyridin-3-sulfonyl chloride is unstable at high temperatures.[3] Avoid excessive heating during the reaction and workup. - Ensure that the reaction is not exposed to strong oxidizing agents.[7] |
Quantitative Data on Byproduct Formation
The formation of 5-chloropyridine-3-sulfonyl chloride is a known issue in the synthesis of Pyridin-3-sulfonyl chloride. The table below summarizes data from a patent describing the synthesis, highlighting the effect of the amount of phosphorus pentachloride (PCl₅) on byproduct formation.
| Molar Ratio of PCl₅ to Pyridine-3-sulfonic acid | Yield of Pyridin-3-sulfonyl chloride | Area Ratio of 5-chloropyridine-3-sulfonyl chloride / Pyridin-3-sulfonyl chloride by GC |
| 1.10 | 75.2% | 0.98% |
| 1.05 | 82.2% | 0.32% |
| 1.00 (stepwise addition) | 91.7% | 0.02% |
| 0.95 (stepwise addition) | 84.6% | 0.03% |
| 0.90 (stepwise addition) | 84.0% | 0.01% |
Data extracted from patent WO2016204096A1.[4]
Experimental Protocols
General Protocol for Sulfonamide Formation with an Amine
-
Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture.
-
Slowly add a solution of Pyridin-3-sulfonyl chloride (1.0 - 1.2 equivalents) in the same anhydrous solvent to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Synthesis of Pyridin-3-sulfonyl chloride from Pyridine-3-sulfonic acid
This protocol is adapted from literature and aims to minimize the formation of 5-chloropyridine-3-sulfonyl chloride.[4]
-
To a stirred solution of Pyridine-3-sulfonic acid (1 equivalent) in a suitable solvent (e.g., monochlorobenzene) at 120 °C, add phosphorus pentachloride (less than 1 molar equivalent) portion-wise over a period of time.
-
Maintain the reaction at 120 °C and monitor for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and byproduct phosphorus oxychloride.
-
Purify the resulting crude Pyridin-3-sulfonyl chloride by vacuum distillation.
Visualizations
Caption: Hydrolysis of Pyridin-3-sulfonyl chloride.
Caption: Formation of a chlorinated byproduct.
Caption: Troubleshooting workflow for common issues.
References
- 1. guidechem.com [guidechem.com]
- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 5. Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 [biosynth.com]
- 6. nbinno.com [nbinno.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Preventing hydrolysis of Pyridin-3-ylmethanesulfonyl Chloride during analysis
Welcome, Researchers, Scientists, and Drug Development Professionals.
This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of Pyridin-3-ylmethanesulfonyl Chloride. Given its reactivity and susceptibility to hydrolysis, this resource aims to help you navigate the challenges of its analysis and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound sample shows a decreasing purity over time when prepared for HPLC analysis. What is the likely cause?
A1: The most probable cause is the hydrolysis of this compound. This compound is highly sensitive to moisture and can readily react with water to form Pyridine-3-methanesulfonic acid and hydrochloric acid.[1] This degradation will lead to a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the hydrolysis products in your chromatogram. To mitigate this, it is crucial to work under strictly anhydrous conditions during sample preparation.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature, typically between 2-8°C.[2] It is imperative to protect it from moisture.
Q3: Can I use water in my mobile phase for the HPLC analysis of this compound?
A3: While it may seem counterintuitive, a specific reverse-phase HPLC method has been developed for the analysis of this compound that uses a buffered aqueous-organic mobile phase. A patent for this method suggests a mobile phase consisting of a tetrabutylammonium hydroxide phosphate buffer and acetonitrile.[3] The key is to control the pH and the organic modifier concentration to minimize on-column hydrolysis during the short analysis time. It is crucial to use anhydrous solvents for sample preparation and to inject the sample promptly after preparation.
Q4: I am observing significant peak tailing in my HPLC chromatogram. What could be the reason?
A4: Peak tailing for a reactive compound like this compound can be due to several factors. Secondary interactions between the basic pyridine moiety and residual silanol groups on the silica-based column packing are a common cause. Additionally, on-column degradation can contribute to peak asymmetry. Using a well-end-capped HPLC column or a column with a different stationary phase chemistry can help reduce these secondary interactions. Ensuring the mobile phase is appropriately buffered can also minimize these effects.
Q5: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for analyzing this compound?
A5: Direct GC-MS analysis of this compound is challenging due to its thermal lability. Sulfonyl chlorides can degrade in the hot injection port of a gas chromatograph.[1] To successfully analyze this compound by GC-MS, a derivatization step is often necessary to convert it into a more volatile and thermally stable derivative. For instance, reaction with an alcohol can form a sulfonate ester, which is more amenable to GC analysis.[4][5]
Troubleshooting Guides
This section provides structured guidance to address specific issues you may encounter during the analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Rapidly Decreasing Main Peak Area | Hydrolysis of the analyte in the sample vial. | 1. Prepare samples in an anhydrous solvent (e.g., dry acetonitrile or dichloromethane).2. Use sealed vials with inert gas.3. Analyze samples immediately after preparation.4. If using an autosampler, ensure the tray is cooled. | Stabilization of the main peak area over the analysis sequence. |
| Appearance of a New, More Polar Peak | Formation of Pyridine-3-methanesulfonic acid due to hydrolysis. | 1. Confirm the identity of the new peak by LC-MS if available.2. Implement the anhydrous sample preparation steps mentioned above. | The new peak is minimized or absent in freshly prepared samples. |
| Peak Tailing | Secondary interactions with the stationary phase or on-column degradation. | 1. Use a high-quality, end-capped C18 column.2. Optimize the mobile phase pH with a suitable buffer.3. Consider a different stationary phase (e.g., phenyl-hexyl). | Improved peak symmetry (tailing factor closer to 1). |
| Ghost Peaks | Contamination from previous injections or the mobile phase. | 1. Run a blank gradient (injecting only the mobile phase) to identify the source.2. Flush the injector and column with a strong solvent.3. Prepare fresh mobile phase using high-purity solvents.[6][7] | Elimination of extraneous peaks in the chromatogram. |
Sample Preparation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inconsistent Results Between Replicates | Variable hydrolysis due to moisture exposure. | 1. Use oven-dried glassware.2. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.3. Prepare samples in a glove box or under a stream of inert gas. | Improved precision and reproducibility of analytical results. |
| Low Recovery of the Analyte | Adsorption of the compound onto glassware or significant degradation. | 1. Silanize glassware to reduce active sites.2. Ensure all sample preparation steps are performed quickly and at low temperatures. | Higher and more consistent recovery of this compound. |
Experimental Protocols
Recommended HPLC Method for this compound
This protocol is adapted from a patented method and is intended as a starting point for method development and validation.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: ACOSMOSIL C18-MS-II, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase A: 0.2% Tetrabutylammonium hydroxide phosphate buffer. To prepare, take 20 mL of 10% tetrabutylammonium hydroxide and 1.36 g of potassium dihydrogen phosphate, and dilute to 1000 mL with water. Adjust the pH to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Isocratic, with a recommended ratio of Mobile Phase A to Mobile Phase B of 62:38.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh the this compound standard or sample in a dry volumetric flask.
-
Dissolve and dilute to the mark with anhydrous acetonitrile.
-
Vortex to ensure complete dissolution.
-
Immediately transfer to an HPLC vial and seal.
-
Inject promptly.
Visualizations
Logical Workflow for Troubleshooting Hydrolysis
Caption: A logical workflow for diagnosing and addressing inconsistent analytical results suspected to be caused by the hydrolysis of this compound.
Signaling Pathway of Hydrolysis
Caption: The hydrolysis pathway of this compound in the presence of water, yielding Pyridine-3-methanesulfonic Acid and Hydrochloric Acid.
References
- 1. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges and Strategies of Chemical Analysis of Drugs of Abuse and Explosives by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
Troubleshooting incomplete derivatization with Pyridine-3-sulfonyl chloride
Welcome to the technical support center for troubleshooting derivatization reactions with Pyridine-3-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My derivatization reaction is incomplete, resulting in low product yield. What are the common causes?
Incomplete derivatization is a frequent challenge and can often be attributed to one or more of the following factors:
-
Presence of Moisture: Pyridine-3-sulfonyl chloride is highly sensitive to moisture and can readily hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid, rendering it inactive.[1] Ensure all glassware is oven-dried, use anhydrous solvents, and thoroughly dry your sample before adding the reagent.
-
Suboptimal pH: The pH of the reaction mixture is a critical factor. For the derivatization of phenols, a basic environment (e.g., pH 10) is necessary to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion which readily attacks the sulfonyl chloride.[2]
-
Incorrect Temperature: The reaction temperature significantly influences the rate of derivatization. While reactions can sometimes proceed at room temperature, elevated temperatures (e.g., 60°C) can increase the reaction rate and drive it to completion.[3][4] However, excessively high temperatures should be avoided to prevent degradation of the analyte or reagent.
-
Insufficient Reagent: An inadequate amount of Pyridine-3-sulfonyl chloride compared to the analyte will result in an incomplete reaction. It is common practice to use a molar excess of the derivatizing agent.
-
Poor Reagent Quality: The purity and stability of Pyridine-3-sulfonyl chloride are crucial. Ensure the reagent has been stored properly under anhydrous conditions and is not degraded.[1][5]
Q2: I am observing multiple peaks in my chromatogram for a single analyte. What could be the reason?
The presence of multiple peaks can indicate:
-
Incomplete Reaction: Both the derivatized and underivatized analyte are present in the sample, leading to two separate peaks. Re-optimizing the reaction conditions, particularly pH, temperature, and reaction time, is recommended.
-
Side Reactions: The Pyridine-3-sulfonyl chloride may react with other functional groups in your analyte or with components in the sample matrix. A thorough review of your analyte's structure for other nucleophilic sites is advised.
-
Hydrolysis of the Reagent: The peak corresponding to the hydrolyzed reagent (pyridine-3-sulfonic acid) may be observed.
Q3: How can I improve the yield of my derivatization reaction?
To enhance the derivatization yield, consider the following optimization steps:
-
Optimize Reaction pH: For phenolic compounds, ensure the reaction is performed under basic conditions (e.g., using a sodium carbonate buffer at pH 10) to facilitate the formation of the phenoxide ion.[2]
-
Adjust Reaction Temperature and Time: Experiment with increasing the reaction temperature (e.g., to 60°C) and reaction time to ensure the reaction proceeds to completion.[3][4]
-
Increase Reagent Concentration: Use a sufficient molar excess of Pyridine-3-sulfonyl chloride.
-
Ensure Anhydrous Conditions: Take meticulous care to exclude moisture from all components of the reaction.
Data Presentation: Optimization of Derivatization Conditions
The following table summarizes the optimized conditions for the derivatization of bisphenols with Pyridine-3-sulfonyl chloride, which can serve as a starting point for other phenolic compounds.[3]
| Parameter | Optimized Condition | Remarks |
| pH | 10 | A basic pH is crucial for deprotonating the phenolic hydroxyl group. |
| Temperature | 60°C | Elevated temperature increases the reaction rate. |
| Reaction Time | 5 minutes | A relatively short reaction time is needed at the optimal temperature. |
| Solvent | Acetonitrile | A common solvent for dissolving the derivatizing agent. |
| Buffer | 50 mmol L⁻¹ Sodium Carbonate | Used to maintain the optimal pH. |
Experimental Protocols
Protocol 1: Derivatization of Phenolic Compounds (e.g., Bisphenols)
This protocol is adapted from the derivatization of bisphenol A and its analogues for LC-MS/MS analysis.[2]
Materials:
-
Pyridine-3-sulfonyl (PS) chloride solution (1 mg/mL in acetonitrile)
-
Sodium carbonate buffer (50 mmol L⁻¹, pH 10)
-
Analyte solution (in a suitable solvent)
-
Nitrogen gas supply
-
Heater block
-
Vortex mixer
Procedure:
-
Sample Preparation: Evaporate an aliquot of the sample or standard solution to dryness under a stream of nitrogen.
-
Reconstitution: Add 200 µL of 50 mmol L⁻¹ sodium carbonate buffer (pH 10) to the dried sample.
-
Derivatization: Add 200 µL of a 1 mg/mL solution of PS chloride in acetonitrile.
-
Reaction Incubation: Vortex the mixture thoroughly and incubate at 60°C for 5 minutes.
-
Cooling: After incubation, cool the reaction vial on ice.
-
Analysis: The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).
Protocol 2: Derivatization of Primary and Secondary Amines
This protocol provides a general guideline for the derivatization of amines. Optimization may be required for specific analytes.
Materials:
-
Pyridine-3-sulfonyl chloride solution (e.g., 10 mg/mL in anhydrous acetonitrile)
-
Anhydrous base (e.g., pyridine or triethylamine)
-
Analyte solution (in an anhydrous solvent)
-
Anhydrous reaction vial
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: Ensure the amine sample is free of water. If necessary, dry the sample under a stream of nitrogen or by lyophilization.
-
Reaction Setup: In an anhydrous reaction vial under a nitrogen atmosphere, dissolve the amine sample in an appropriate volume of anhydrous solvent.
-
Addition of Base: Add a slight excess of an anhydrous base (e.g., pyridine or triethylamine) to act as a scavenger for the HCl generated during the reaction.
-
Derivatization: Add a molar excess (e.g., 1.5 to 2 equivalents) of the Pyridine-3-sulfonyl chloride solution to the reaction mixture.
-
Reaction Incubation: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-50°C) for 1-2 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, the reaction mixture can be diluted with a suitable solvent and washed with a dilute aqueous acid solution (e.g., 5% HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The resulting sulfonamide derivative can then be analyzed by the desired chromatographic method.
Visualizations
Troubleshooting Workflow for Incomplete Derivatization
Caption: A step-by-step workflow for troubleshooting incomplete derivatization.
Derivatization Reaction Mechanism for Phenols
Caption: Reaction mechanism for the derivatization of a phenol.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [wap.guidechem.com]
How to remove excess Pyridin-3-ylmethanesulfonyl Chloride from a reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridin-3-ylmethanesulfonyl Chloride. Here, you will find detailed information on how to effectively remove excess amounts of this reagent from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound?
A1: Leaving unreacted this compound in your reaction mixture can lead to several complications. Its reactivity can interfere with subsequent synthetic steps, and its polarity, which is often similar to that of the desired organic products, can make purification by chromatography challenging.[1] Therefore, for the purity of your final compound and the success of downstream applications, complete removal is essential.
Q2: What are the primary methods for eliminating unreacted this compound?
A2: The most effective strategies involve converting the excess sulfonyl chloride into a derivative that is easier to separate. The main approaches include:
-
Quenching: Reacting the excess reagent with a nucleophile to form a more polar, water-soluble compound.[1][2]
-
Aqueous Hydrolysis: Using water, often with a base, to hydrolyze the sulfonyl chloride into the corresponding sulfonic acid.[1][2]
-
Scavenger Resins: Employing solid-supported reagents that selectively bind to the sulfonyl chloride, allowing for its removal by filtration.[1][2][3]
-
Chromatographic Separation: Directly purifying the product using techniques like column chromatography.[1]
Q3: How do I select the most suitable removal method for my experiment?
A3: The optimal method depends on the stability of your desired product and its physical properties. For instance, if your product is sensitive to basic conditions, you should avoid quenching with strong bases.[2] If your product is non-polar, converting the sulfonyl chloride to a highly polar sulfonic acid or sulfonamide will simplify the separation process.[1] The decision-making workflow below can guide you in selecting the appropriate method.
References
Technical Support Center: Optimizing the Synthesis of Pyridin-3-sulfonyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction time and temperature for the synthesis of Pyridin-3-sulfonyl chloride. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of Pyridin-3-sulfonyl chloride?
The two most prevalent starting materials for this synthesis are pyridine-3-sulfonic acid and 3-aminopyridine.
Q2: What are the primary challenges when synthesizing from pyridine-3-sulfonic acid?
A significant challenge is the formation of byproducts, most notably 5-chloropyridine-3-sulfonyl chloride.[1] This side reaction is more likely to occur when an excess of the chlorinating agent, such as phosphorus pentachloride (PCl₅), is used.[1] Additionally, this synthesis route often requires high temperatures and harsh reagents.[1]
Q3: What are the main difficulties associated with synthesizing Pyridin-3-sulfonyl chloride from 3-aminopyridine?
The primary difficulty in this synthetic route is the instability of the intermediate diazonium salt.[1] Traditional methods that use diazonium hydrochlorides or sulfates are prone to a higher number of side reactions due to the instability of these intermediates in solution.[1]
Q4: How stable is Pyridin-3-sulfonyl chloride?
Pyridin-3-sulfonyl chloride is sensitive to moisture and can readily hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid, which deactivates its reactivity.[1][2] It is also unstable at high temperatures, which can lead to degradation during purification steps like distillation.[1]
Q5: What are the recommended storage conditions for Pyridin-3-sulfonyl chloride?
To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, at a temperature of 2-8°C.[1][2]
Troubleshooting Guides
Synthesis from Pyridine-3-Sulfonic Acid
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | - Ensure the reaction is heated to the optimal temperature range of 110-130°C.[3]- Maintain the reaction for a sufficient duration, typically between 1 to 3 hours.[1][4]- Consider using a suitable solvent like monochlorobenzene.[1] |
| Hydrolysis of the product: The product may be hydrolyzing during the workup phase. | - Avoid using water-insoluble organic solvents and water for separation after the reaction.[3]- Purify the product via distillation under reduced pressure.[3][5] | |
| High Purity Issues | Formation of 5-chloropyridine-3-sulfonyl chloride: An excess of the chlorinating agent can lead to this byproduct. | - Add the phosphorus pentachloride (PCl₅) stepwise or continuously in an amount less than 1 molar equivalent relative to the pyridine-3-sulfonic acid.[3][5] |
| Thermal decomposition: The product may be degrading at high temperatures. | - Maintain the reaction temperature within the recommended range of 110-130°C to suppress byproduct formation.[3]- During purification by distillation, use reduced pressure to lower the boiling point.[3] |
Synthesis from 3-Aminopyridine
| Problem | Possible Cause | Troubleshooting Steps |
| Low Yield | Decomposition of diazonium salt: The intermediate diazonium salt is unstable. | - Maintain a low reaction temperature, typically between 0-5°C, during the diazotization step.[6]- The use of a fluoborate diazonium salt intermediate can improve stability and reduce side reactions.[7] |
| Side reactions: Unstable intermediates can lead to unwanted side reactions. | - Ensure the dropwise addition of sodium nitrite solution is slow and the temperature is strictly controlled.[6] | |
| Product Purity Issues | Contamination with byproducts from side reactions. | - The intermediate fluoboric acid diazonium salt can be separated as a solid pure product, which helps to reduce the occurrence of side reactions in the subsequent step.[7] |
Data Presentation
Table 1: Impact of Reaction Conditions on Yield and Byproduct Formation in the Synthesis from Pyridine-3-Sulfonic Acid
| Molar Ratio (PCl₅ : Pyridine-3-sulfonic acid) | Reaction Temperature (°C) | Reaction Time (Aging) | Yield of Pyridin-3-sulfonyl chloride (%) | Area Ratio of 5-chloropyridine-3-sulfonyl chloride / Pyridin-3-sulfonyl chloride by GC analysis (%) |
| 1.0 (stepwise addition) | 120 | 30 min | 91.7 | 0.02 |
| 1.0 (single addition) | 120 | 30 min | 87.8 | 0.32 |
| 0.8 (stepwise addition) | 120 | 30 min | 84.0 | 0.01 |
| 1.2 (single addition) | 120 | 30 min | 82.2 | 0.98 |
Data adapted from patent WO2016204096A1.[3]
Experimental Protocols
Key Experiment: Synthesis of Pyridin-3-sulfonyl chloride from Pyridine-3-sulfonic acid
This protocol is based on a method designed to minimize byproduct formation.[3][5]
-
Reaction Setup: In a suitable reaction vessel, create a solution of pyridine-3-sulfonic acid in a solvent such as monochlorobenzene.
-
Reagent Addition: Heat the solution to a temperature between 110-130°C.
-
Controlled Addition of PCl₅: Add phosphorus pentachloride (PCl₅) to the reaction mixture in multiple divided portions (stepwise) or continuously. The total amount of PCl₅ should be less than 1 molar equivalent relative to the pyridine-3-sulfonic acid.
-
Reaction Monitoring and Aging: Maintain the reaction temperature for a period of 15 minutes to 2 hours. The progress of the reaction can be monitored by suitable analytical techniques (e.g., GC, HPLC).
-
Purification: After the reaction is complete, subject the reaction solution to distillation under reduced pressure to purify the Pyridin-3-sulfonyl chloride. This avoids an aqueous workup which can lead to hydrolysis of the product.
Visualizations
Caption: Experimental Workflow for Pyridin-3-sulfonyl chloride Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield Issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 3. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents [patents.google.com]
- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. benchchem.com [benchchem.com]
- 7. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
Navigating Matrix Effects in Bioanalysis with Pyridin-3-ylmethanesulfonyl Chloride: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for leveraging Pyridin-3-ylmethanesulfonyl Chloride (PS-Cl) as a derivatization agent in bioanalytical workflows. Addressing the common challenge of matrix effects, this resource offers detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to enhance the sensitivity and reliability of your LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound (PS-Cl), also known as pyridine-3-sulfonyl chloride, is a derivatization reagent used to improve the analytical properties of certain molecules for liquid chromatography-mass spectrometry (LC-MS/MS) analysis. It is particularly effective for compounds containing phenolic or primary and secondary amine functional groups.[1] The primary benefits of using PS-Cl include:
-
Enhanced Ionization Efficiency: The pyridine group in the PS-Cl tag has a high proton affinity, which significantly improves the ionization of derivatized analytes in positive ion electrospray ionization (ESI), leading to increased sensitivity.[1]
-
Analyte-Specific Fragmentation: A major advantage of PS-Cl over other common derivatizing agents like dansyl chloride is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This aids in structural elucidation and improves the specificity of both qualitative and quantitative analyses.[1]
Q2: What are matrix effects and how do they impact bioanalysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the biological matrix (e.g., plasma, urine, tissue homogenates). These effects, most commonly ion suppression, can lead to:
-
Reduced analytical sensitivity and higher limits of quantification (LLOQ).
-
Poor accuracy and precision of quantitative data.
-
Inconsistent results between different sample lots.
Q3: How does derivatization with this compound help mitigate matrix effects?
A3: While derivatization itself does not eliminate matrix components, it can help mitigate their impact in several ways:
-
Increased Signal Intensity: By significantly boosting the analyte's ionization efficiency, the signal-to-noise ratio is improved, making the analysis less susceptible to moderate ion suppression.
-
Chromatographic Separation: The derivatization process alters the polarity of the analyte, which can shift its retention time on a reversed-phase column. This can move the analyte's elution away from the region where most matrix components, such as phospholipids, typically elute, thus avoiding co-elution and associated ion suppression.
-
Improved Specificity: The generation of analyte-specific fragments allows for more selective multiple reaction monitoring (MRM) transitions, reducing the likelihood of interference from matrix components that may share the same precursor ion mass.
Troubleshooting Guide
This section addresses common issues encountered during the application of this compound in bioanalytical methods.
Problem 1: Low or No Derivatization Product Detected
| Potential Cause | Suggested Solution |
| Reagent Instability | This compound is sensitive to moisture. Ensure the reagent is stored in a desiccator and handled in a dry environment. Prepare fresh reagent solutions for each experiment. |
| Incorrect Reaction pH | The derivatization reaction is pH-dependent. For phenolic hydroxyl groups and amines, a basic pH (typically 8-10) is required to deprotonate the functional group, making it nucleophilic. Optimize the pH using a suitable buffer, such as sodium bicarbonate or sodium carbonate. |
| Suboptimal Reaction Temperature or Time | While the reaction can proceed at room temperature, gentle heating (e.g., 60-70°C) can increase the reaction rate and yield. Optimize the incubation time to ensure the reaction goes to completion. |
| Presence of Water in the Sample | Water can hydrolyze the sulfonyl chloride reagent, reducing its availability to react with the analyte. Ensure the sample extract is completely dry before adding the derivatization reagents. This can be achieved by evaporation under a stream of nitrogen or by lyophilization. |
| Interfering Matrix Components | Other nucleophilic compounds in the sample extract can compete with the analyte for the derivatization reagent. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove these interferences prior to derivatization. |
Problem 2: High Background or Interferences in the Chromatogram
| Potential Cause | Suggested Solution |
| Excess Derivatization Reagent | Unreacted this compound and its hydrolysis product can create significant background signal. After the reaction, quench the excess reagent by adding a small amount of an acid (e.g., formic acid). A subsequent liquid-liquid extraction or SPE step can also be used to remove excess reagent and byproducts. |
| Formation of Multiple Derivatives | For analytes with multiple derivatizable functional groups, incomplete derivatization can lead to a mixture of mono- and di-substituted products, complicating the chromatogram. Drive the reaction to completion by optimizing reagent concentration, reaction time, and temperature. |
| Matrix-Derived Interferences | Even with derivatization, some matrix components may still co-elute and cause interference. Further optimize the chromatographic gradient to improve separation. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Suggested Solution |
| Secondary Interactions with the Column | The pyridine moiety of the derivatized analyte can interact with residual silanol groups on the silica-based column, leading to peak tailing. Use an end-capped column or add a small amount of a competing base, like triethylamine, to the mobile phase. Operating at a lower pH can also help by protonating the silanol groups. |
| Column Overload | Injecting too much sample can lead to peak fronting. Dilute the final sample extract before injection. |
| Injector Carryover | The derivatized analyte may adsorb to surfaces in the injector. Optimize the needle wash solvent to include a strong organic solvent and potentially an acid or base to ensure complete removal of the analyte between injections. |
Quantitative Data Summary
The following tables summarize the impact of derivatization with this compound and related compounds on key bioanalytical parameters. Data has been compiled from various studies and is intended to provide a general indication of expected performance improvements.
Table 1: Analyte Recovery and Matrix Effect
| Analyte Class | Biological Matrix | Sample Preparation | Analyte Recovery (%) | Matrix Effect (%) | Reference |
| Estrogens (as N-Methyl Pyridine-3-sulfonyl derivatives) | Not Specified | Not Specified | 30 - 50 | < ±20 | [2] |
| Steroidal Estrogens | Serum | Liquid-Liquid Extraction | Data not available | Data not available | [3] |
| Bisphenols | Not Specified | Not Specified | Data not available | Data not available | [4] |
Note: Specific quantitative data for analyte recovery and matrix effect for a wide range of compounds derivatized with this compound is limited in the currently available literature. The data for N-Methyl Pyridine-3-sulfonyl chloride provides a relevant estimation.
Table 2: Improvement in Lower Limit of Quantification (LLOQ)
| Analyte | Biological Matrix | LLOQ (without derivatization) | LLOQ (with derivatization) | Fold Improvement | Reference |
| Estrogens (as N-Methyl Pyridine-3-sulfonyl derivatives) | Not Specified | 0.05 to 0.2 ng/mL | 0.025 to 0.2 ng/mL | At least 2-fold | [2] |
| 17β-estradiol | Serum | Not specified | 10 pg/mL | Not applicable |
Note: Direct comparisons of LLOQs with and without derivatization are often not reported in the same study. The provided data demonstrates the high sensitivity achievable with this derivatization technique.
Experimental Protocols
Detailed Methodology for the Derivatization of Steroidal Estrogens in Serum
This protocol is adapted from the analysis of 17β-estradiol in serum.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 2 mL of serum, add an appropriate amount of a deuterated internal standard (e.g., E2-d5).
-
Extract the sample with 12 mL of methylene chloride for 30 minutes at room temperature with continuous rotation.
-
Collect the lower organic phase and evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization Procedure
-
Reconstitute the dried extract in 200 µL of a 50 mmol/L sodium carbonate buffer (pH 9.8).
-
Add 200 µL of a 1 mg/mL solution of this compound in acetonitrile.
-
Vortex the mixture for 10 seconds.
-
Incubate the reaction mixture at 70°C for 15 minutes in a dry block heater.
-
Stop the reaction by placing the vial on ice and add 100 µL of 1 mol/L formic acid.
3. LC-MS/MS Analysis
-
Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the derivatized analyte from interferences.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for the derivatized analyte and internal standard.
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. altasciences.com [altasciences.com]
- 3. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyridin-3-ylmethanesulfonyl Chloride & Derivatives
This guide provides troubleshooting advice and frequently asked questions regarding the stability of Pyridin-3-ylmethanesulfonyl Chloride and its derivatives in solution. It is intended for researchers, scientists, and drug development professionals to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a chemical reagent used in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2][3] Like other sulfonyl chlorides, it is highly reactive, which is essential for its function. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis, which can impact experimental reproducibility, yield, and the purity of the final product.[4][5][6]
Q2: What are the primary degradation pathways for this compound in solution?
The principal degradation pathway is hydrolysis. When exposed to water, even trace amounts in solvents or from atmospheric moisture, the sulfonyl chloride group (-SO₂Cl) reacts to form the corresponding pyridin-3-ylmethanesulfonic acid and hydrochloric acid (HCl).[1][4] This reaction is often rapid.[4] Other degradation pathways can include reactions with nucleophilic solvents (e.g., alcohols) or decomposition at elevated temperatures.[4][7] For heteroaromatic sulfonyl chlorides like this one (a beta-isomeric pyridine), hydrolysis by trace water is a characteristic decomposition pathway.[5][6]
Q3: My solution of this compound turned cloudy and/or changed color. What happened?
Cloudiness or precipitation is often a sign of degradation. The formation of pyridin-3-methanesulfonic acid, which may have different solubility characteristics than the parent sulfonyl chloride, can cause the solution to become cloudy. The generation of HCl gas can also lead to the formation of hydrochloride salts with any basic components in the mixture, causing precipitation. Color change may indicate more complex decomposition pathways or reactions with impurities.
Q4: How does the choice of solvent affect the stability of this compound?
Solvent selection is critical.
-
Protic Solvents: Protic solvents like water and alcohols will react directly with the sulfonyl chloride, leading to rapid degradation.[7][8]
-
Aprotic Solvents: Non-reactive, anhydrous aprotic solvents are recommended. Common choices include dichloromethane (MDC), chloroform, and ethyl acetate (EtOAc).[9] It is crucial to use anhydrous grade solvents and to handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination with atmospheric moisture.[10]
Q5: What are the recommended storage and handling conditions for solutions?
To ensure maximum stability:
-
Use Anhydrous Conditions: Always use dry glassware and anhydrous solvents.
-
Inert Atmosphere: Handle the compound and its solutions under an inert atmosphere, such as nitrogen or argon.[10]
-
Low Temperature: Store stock solutions at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow the rate of degradation.[2][11]
-
Tightly Sealed Containers: Use containers with secure seals to prevent moisture ingress.[9][10][11]
-
Avoid Contaminants: Keep away from incompatible materials such as water, strong oxidizing agents, and bases.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no reactivity in subsequent reaction step. | Degradation of the sulfonyl chloride prior to use. | Prepare fresh solutions of the sulfonyl chloride immediately before use. Verify the purity of the solid reagent before preparing the solution. |
| Formation of unexpected byproducts. | Reaction with solvent or impurities. | Ensure the use of high-purity, anhydrous solvents. Check for compatibility with other reagents in the solution. For reactions with alcohols or amines, the use of a non-nucleophilic base like pyridine is common to activate the sulfonyl chloride and neutralize the HCl byproduct.[7][12][13] |
| Inconsistent results between experiments. | Variable rates of degradation due to moisture or temperature fluctuations. | Standardize solution preparation and handling protocols. Use an inert atmosphere glovebox for preparing solutions. Prepare single-use aliquots to avoid repeated warming/cooling cycles and exposure of the stock solution to air. |
| Precipitate forms in the solution upon storage. | Hydrolysis leading to the formation of less soluble sulfonic acid or hydrochloride salts. | Confirm the identity of the precipitate. If it is a degradation product, the solution should be discarded. To prevent this, strictly follow anhydrous and inert atmosphere handling procedures. |
Data and Protocols
General Stability in Common Solvents
The stability of this compound is highly dependent on the solvent's nature and purity.
| Solvent | Type | Solubility | Stability & Compatibility Notes |
| Water | Protic | Slightly Soluble[9] | Unstable. Reacts violently/rapidly to hydrolyze into pyridin-3-sulfonic acid and HCl.[1][4][10] DO NOT USE. |
| Methanol (MeOH) | Protic | Soluble[9] | Unstable. Reacts to form the corresponding sulfonate ester. Not suitable as a non-reactive solvent. |
| Dichloromethane (MDC) | Aprotic | Soluble[9] | Good. Generally stable if the solvent is anhydrous. Recommended for reactions and short-term storage. |
| Ethyl Acetate (EtOAc) | Aprotic | Soluble[9] | Good. Generally stable if the solvent is anhydrous. Recommended for reactions and short-term storage. |
| Chloroform | Aprotic | Sparingly Soluble[1] | Good. Generally stable if the solvent is anhydrous. |
Experimental Protocol: Assessing Solution Stability
This protocol outlines a general method for determining the stability of this compound in a chosen solvent.
-
Preparation (Time = 0):
-
Inside an inert atmosphere glovebox, prepare a stock solution of this compound at a known concentration (e.g., 10 mg/mL) in the desired anhydrous solvent.
-
Immediately take an aliquot for the initial time point (T=0) analysis.
-
Dispense the remaining solution into several small, tightly sealed vials.
-
-
Storage:
-
Store the vials under the desired experimental conditions (e.g., -20°C, 4°C, room temperature). Protect from light if photostability is also being assessed.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare the sample for analysis (e.g., dilute to an appropriate concentration for HPLC).
-
-
Quantification:
-
Data Analysis:
-
Calculate the percentage of the initial compound remaining at each time point.
-
Plot the percentage remaining versus time to determine the degradation kinetics and calculate the solution's half-life under each condition.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to the stability of this compound.
Caption: Primary degradation pathway via hydrolysis.
Caption: Experimental workflow for stability assessment.
References
- 1. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 2. 3-PYRIDINEMETHANESULFONYL CHLORIDE | 159290-96-7 [chemicalbook.com]
- 3. 159290-96-7 CAS MSDS (3-PYRIDINEMETHANESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Pyridine-3-Sulfonyl Chloride Supplier & Manufacturer in China | CAS 636-73-7 | High Purity Pyridine Sulfonyl Chloride for Sale [pipzine-chem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. aksci.com [aksci.com]
- 12. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 13. Reactions of Alcohols [www2.chemistry.msu.edu]
- 14. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 15. Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pyridin-3-sulfonyl Chloride Derivatization
Welcome to the technical support center for pyridin-3-sulfonyl chloride derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the use of pyridin-3-sulfonyl chloride as a derivatization agent.
Frequently Asked Questions (FAQs)
Q1: What is pyridin-3-sulfonyl chloride and what are its primary applications?
Pyridin-3-sulfonyl chloride (PSC) is a derivatizing agent used to enhance the ionization efficiency and sensitivity of various analytes in liquid chromatography-mass spectrometry (LC-MS).[1] It is particularly effective for compounds containing phenolic, primary amine, or secondary amine functional groups.[1] Its high proton affinity makes it an excellent tag for improving detection in positive ion electrospray ionization (ESI).[1] A key application is in the synthesis of pharmaceutical intermediates, such as for Vonoprazan Fumarate.[2]
Q2: How does derivatization with pyridin-3-sulfonyl chloride improve LC-MS analysis?
Derivatization with PSC converts analytes into derivatives with properties that are more easily detected or separated.[3] The resulting sulfonamides (from amines) or sulfonates (from alcohols/phenols) often exhibit enhanced volatility, thermal stability, and improved chromatographic behavior.[3] A significant advantage of using PSC over other agents like dansyl chloride is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS), which aids in structural elucidation and improves specificity.[1][4]
Q3: What are the most critical factors affecting the derivatization reaction yield?
Based on multivariate optimization studies, temperature and pH have been identified as the most significant factors influencing the derivatization yield of phenols with pyridin-3-sulfonyl chloride.[5] Proper control of these parameters is crucial for achieving high and reproducible yields.
Q4: How should I store and handle pyridin-3-sulfonyl chloride?
Pyridin-3-sulfonyl chloride is sensitive to moisture and can readily hydrolyze to pyridine-3-sulfonic acid and hydrochloric acid, which inactivates the reagent.[2][6] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature, typically between 2-8°C.[7][8] Always handle the reagent in a dry environment, for instance, in a glove box or using dry solvents and glassware.
Q5: What are the signs of pyridin-3-sulfonyl chloride degradation?
Degradation of pyridin-3-sulfonyl chloride can be indicated by a change in its appearance from a colorless or light yellow liquid to a darker color. The primary cause of degradation is exposure to moisture, leading to hydrolysis. If you suspect degradation, it is advisable to use a fresh batch of the reagent to ensure optimal reaction performance.
Troubleshooting Guide
This guide addresses common issues encountered during derivatization reactions with pyridin-3-sulfonyl chloride.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Derivatization Yield | Reagent Degradation: Pyridin-3-sulfonyl chloride has been hydrolyzed due to improper storage or handling. | 1. Use a fresh bottle of pyridin-3-sulfonyl chloride.2. Ensure all solvents are anhydrous and glassware is thoroughly dried before use.3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Conditions: The pH and/or temperature of the reaction are not optimal. | 1. Optimize the reaction pH. For phenolic compounds, a basic pH is generally required to deprotonate the phenol, making it more nucleophilic.2. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to degradation of the reagent or analyte. Perform small-scale experiments at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition.[5] | |
| Poor Nucleophilicity of the Analyte: The target functional group (e.g., a hindered alcohol or a weakly basic amine) is not sufficiently reactive. | 1. Increase the reaction temperature or time.2. For amines, consider adding a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to act as a catalyst and acid scavenger. | |
| Presence of Multiple Peaks in the Chromatogram | Side Reactions: The analyte may have multiple reactive sites, leading to di- or tri-substituted derivatives. | 1. Reduce the molar excess of pyridin-3-sulfonyl chloride.2. Lower the reaction temperature to improve selectivity. |
| Degradation of the Analyte: The reaction conditions are too harsh, causing the analyte to decompose. | 1. Lower the reaction temperature.2. Reduce the reaction time.3. Ensure the pH is not excessively high or low. | |
| Hydrolysis of the Product: The derivatized product is unstable and hydrolyzes during workup or analysis. | 1. Minimize the use of aqueous solutions during workup.2. If an aqueous workup is necessary, perform it quickly at a low temperature.3. Analyze the samples as soon as possible after derivatization. | |
| Poor Reproducibility | Inconsistent Reaction Conditions: Variations in temperature, pH, reaction time, or reagent concentration between experiments. | 1. Use a temperature-controlled reaction vessel (e.g., a heating block or water bath).2. Prepare fresh buffer solutions for each set of experiments to ensure consistent pH.3. Use precise timing for the reaction.4. Accurately measure the amounts of all reagents. |
| Incomplete Reaction: The reaction has not gone to completion, leading to a mixture of derivatized and underivatized analyte. | 1. Increase the reaction time or temperature.2. Increase the molar excess of pyridin-3-sulfonyl chloride. |
Experimental Protocols
General Protocol for Derivatization of Phenolic Compounds
This protocol is a starting point and should be optimized for each specific analyte.
Materials:
-
Pyridin-3-sulfonyl chloride
-
Analyte containing a phenolic hydroxyl group
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
-
Aqueous sodium carbonate or sodium bicarbonate buffer (e.g., 100 mM, pH 9-10)
-
Anhydrous sodium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Vials for reaction and sample analysis
Procedure:
-
Analyte Preparation: Prepare a stock solution of the analyte in anhydrous acetonitrile.
-
Reaction Setup: In a clean, dry vial, add an appropriate volume of the analyte stock solution.
-
pH Adjustment: Add the aqueous carbonate/bicarbonate buffer to the vial to achieve the desired pH for the reaction mixture.
-
Reagent Addition: Prepare a fresh solution of pyridin-3-sulfonyl chloride in anhydrous acetonitrile. Add a molar excess (e.g., 5- to 10-fold) of the pyridin-3-sulfonyl chloride solution to the reaction vial.
-
Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or water bath at the desired temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes).
-
Quenching and Extraction: After the reaction is complete, cool the vial to room temperature. Quench any remaining pyridin-3-sulfonyl chloride by adding a small amount of water. Extract the derivatized product with ethyl acetate.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate. Transfer the dried extract to a new vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for LC-MS analysis.
Visualizations
Caption: Experimental workflow for pyridin-3-sulfonyl chloride derivatization.
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 7. Pyridine-3-sulfonyl chloride derivatization grade (HPLC), LiChropur™, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Pyridine-3-sulfonyl chloride | 16133-25-8 | FP64081 [biosynth.com]
Minimizing byproduct formation in Pyridin-3-ylmethanesulfonyl Chloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridin-3-ylmethanesulfonyl Chloride. The content addresses common issues encountered during a plausible multi-step synthesis, focusing on minimizing byproduct formation and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A plausible and frequently utilized laboratory-scale synthesis starts from 3-pyridinemethanol. The route involves two key steps: the conversion of 3-pyridinemethanol to (pyridin-3-yl)methanethiol, followed by oxidative chlorination to yield the final product, this compound. This method avoids the direct and often aggressive chlorination of 3-picoline.
Q2: What are the primary byproducts to expect during this synthesis?
The main byproducts depend on the specific step. In the conversion to the thiol, disulfide formation is a common issue. During the final oxidative chlorination step, incomplete oxidation can lead to the persistence of the starting thiol or disulfide, while over-oxidation can result in the formation of the corresponding sulfonic acid.
Q3: My final product, this compound, seems to degrade upon storage. What are the recommended storage conditions?
This compound is sensitive to moisture and can hydrolyze to pyridin-3-ylmethanesulfonic acid. It is also thermally sensitive. For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8°C).
Q4: I am observing a low yield in the final oxidation step. What are the likely causes?
Low yields in the oxidative chlorination of (pyridin-3-yl)methanethiol can be attributed to several factors. These include incomplete reaction, product degradation during workup due to hydrolysis, and the formation of byproducts such as the disulfide or sulfonic acid. Careful control of reaction temperature, stoichiometry of the oxidizing and chlorinating agents, and anhydrous workup conditions are crucial for maximizing yield.[1][2]
Q5: Can I use crude (pyridin-3-yl)methanethiol in the oxidation step?
While it may be possible, using purified (pyridin-3-yl)methanethiol is highly recommended. Impurities from the previous step, such as unreacted 3-(chloromethyl)pyridine or byproducts from the thiourea reaction, can interfere with the oxidation reaction, leading to a more complex product mixture and lower yields of the desired sulfonyl chloride.
Troubleshooting Guides
Part 1: Synthesis of (Pyridin-3-yl)methanethiol from 3-Pyridinemethanol
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of 3-(chloromethyl)pyridine hydrochloride | Incomplete reaction with thionyl chloride. | Ensure a slight excess of thionyl chloride is used (e.g., 1.1-1.3 equivalents).[3] Monitor the reaction progress by TLC or GC. Gently heat the reaction mixture if necessary, but avoid excessive temperatures to prevent charring. |
| Product loss during workup. | 3-(chloromethyl)pyridine hydrochloride can be water-soluble. Minimize aqueous washes. If precipitation is slow, applying a vacuum or a nitrogen purge can aid recovery.[3] | |
| Formation of bis(pyridin-3-ylmethyl) ether | Reaction of 3-(chloromethyl)pyridine with unreacted 3-pyridinemethanol. | Ensure the addition of 3-pyridinemethanol to the thionyl chloride solution is slow and controlled to maintain an excess of the chlorinating agent.[3] |
| Low yield of (pyridin-3-yl)methanethiol | Incomplete formation of the S-alkylisothiouronium salt. | Ensure equimolar amounts of 3-(chloromethyl)pyridine hydrochloride and thiourea are used. The reaction can be gently heated in a suitable solvent like ethanol to drive it to completion. |
| Incomplete hydrolysis of the isothiouronium salt. | Use a stoichiometric amount of a base like sodium hydroxide for hydrolysis. Ensure adequate reaction time and temperature for the hydrolysis to go to completion. | |
| Significant amount of bis(pyridin-3-ylmethyl) disulfide | Oxidation of the thiol during workup or storage. | Workup should be performed under an inert atmosphere if possible. Acidifying the reaction mixture after hydrolysis to pH 5-6 can help to protonate the thiol, making it less susceptible to oxidation. Store the isolated thiol under nitrogen or argon. |
Part 2: Oxidation of (Pyridin-3-yl)methanethiol to this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete oxidation. | Ensure the correct stoichiometry of the oxidizing and chlorinating agents. For instance, when using H₂O₂ and SOCl₂, a 3:1 molar ratio of H₂O₂ to thiol is often recommended.[1] Reaction times may need to be extended, but this should be balanced against potential product degradation. |
| Hydrolysis of the product during workup. | The workup must be conducted under anhydrous conditions. Use of cold, dilute aqueous acid for washing should be done quickly and with vigorous stirring to minimize contact time.[2][4] Extraction with a non-polar organic solvent and drying over anhydrous sodium sulfate is critical. | |
| Presence of bis(pyridin-3-ylmethyl) disulfide in the final product | Insufficient oxidizing agent or reaction time. | Increase the amount of the oxidizing agent. The disulfide is an intermediate in the oxidation of the thiol.[1] Ensure the reaction is allowed to proceed until all the disulfide has been converted. |
| Formation of pyridin-3-ylmethanesulfonic acid | Presence of excess water during the reaction or workup. | Ensure all reagents and solvents are anhydrous. If using aqueous reagents like H₂O₂, the reaction conditions must be carefully controlled. Avoid high temperatures during workup and purification.[4] |
| Product decomposition during purification | Thermal instability of the sulfonyl chloride. | If purification by distillation is attempted, it must be performed under high vacuum and at the lowest possible temperature. Column chromatography on silica gel can also be used, but the silica should be dried beforehand, and the elution should be performed quickly. |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
Step 1: Synthesis of 3-(Chloromethyl)pyridine hydrochloride from 3-Pyridinemethanol
-
To a stirred solution of thionyl chloride (1.1 equivalents) in an inert solvent like toluene, slowly add a solution of 3-pyridinemethanol (1.0 equivalent) in toluene, maintaining the temperature below 35°C using an ice bath.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
The precipitated product, 3-(chloromethyl)pyridine hydrochloride, is collected by filtration, washed with cold toluene, and dried under vacuum.
Step 2: Synthesis of (Pyridin-3-yl)methanethiol
-
A mixture of 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent) and thiourea (1.0 equivalent) in ethanol is heated to reflux for 2-3 hours.
-
The solvent is removed under reduced pressure, and the resulting S-(pyridin-3-ylmethyl)isothiouronium chloride is hydrolyzed by heating with an aqueous solution of sodium hydroxide (2.0 equivalents).
-
After cooling, the solution is carefully acidified to pH 5-6 with hydrochloric acid.
-
The product, (pyridin-3-yl)methanethiol, is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 3: Synthesis of this compound
-
To a stirred solution of (pyridin-3-yl)methanethiol (1.0 equivalent) in a suitable solvent (e.g., acetonitrile/water mixture), cooled in an ice bath, add the oxidizing/chlorinating agent. Several options exist:
-
Stir the reaction mixture at low temperature until completion (monitor by TLC or GC).
-
Perform a rapid, cold aqueous workup, extracting the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure at a low temperature to obtain the crude this compound. Further purification can be achieved by chromatography on dry silica gel.
Data Presentation
Table 1: Illustrative Reaction Parameters and Expected Outcomes
| Step | Key Reagents | Molar Ratio (Reagent:Starting Material) | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| 1. Chlorination | Thionyl Chloride | 1.1 : 1 | Toluene | < 35 | 85-95 |
| 2. Thiol Synthesis | Thiourea, NaOH | 1:1, 2:1 | Ethanol, Water | Reflux | 70-85 |
| 3. Oxidation (NCS) | N-Chlorosuccinimide | 3-4 : 1 | Acetonitrile/Water | 0-10 | 60-80 |
| 3. Oxidation (H₂O₂/SOCl₂) | H₂O₂, SOCl₂ | 3:1, 1:1 | Acetonitrile | 0-25 | 70-90 |
Note: These are representative values and may vary depending on the specific reaction scale and conditions.
Visualizations
References
- 1. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]
- 4. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 5. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
Validation & Comparative
A Comparative Guide: Pyridin-3-sulfonyl Chloride vs. Dansyl Chloride for LC-MS Analysis of Amines
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines by liquid chromatography-mass spectrometry (LC-MS) is a common challenge. The inherent properties of many amines, such as high polarity and poor ionization efficiency, often necessitate chemical derivatization to improve their analytical performance. This guide provides an objective comparison of two popular sulfonyl chloride-based derivatization reagents: Pyridin-3-sulfonyl chloride and Dansyl chloride.
Both reagents react with primary and secondary amines to form stable sulfonamides, enhancing their retention on reversed-phase columns and significantly improving their ionization efficiency in the mass spectrometer. However, key differences in their structure and reactivity can influence the outcome of an analysis.
Performance Comparison: Pyridin-3-sulfonyl Chloride vs. Dansyl Chloride
The choice between Pyridin-3-sulfonyl chloride and Dansyl chloride depends on the specific requirements of the assay, including the desired sensitivity, the need for structural confirmation, and the complexity of the sample matrix.
Key Advantages:
-
Pyridin-3-sulfonyl Chloride: A significant advantage of this reagent is its tendency to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS).[1][2] This characteristic is highly beneficial for both the qualitative identification and confident quantification of targeted amines. The product ion spectra of its derivatives often show intense ions corresponding to the original analyte, aiding in structural elucidation.[2][3]
-
Dansyl Chloride: As a classic and widely used reagent, dansyl chloride is known for its robust and simple derivatization method.[4] It effectively increases the retention of polar amines on reversed-phase columns and boosts the signal in positive mode electrospray ionization (ESI).[4][5] The resulting dansylated products are stable, allowing for reproducible analysis.[6] Furthermore, its fluorescent nature allows for detection by HPLC with fluorescence detectors, adding to its versatility.[6][7]
Limitations and Considerations:
-
Pyridin-3-sulfonyl Chloride: While it offers advantages in MS/MS fragmentation, there is less published data available detailing its use for a wide range of small molecule amines compared to the extensive literature on dansyl chloride.
-
Dansyl Chloride: The product ion spectra of dansyl derivatives are often dominated by ions from the derivatization reagent itself, which can sometimes limit the amount of structural information obtained from the original analyte.[2][3] Additionally, dansyl chloride can react with other nucleophilic groups like phenols, potentially leading to multiple derivatives for a single analyte.[6] It is also susceptible to hydrolysis, which can create interfering byproducts.[6]
Quantitative Data Summary
The following table summarizes key performance characteristics gathered from various studies. It is important to note that direct head-to-head comparative data is limited, and performance can vary significantly based on the analyte, matrix, and specific LC-MS system used.
| Parameter | Pyridin-3-sulfonyl Chloride | Dansyl Chloride |
| Target Analytes | Primary & Secondary Amines, Phenols (e.g., Steroidal Estrogens, Bisphenols)[1][8] | Primary & Secondary Amines, Phenols (e.g., Amino Acids, Biogenic Amines, Drugs)[4][6][9] |
| MS/MS Fragmentation | Tends to produce abundant analyte-specific fragment ions[1][2][3] | Fragmentation is often dominated by ions from the dansyl moiety[2][3] |
| Derivative Stability | Derivatives are stable through freeze/thaw cycles and long-term cold storage[8] | Resulting sulfonamide bond is stable, allowing for reproducible analysis[6] |
| Reaction Conditions | Temperature and pH are the most important factors affecting the derivatization yield[8] | Typically requires alkaline conditions (pH ~9.5-9.8) and can be performed at room temperature or with gentle heating[4][10] |
| Reported Sensitivity | Significant improvements in signal-to-noise ratios compared to underivatized forms[8] | Allows for detection at picomole and even femtomole levels[6]. Achieved LOQs of 10-25 µg/kg for glyphosate and related compounds in various food matrices[11] |
Experimental Workflow and Protocols
The general workflow for amine derivatization using either reagent is similar and involves the reaction of the amine with the sulfonyl chloride under basic conditions, followed by quenching and LC-MS analysis.
Caption: General experimental workflow for the derivatization of amines for LC-MS analysis.
Detailed Experimental Protocol: Dansyl Chloride Derivatization
This protocol is adapted from established methods for the analysis of amino acids and biogenic amines.[4][12]
-
Reagent Preparation:
-
Derivatization Buffer: Prepare a 100 mM sodium carbonate/bicarbonate buffer and adjust the pH to 9.8.
-
Dansyl Chloride Solution: Prepare a 50 mM solution of dansyl chloride in 100% acetonitrile. This solution should be used within 24 hours and stored in the dark.[4]
-
-
Derivatization Procedure:
-
Immediately before use, mix the dansyl chloride solution and the derivatization buffer in a 1:1 ratio.[4]
-
In a microcentrifuge tube or a well of a 96-well plate, add 250 µL of the sample or standard solution.
-
Add 250 µL of the freshly mixed dansyl chloride/buffer solution.[12]
-
Vortex the mixture and incubate at room temperature for 15 minutes or at 25°C for 60 minutes in the dark.[4][12]
-
-
Quenching the Reaction:
-
To stop the reaction and consume excess dansyl chloride, add a small volume of an ammonium hydroxide solution (e.g., 10% v/v) or formic acid.[4]
-
-
Sample Analysis:
Detailed Experimental Protocol: Pyridin-3-sulfonyl Chloride Derivatization
This protocol is a general guideline based on the derivatization of phenols and may require optimization for specific amine analytes.[8]
-
Reagent Preparation:
-
Derivatization Buffer: Prepare a suitable alkaline buffer (e.g., sodium carbonate/bicarbonate) to achieve the optimal reaction pH. The optimal pH and temperature must be determined experimentally.[8]
-
Pyridin-3-sulfonyl Chloride Solution: Prepare a solution of Pyridin-3-sulfonyl chloride in a water-miscible organic solvent like acetonitrile.
-
-
Derivatization Procedure:
-
Combine the sample extract with the Pyridin-3-sulfonyl chloride solution and the alkaline buffer.
-
The optimal ratio of reagents, reaction time, and temperature should be determined using a multivariate experimental design (e.g., Box-Behnken) to maximize the derivatization yield.[8] For similar chemistries, incubation at elevated temperatures (e.g., 60-70°C) is common.
-
-
Quenching the Reaction:
-
After incubation, the reaction can be quenched by adding a small amount of acid (e.g., formic acid) to neutralize the buffer and consume any remaining reagent.
-
-
Sample Analysis:
-
The derivatized sample can then be diluted as needed and injected directly for LC-MS analysis.
-
Conclusion
Both Pyridin-3-sulfonyl chloride and Dansyl chloride are highly effective reagents for enhancing the LC-MS analysis of amines.
-
Dansyl chloride is a well-established, versatile, and robust reagent ideal for routine quantitative applications where high sensitivity is required. Its extensive literature base provides a solid foundation for method development.
-
Pyridin-3-sulfonyl chloride presents a compelling alternative, particularly when structural confirmation is critical. Its propensity to generate analyte-specific fragments in MS/MS makes it a powerful tool for identifying and quantifying compounds with high confidence, which is invaluable in complex metabolite identification or pharmaceutical development.
The ultimate choice will depend on a careful evaluation of the analytical objectives. For targeted quantification of known amines, the robustness of dansyl chloride is advantageous. For exploratory studies or when unambiguous identification is paramount, the unique fragmentation characteristics of Pyridin-3-sulfonyl chloride derivatives offer a distinct benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of steroidal estrogens as pyridine-3-sulfonyl derivatives by liquid chromatography electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103822998A - Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. LC-MS/MS characterisation and determination of dansyl chloride derivatised glyphosate, aminomethylphosphonic acid (AMPA), and glufosinate in foods of plant and animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Amino Acid Derivatization: Pyridin-3-sulfonyl Chloride vs. FMOC-Cl
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Derivatization Reagents for Amino Acid Analysis
The accurate quantification of amino acids is a cornerstone of research and development in the life sciences. From understanding complex biological processes to ensuring the quality of biopharmaceuticals, precise amino acid analysis is paramount. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose, but most amino acids lack the necessary chromophores or fluorophores for sensitive detection. Chemical derivatization overcomes this limitation by attaching a UV-absorbing or fluorescent tag to the amino acid molecules.
This guide provides an objective comparison of two such derivatization reagents: the well-established 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and the less conventional Pyridin-3-sulfonyl chloride. While FMOC-Cl is a mainstay in amino acid analysis, Pyridin-3-sulfonyl chloride's utility in this specific application is less documented. This comparison will draw upon available data for Pyridin-3-sulfonyl chloride and related sulfonyl chlorides to provide a comprehensive overview for researchers selecting a derivatization strategy.
At a Glance: Pyridin-3-sulfonyl Chloride vs. FMOC-Cl
| Feature | Pyridin-3-sulfonyl chloride | 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
| Target Analytes | Primary and secondary amines | Primary and secondary amines |
| Reaction Principle | Sulfonylation of the amino group | Carbamylation of the amino group |
| Detection Methods | UV-Vis, Mass Spectrometry (MS) | UV-Vis, Fluorescence, Mass Spectrometry (MS) |
| Derivative Stability | Generally stable sulfonamides | Highly stable carbamate derivatives, stable for over 48 hours.[1] |
| Reaction Speed | Varies (minutes to hours) | Fast (can be complete in as little as 30 seconds).[2] |
| By-products | Potential for hydrolysis to pyridine-3-sulfonic acid.[3] | Hydrolysis product (FMOC-OH) can interfere with chromatography.[2][4] |
| pH Conditions | Alkaline | Alkaline (typically pH 8.0-11.4).[2] |
| Automation Suitability | Potentially suitable | Well-suited for automated derivatization.[2] |
In-Depth Analysis
Pyridin-3-sulfonyl Chloride: A Closer Look
Pyridin-3-sulfonyl chloride belongs to the class of sulfonyl chlorides, which are known to react with primary and secondary amines to form stable sulfonamides. While its primary documented use is in enhancing the mass spectrometric detection of phenols and steroidal estrogens, its reactivity with amines suggests potential for amino acid analysis.[5]
Advantages:
-
Analyte-Specific Fragmentation: A key advantage observed in the analysis of other compounds is the tendency of pyridine-sulfonyl derivatives to produce analyte-specific fragment ions during tandem mass spectrometry (MS/MS). This can aid in structural elucidation and improve specificity.[5]
-
High Proton Affinity: The pyridine group has a high proton affinity, which can enhance ionization efficiency in positive ion electrospray MS.[5]
Limitations:
-
Limited Data for Amino Acid Analysis: There is a significant lack of published experimental data on the use of Pyridin-3-sulfonyl chloride specifically for the routine derivatization of all common amino acids for HPLC analysis.
-
UV/Vis Detection: While the pyridine ring provides a UV chromophore, its absorption characteristics may be less favorable for achieving the low detection limits often required in amino acid analysis compared to dedicated fluorogenic reagents.
FMOC-Cl: The Established Standard
FMOC-Cl is a widely used pre-column derivatization reagent for the analysis of amino acids by HPLC.[2] It reacts with both primary and secondary amino groups to form highly fluorescent and UV-active derivatives.[2][4]
Advantages:
-
High Sensitivity: The fluorenyl group is a strong fluorophore and chromophore, allowing for detection in the low picomole to femtomole range.[2]
-
Reacts with Primary and Secondary Amines: FMOC-Cl effectively derivatizes all amino acids, including secondary amines like proline.[2]
-
Stable Derivatives: The resulting FMOC-amino acid derivatives are highly stable, allowing for analysis of multiple samples over an extended period without significant degradation.[1]
-
Well-Established Protocols: Numerous optimized and validated protocols for FMOC-Cl derivatization are readily available in the scientific literature.
Limitations:
-
Interfering By-product: The hydrolysis of FMOC-Cl to FMOC-OH can create a fluorescent by-product that may interfere with the chromatographic separation of early-eluting amino acids.[2][4] However, methods exist to mitigate this interference.
Experimental Protocols
General Workflow for Amino Acid Derivatization
The following diagram illustrates the general workflow for pre-column derivatization of amino acids for HPLC analysis.
Caption: General workflow for amino acid analysis.
Derivatization Protocol for FMOC-Cl
This protocol is a generalized procedure and may require optimization for specific applications.
Materials:
-
Amino acid standards or sample hydrolysate
-
Borate buffer (0.1 M, pH 9.5)
-
FMOC-Cl solution (15 mM in acetonitrile)
-
Quenching solution (e.g., 1-aminoadamantane or glycine solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 100 µL of the amino acid standard or sample in a microcentrifuge tube, add 100 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Add 200 µL of the quenching solution to react with the excess FMOC-Cl and vortex.
-
Let the mixture stand for 1 minute.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject an appropriate volume into the HPLC system.
Hypothetical Derivatization Protocol for Pyridin-3-sulfonyl Chloride (Based on general sulfonyl chloride protocols)
This is a hypothetical protocol based on the known reactivity of sulfonyl chlorides and may require significant optimization.
Materials:
-
Amino acid standards or sample hydrolysate
-
Sodium carbonate/bicarbonate buffer (100 mM, pH 9.8)
-
Pyridin-3-sulfonyl chloride solution (50 mM in acetonitrile, prepare fresh)
-
Quenching Solution (e.g., 10% ammonium hydroxide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
To 50 µL of the amino acid standard or sample, add 50 µL of the derivatization buffer.
-
Add 50 µL of the freshly prepared Pyridin-3-sulfonyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.
-
Cool the mixture to room temperature.
-
Add 10-20 µL of the quenching solution to consume excess reagent.
-
Centrifuge the mixture to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Inject an appropriate volume into the HPLC-UV/MS system.
Signaling Pathways and Logical Relationships
The derivatization reaction is a key step that enables the sensitive detection of amino acids. The logical flow of this process is depicted below.
Caption: Logical flow of the derivatization reaction.
Conclusion
For routine, high-sensitivity amino acid analysis by HPLC with UV or fluorescence detection, FMOC-Cl remains the superior and well-supported choice . Its high reactivity, the stability of its derivatives, and the wealth of established protocols make it a reliable and robust reagent for a wide range of applications.
Pyridin-3-sulfonyl chloride , while a potentially interesting reagent for specific mass spectrometry-based applications due to its fragmentation characteristics, cannot be recommended for general amino acid analysis at this time due to the lack of dedicated research and validated protocols. Researchers interested in exploring its potential would need to undertake significant method development and validation. For those employing MS detection and seeking enhanced structural information, further investigation into Pyridin-3-sulfonyl chloride and other novel sulfonyl chlorides may be a worthwhile endeavor. However, for established and validated quantitative amino acid analysis, FMOC-Cl provides a proven and efficient solution.
References
Performance Showdown: Pyridin-3-sulfonyl Chloride Versus Other Phenol Derivatizing Agents
For researchers, scientists, and drug development professionals, the precise and sensitive detection of phenols is a critical analytical challenge. Derivatization, the chemical modification of an analyte to enhance its detection, is a cornerstone technique in this endeavor. This guide provides a comprehensive comparison of Pyridin-3-sulfonyl chloride against other common derivatizing agents for phenols, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for specific analytical needs.
Executive Summary
Pyridin-3-sulfonyl chloride is a highly effective derivatizing agent for phenols, offering distinct advantages in mass spectrometry-based detection due to the formation of derivatives that produce analyte-specific fragment ions. This characteristic significantly reduces matrix interference, a common challenge in complex sample analysis. While other reagents like dansyl chloride and dabsyl chloride are well-established and offer high sensitivity, particularly in fluorescence detection, the unique fragmentation pattern of pyridin-3-sulfonylated phenols provides enhanced specificity in mass spectrometric assays. The stability of the resulting derivatives is also a key performance indicator, with studies demonstrating good stability for pyridin-3-sulfonylated bisphenols.
This guide will delve into a detailed comparison of these agents, examining their performance based on reaction yield, reaction time, stability of derivatives, and detection sensitivity.
Comparative Performance Data
The selection of a derivatizing agent is a critical decision in analytical method development. The following tables summarize the performance of Pyridin-3-sulfonyl chloride in comparison to other commonly used reagents for phenol derivatization.
Table 1: Comparison of Reaction Conditions and Yields for Phenol Derivatization
| Derivatizing Agent | Typical Reaction Time | Typical Reaction Temperature | Reported Yield | Reference |
| Pyridin-3-sulfonyl chloride | 10 - 60 min | 60 - 90 °C | Good to High | [1] |
| Dansyl chloride | 15 - 60 min | 37 - 60 °C | High | [2] |
| Dabsyl chloride | 10 - 20 min | 70 °C | High | [3] |
| 1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC) | 10 min | 60 °C | High | [4] |
Note: Yields can be highly dependent on the specific phenol, solvent, and pH conditions.
Table 2: Comparison of Detection Sensitivity for Derivatized Phenols
| Derivatizing Agent | Detection Method | Reported Limit of Detection (LOD) | Reference |
| Pyridin-3-sulfonyl chloride | LC-MS/MS | Not explicitly reported for a range of phenols | |
| Dansyl chloride | HPLC-Fluorescence | fmol to pmol range | [5] |
| Dabsyl chloride | HPLC-Vis | pmol range | [3] |
| 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride (MPS-Cl) | HPLC-Fluorescence | 10 fmol | [6] |
| Perfluorooctanoyl chloride | GC-MS | 1 mg/L (serum) | [7] |
Table 3: Stability of Phenol Derivatives
| Derivatizing Agent | Derivative Stability | Storage Conditions | Reference |
| Pyridin-3-sulfonyl chloride | Stable through several freeze/thaw cycles, short-term at room temperature, and long-term in cold storage | -20°C or below for long-term | [1] |
| Dansyl chloride | Generally good, but can be light-sensitive | Store in dark, -20°C | [8] |
| Dabsyl chloride | Very good stability | Room temperature for up to a month | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are representative protocols for the derivatization of phenols using Pyridin-3-sulfonyl chloride, Dansyl chloride, and Dabsyl chloride.
Protocol 1: Derivatization of Phenols with Pyridin-3-sulfonyl Chloride
This protocol is adapted from a method for the derivatization of bisphenols and can be optimized for other phenolic compounds.[1]
Materials:
-
Phenol standard solution
-
Pyridin-3-sulfonyl chloride solution (1 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 11)
-
Acetonitrile
-
Water
Procedure:
-
To 100 µL of the phenol standard solution, add 100 µL of sodium bicarbonate buffer.
-
Add 100 µL of the Pyridin-3-sulfonyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 20 minutes.
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for LC-MS analysis.
Protocol 2: Derivatization of Phenols with Dansyl Chloride
This protocol is a general procedure for the derivatization of phenols for LC-MS analysis.[2]
Materials:
-
Phenol standard solution
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Sodium carbonate/bicarbonate buffer (e.g., pH 9.5)
-
Acetone
Procedure:
-
To 50 µL of the phenol standard solution, add 50 µL of the sodium carbonate/bicarbonate buffer.
-
Add 100 µL of the dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile) for HPLC or LC-MS analysis.
Protocol 3: Derivatization of Phenols with Dabsyl Chloride
This protocol is based on the derivatization of amino acids but can be adapted for phenols which also possess a reactive hydroxyl group.[9][10]
Materials:
-
Phenol standard solution
-
Dabsyl chloride solution (e.g., 4 nmol/µL in acetone)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0)
-
Acetonitrile
Procedure:
-
Mix 50 µL of the phenol standard solution with 50 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dabsyl chloride solution.
-
Vortex the mixture and heat at 70°C for 15 minutes.
-
After cooling, the sample can be directly injected or diluted with the mobile phase for HPLC analysis.
Visualizing the Workflow and Signaling Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical derivatization workflow and the signaling pathways where phenols play a significant role.
References
- 1. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. scribd.com [scribd.com]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Methoxy-4-(2-phthalimidinyl)phenylsulfonyl chloride as a fluorescent labeling reagent for determination of phenols in high-performance liquid chromatography and application for determination of urinary phenol and p-cresol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation for Amines: Pyridin-3-ylmethanesulfonyl Chloride and Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of amine-containing compounds is a critical task. These molecules, which include many active pharmaceutical ingredients (APIs), metabolites, and biomarkers, often lack a native chromophore or fluorophore, making their detection by High-Performance Liquid Chromatography (HPLC) challenging. Pre-column derivatization is a widely adopted strategy to overcome this limitation by attaching a tag to the amine group that enhances its detectability and improves its chromatographic properties.
This guide provides a comparative analysis of a potential derivatizing agent, Pyridin-3-ylmethanesulfonyl Chloride, against well-established alternatives: Dansyl Chloride (DNS-Cl), Dabsyl Chloride, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and o-Phthalaldehyde (OPA). While this compound is a known intermediate in pharmaceutical synthesis, its application as a derivatizing agent for analytical method validation is not yet established in published literature.[1][2] Therefore, this guide presents a proposed methodology for its use, based on the well-understood chemistry of sulfonyl chlorides, alongside validated experimental data for the common alternatives.
Performance Comparison of Derivatization Agents
The choice of derivatizing agent is a crucial decision in method development, impacting sensitivity, selectivity, stability, and the overall robustness of the analytical method. The following tables summarize the key performance characteristics of these agents based on validated HPLC methods reported in the scientific literature.
Table 1: Linearity and Sensitivity
| Derivatization Reagent | Analyte Type | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| This compound | Primary/Secondary Amines | Data not available | Data not available | Data not available | Data not available | Proposed |
| Dansyl Chloride (DNS-Cl) | Biogenic Amines | 0.05 - 2.5 µg/mL | > 0.9989 | 0.015 - 0.075 µg/mL | 0.05 - 0.25 µg/mL | [3] |
| Dabsyl Chloride | Biogenic Amines | 500 µg/L - 20 mg/L | > 0.999 | Data not available | Data not available | [4] |
| FMOC-Cl | Ranitidine (secondary amine) | 2 - 16 µg/mL | 0.9998 | 0.22 µg/mL | 0.67 µg/mL | [5] |
| o-Phthalaldehyde (OPA) | Amino Acids | Not Specified | > 0.997 | Data not available | Data not available | [6] |
Table 2: Precision and Accuracy
| Derivatization Reagent | Analyte Type | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |
| This compound | Primary/Secondary Amines | Data not available | Data not available | Data not available | Proposed |
| Dansyl Chloride (DNS-Cl) | Biogenic Amines | 0.66 - 2.69% | 0.91 - 4.38% | 79.3 - 110.3% | [3] |
| Dabsyl Chloride | Biogenic Amines | < 5% | Not Specified | 67 - 110% | [4] |
| FMOC-Cl | Long-chain aliphatic amines | Not Specified | Not Specified | 84.9 - 103.3% | [7] |
| o-Phthalaldehyde (OPA) | Amino Acids | < 4% | Not Specified | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of an analytical method. Below are the protocols for each derivatization agent.
Proposed Method: this compound Derivatization
This protocol is a proposed methodology based on the general reaction mechanism of sulfonyl chlorides with amines.[8]
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile.
-
Reaction Buffer: Prepare a 100 mM sodium borate buffer and adjust the pH to 10.0 with NaOH.
-
Sample Solution: Dissolve the amine-containing sample in a suitable solvent to achieve a known concentration.
2. Derivatization Procedure:
-
In a reaction vial, combine 100 µL of the sample solution with 200 µL of the sodium borate buffer.
-
Add 200 µL of the this compound solution to the vial.
-
Vortex the mixture and incubate at 60°C for 45 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
To quench the reaction, add 50 µL of a 1 M HCl solution.
-
The sample is now ready for injection into the HPLC system.
3. HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the absorption maximum of the pyridinyl sulfonamide derivative (a wavelength scan would be required).
-
Injection Volume: 20 µL.
Validated Method: Dansyl Chloride (DNS-Cl) Derivatization
This protocol is adapted from a validated method for the determination of biogenic amines.[3]
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a 5 mg/mL solution of Dansyl Chloride in acetone.
-
Reaction Buffer: Saturated sodium bicarbonate solution.
-
Quenching Solution: 25% ammonia solution.
2. Derivatization Procedure:
-
To 1 mL of the amine extract, add 2 mL of the saturated sodium bicarbonate solution.
-
Add 2 mL of the Dansyl Chloride solution.
-
Incubate the mixture at 60°C for 45 minutes.
-
Add 100 µL of the 25% ammonia solution to remove excess Dansyl Chloride.
-
Extract the dansylated amines with an organic solvent (e.g., diethyl ether).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a binary system of acetonitrile and water.
-
Detection: Fluorescence detector (Excitation: ~324 nm, Emission: ~559 nm).[9]
Validated Method: Dabsyl Chloride Derivatization
This protocol is based on a validated method for amino acid analysis.[9]
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a solution of Dabsyl Chloride in acetone or acetonitrile.
-
Reaction Buffer: Carbonate buffer (pH 8.5-9.5).
2. Derivatization Procedure:
-
Mix the sample solution with the carbonate buffer.
-
Add the Dabsyl Chloride solution.
-
Incubate the mixture at 70°C for 15-30 minutes.
-
The derivatized sample can be directly injected into the HPLC system.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with an ethanol/sodium acetate buffer.
-
Detection: Visible light detector at 425 nm.[9]
Validated Method: FMOC-Cl Derivatization
This protocol is derived from a method for the analysis of primary and secondary amines.[7]
1. Reagent Preparation:
-
Derivatization Reagent: Prepare a solution of FMOC-Cl in acetonitrile.
-
Reaction Buffer: Borate buffer (pH ~10).
2. Derivatization Procedure:
-
Add borate buffer to the sample solution.
-
Add the FMOC-Cl solution and vortex.
-
Allow the reaction to proceed for a short time (e.g., 1-2 minutes).
-
Add an excess of a primary amine (e.g., glycine) to quench the reaction and consume excess FMOC-Cl.
-
The reaction mixture can be directly injected for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of acetonitrile and a buffer.
-
Detection: Fluorescence detector.
Validated Method: o-Phthalaldehyde (OPA) Derivatization
This protocol is for the automated pre-column derivatization of amino acids.[6][10]
1. Reagent Preparation:
-
Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, add 9 mL of deoxygenated sodium borate buffer (0.2 M, pH 10.4), 50 µL of 2-mercaptoethanol, and 50 µL of Brij 35.[6]
-
Reaction Buffer: 0.4 M Borate buffer (pH 10.2).
2. Automated Derivatization Procedure (performed by autosampler):
-
Draw 2.5 µL of borate buffer.
-
Draw 2.5 µL of the sample solution.
-
Mix in air.
-
Wait 0.5 minutes.
-
Draw 0.5 µL of the OPA reagent.
-
Mix in air.
-
Draw 32 µL of water.
-
Mix in air.
-
Inject the sample.
3. HPLC Conditions:
-
Column: Zorbax Eclipse-AAA column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient of 40 mM NaH₂PO₄ (pH 7.8) and a mixture of acetonitrile/methanol/water (45/45/10 v/v/v).
-
Detection: UV detector at 338 nm.[10]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the derivatization of amines using this compound and its alternatives.
Caption: Proposed workflow for amine derivatization with this compound.
Caption: Validated workflow for amine derivatization with Dansyl Chloride (DNS-Cl).
Caption: Validated workflow for amine derivatization with Dabsyl Chloride.
Caption: Validated workflow for amine derivatization with FMOC-Cl.
Caption: Validated workflow for automated amine derivatization with OPA.
Conclusion
The validation of an analytical method is a cornerstone of reliable data generation in pharmaceutical development and quality control. While this compound presents a potential avenue for the derivatization of primary and secondary amines due to its sulfonyl chloride functional group, there is currently a lack of published, validated methods to support its use. The proposed protocol in this guide serves as a starting point for method development and validation.
In contrast, Dansyl Chloride, Dabsyl Chloride, FMOC-Cl, and OPA are well-established derivatizing agents with a significant body of literature supporting their use. They offer robust and sensitive methods for the quantification of various amines. The choice among these alternatives will depend on the specific analyte, the required sensitivity, the available instrumentation, and the desired sample throughput. Researchers are encouraged to use the provided data and protocols as a guide to select and validate the most appropriate method for their analytical needs.
References
- 1. squjs.squ.edu.om [squjs.squ.edu.om]
- 2. benchchem.com [benchchem.com]
- 3. Determination of Biogenic Amines in Different Parts of Lycium barbarum L. by HPLC with Precolumn Dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalytical Method Validation with Derivatization Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, the use of derivatization to enhance the analytical properties of molecules is a powerful technique in bioanalysis. However, this chemical modification introduces additional complexities into the method validation process. This guide provides an objective comparison of common derivatization agents, their impact on bioanalytical method validation parameters as stipulated by international guidelines, and detailed experimental protocols to ensure robust and reliable data for regulatory submissions.
The landscape of bioanalytical method validation is primarily governed by the International Council for Harmonisation (ICH) M10 guideline, which has been adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] This harmonized guideline ensures the quality and consistency of bioanalytical data supporting the development and market approval of pharmaceuticals.[1][4] When a derivatization step is integral to a bioanalytical method, it is crucial to demonstrate that the process is well-characterized, controlled, and validated.[6][7]
The Impact of Derivatization on Bioanalytical Method Validation
Derivatization is employed to improve a molecule's chromatographic retention, enhance its ionization efficiency for mass spectrometry, or introduce a chromophore or fluorophore for improved detection.[8][9] However, the introduction of a chemical reaction step necessitates a thorough evaluation of its impact on key validation parameters.
Here, we present a comparative overview of common derivatization agents and their influence on critical aspects of bioanalytical method validation.
Comparison of Common Derivatization Agents and Their Performance Characteristics
| Derivatization Agent | Target Functional Group(s) | Key Advantages | Potential Impact on Validation Parameters & Considerations |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines, Phenols | - Well-established reagent.- Enhances fluorescence and MS ionization.- Isotopically labeled versions available for use as internal standards. | - Selectivity: Can react with multiple functional groups; potential for side products.- Stability: Derivatives are generally stable, but stability studies are crucial.- Matrix Effect: Can be susceptible to ion suppression/enhancement. |
| 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary & Secondary Amines | - Highly fluorescent derivatives.- Stable derivatives. | - Selectivity: Highly reactive; potential for side reactions.- Stability: Long-term stability of derivatives in processed samples must be confirmed.- Matrix Effect: Hydrophobic nature of the tag can alter analyte interaction with matrix components. |
| O-phthalaldehyde (OPA) / Thiol | Primary Amines | - Rapid reaction at room temperature.- Forms highly fluorescent isoindole derivatives. | - Selectivity: Specific for primary amines.- Stability: Derivatives can be unstable; requires controlled reaction and injection times.[10]- Matrix Effect: The reaction is sensitive to the sample matrix composition. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Carboxyls, Amines, Thiols | - Creates volatile and thermally stable derivatives for GC-MS.- Well-established for steroid and small molecule analysis. | - Selectivity: Reacts with many functional groups; potential for incomplete derivatization or multiple derivatives per analyte.- Stability: Derivatives can be sensitive to moisture; requires anhydrous conditions.- Matrix Effect: Can reduce matrix effects by increasing analyte volatility. |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols, Thiols | - Forms stable, electron-capturing derivatives for GC-ECD or LC-MS.- Enhances sensitivity. | - Selectivity: Highly reactive; requires careful optimization of reaction conditions.- Stability: Derivatives are generally stable.- Matrix Effect: The highly electronegative tag can influence ionization and potential matrix effects. |
| Girard's Reagents (T & P) | Ketones, Aldehydes | - Introduces a permanently charged quaternary ammonium group.- Enhances ionization efficiency in ESI-MS. | - Selectivity: Specific for carbonyl compounds.- Stability: Derivatives are stable.- Matrix Effect: The permanent charge can significantly alter the analyte's interaction with the matrix and chromatographic column. |
Experimental Protocols for Validating Derivatization Procedures
A robust validation of a bioanalytical method involving derivatization must include specific experiments to assess the derivatization reaction itself, in addition to the standard validation parameters.
Optimization of Derivatization Reaction
Objective: To determine the optimal conditions for reproducible and complete derivatization.
Methodology:
-
Investigate Reaction Parameters: Systematically vary reaction temperature, time, pH, and the molar ratio of derivatization agent to analyte.
-
Assess Reaction Completion: Analyze the reaction mixture at different time points to determine the point at which the derivative peak area plateaus, indicating reaction completion.
-
Evaluate Stoichiometry: Ensure a sufficient excess of the derivatization agent is used to drive the reaction to completion without causing significant side products or interference.
-
Quenching: If necessary, develop and validate a quenching step to stop the reaction and remove excess derivatization reagent.
Validation of Derivatization Efficiency and Reproducibility
Objective: To demonstrate that the derivatization reaction is consistent and efficient across the calibration range.
Methodology:
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix with the analyte at low, medium, and high concentrations.
-
Derivatize and Analyze: Process and derivatize these QC samples in replicate (n≥5) within a single analytical run and across multiple runs on different days.
-
Acceptance Criteria: The precision (%CV) and accuracy (%bias) of the measured concentrations of the derivatized analyte should meet the acceptance criteria outlined in the ICH M10 guideline (typically ±15%, and ±20% at the LLOQ).
Assessment of Derivative Stability
Objective: To evaluate the stability of the derivatized analyte under various conditions encountered during sample handling and analysis.
Methodology:
-
Short-Term (Bench-Top) Stability: Keep derivatized samples at room temperature for a period that simulates the sample preparation and analysis time.
-
Autosampler Stability: Store derivatized samples in the autosampler for the maximum anticipated run time.
-
Freeze-Thaw Stability: Subject derivatized samples to multiple freeze-thaw cycles.
-
Long-Term Stability: Store derivatized samples at the intended storage temperature for an extended period.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Evaluation of Selectivity and Matrix Effects
Objective: To ensure that the derivatization process and the presence of derivatization byproducts do not interfere with the measurement of the analyte and that the matrix does not affect the derivatization efficiency or the ionization of the derivative.
Methodology:
-
Specificity: Analyze at least six different sources of blank biological matrix that have been subjected to the derivatization process to check for interfering peaks at the retention time of the analyte and internal standard.
-
Matrix Factor: Compare the peak response of the derivatized analyte in post-extraction spiked blank matrix from at least six different sources to the peak response in a neat solution at the same concentration.
-
Internal Standard (IS) Normalized Matrix Factor: If a stable isotope-labeled internal standard that undergoes derivatization is used, the IS-normalized matrix factor should be calculated to assess the compensation for matrix effects.
-
Acceptance Criteria: The coefficient of variation of the matrix factor across the different lots of matrix should be ≤15%.
Visualizing the Derivatization and Validation Workflow
The following diagrams, created using the DOT language, illustrate the key workflows in a bioanalytical method involving derivatization.
Caption: General workflow for a bioanalytical method involving a derivatization step.
Caption: Key validation parameters for a bioanalytical method that includes derivatization.
By systematically evaluating and validating the derivatization step in accordance with international guidelines, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data critical for the advancement of drug development programs.
References
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Pyridin-3-sulfonyl Chloride: A Comparative Analysis of its Selectivity for Primary vs. Secondary Amines
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemoselective Sulfonylation of Amines
In the realm of medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone, present in a wide array of therapeutic agents. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with a primary or secondary amine. Pyridin-3-sulfonyl chloride is a key building block in this context, valued for its role in introducing the pyridylsulfonyl moiety, which can significantly influence the pharmacological properties of a molecule. A critical aspect of its utility is its selectivity when reacting with molecules possessing multiple amine functionalities, a common scenario in the synthesis of complex drug candidates. This guide provides a comparative analysis of the reactivity of pyridin-3-sulfonyl chloride towards primary and secondary amines, supported by established chemical principles and a detailed experimental protocol for determining this selectivity.
Principles of Selectivity: Primary vs. Secondary Amines
The reaction between a sulfonyl chloride and an amine is a nucleophilic acyl substitution at the sulfur atom. The general observation is that primary amines are more reactive towards sulfonyl chlorides than secondary amines.[1][2] This preferential reactivity is attributed to two main factors:
-
Nucleophilicity: Primary amines are generally more nucleophilic than their secondary counterparts.
-
Steric Hindrance: The approach of the amine to the electrophilic sulfur center of the sulfonyl chloride is less sterically hindered for a primary amine compared to a more substituted secondary amine.
Figure 1: Competitive reaction of pyridin-3-sulfonyl chloride.
Experimental Determination of Selectivity
To quantify the selectivity of pyridin-3-sulfonyl chloride, a competitive reaction experiment can be performed. The following protocol provides a general framework for such an experiment. Researchers should optimize conditions for their specific substrates.
Experimental Protocol: Competitive Sulfonylation
Objective: To determine the relative reactivity of a primary and a secondary amine with pyridin-3-sulfonyl chloride.
Materials:
-
Pyridin-3-sulfonyl chloride
-
Primary amine (e.g., n-butylamine)
-
Secondary amine (e.g., diethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine or pyridine)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Analytical instrumentation for product quantification (e.g., HPLC, GC-MS, or ¹H NMR)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary amine (1.0 mmol) and the secondary amine (1.0 mmol).
-
Dissolve the amines in anhydrous DCM (10 mL).
-
Add the tertiary amine base (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve pyridin-3-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the pyridin-3-sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture using a calibrated analytical method (HPLC, GC-MS, or ¹H NMR with an internal standard) to determine the ratio of the primary sulfonamide to the secondary sulfonamide.
Figure 2: Experimental workflow for determining selectivity.
Comparative Data Summary
The following table presents hypothetical, yet expected, results from a competitive reaction between a representative primary amine (n-butylamine) and a secondary amine (diethylamine) with pyridin-3-sulfonyl chloride and, for comparison, the widely studied benzenesulfonyl chloride. These illustrative data are based on the established principles of higher reactivity for primary amines.
| Sulfonyl Chloride | Primary Amine | Secondary Amine | Product Ratio (Primary:Secondary Sulfonamide) | Reference |
| Pyridin-3-sulfonyl chloride | n-Butylamine | Diethylamine | >95:5 (Expected) | Hypothetical |
| Benzenesulfonyl chloride | n-Butylamine | Diethylamine | High selectivity for primary amine reported | [3][4] |
Note: The product ratio for pyridin-3-sulfonyl chloride is an expected outcome based on chemical principles and would need to be confirmed by experimentation as outlined in the protocol above.
Conclusion
Pyridin-3-sulfonyl chloride is a valuable reagent for the synthesis of pyridylsulfonamides. Based on fundamental principles of chemical reactivity, it is expected to exhibit high selectivity for primary amines over secondary amines in competitive reactions. This selectivity is crucial for the efficient synthesis of complex molecules with multiple amine functionalities. The provided experimental protocol offers a clear path for researchers to quantify this selectivity for their specific substrates, enabling more precise control over their synthetic strategies. The inherent preference for primary amines makes pyridin-3-sulfonyl chloride a powerful tool in the design and development of novel pharmaceutical agents.
References
A Head-to-Head Comparison of Sulfonyl Chloride Derivatization Reagents for Researchers and Drug Development Professionals
In the landscape of analytical chemistry and drug development, the sensitive and accurate quantification of molecules such as amines, phenols, and alcohols is paramount. Many of these compounds lack strong chromophores or fluorophores, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) challenging. Chemical derivatization with sulfonyl chloride reagents is a robust strategy to overcome these limitations. This guide provides an objective, data-driven comparison of commonly used sulfonyl chloride derivatization reagents to aid researchers in selecting the optimal reagent for their specific analytical needs.
Introduction to Sulfonyl Chloride Derivatization
Sulfonyl chlorides (R-SO₂Cl) are highly reactive compounds that readily form stable sulfonamide or sulfonate ester derivatives with nucleophilic functional groups like primary and secondary amines, and phenols.[1][2] This derivatization imparts several advantages:
-
Enhanced Detectability: The introduction of a chromophoric or fluorophoric group significantly increases the response in UV-Vis or fluorescence detectors.[3][4]
-
Improved Ionization Efficiency: The derivatized analytes often exhibit better ionization in mass spectrometry, leading to lower detection limits.[5]
-
Enhanced Chromatographic Properties: Derivatization can increase the hydrophobicity of polar analytes, improving their retention and separation on reverse-phase HPLC columns.[6][7]
-
Increased Stability: The resulting sulfonamides and sulfonate esters are generally stable, allowing for reproducible analysis.[8][9]
This guide will focus on a head-to-head comparison of four widely used sulfonyl chloride reagents: Dansyl Chloride, Tosyl Chloride, 1,2-Dimethylimidazole-5-sulfonyl Chloride (DMISC), and 2-Naphthalenesulfonyl Chloride.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical decision in method development, influencing sensitivity, selectivity, and the overall robustness of the analytical method. The following tables summarize the performance characteristics of the selected sulfonyl chloride reagents based on available experimental data.
Quantitative Performance Data
| Reagent | Analyte(s) | Matrix | Detection Method | Linearity Range | LOD | LOQ | Reference(s) |
| Dansyl Chloride | Amino Acids | Biological Samples | HPLC-UV/FLD | 0.05 - 0.5 mmol/L | 0.32 - 0.56 mg/L | - | [8][10] |
| Biogenic Amines | Wine and Fish | HPLC-FLD | 50.0 - 900.0 ng/mL | 1.3 - 3.9 µg/L | 4.1 - 9.9 µg/L | [11] | |
| Estradiol | - | LC-ESI-MS/MS | - | - | 5.0 pg/mL | [12] | |
| Tosyl Chloride | Alkylphenols | Environmental Water | HPLC-UV | - | - | - | [13] |
| Primary Amines | - | - | - | - | - | [14][15] | |
| 1,2-Dimethylimidazole-5-sulfonyl Chloride (DMISC) | Estradiol | Human Serum | LC-MS/MS | - | - | - | [16] |
| Phenolic Compounds | Human Urine | LC-ESI-MS/MS | - | - | - | [5] | |
| 2-Naphthalenesulfonyl Chloride | Spectinomycin | Bulk Drug | HPLC-UV | 0.05 - 0.3 mg/mL | ~4 ng on column | - | [1] |
Qualitative Performance Comparison
| Feature | Dansyl Chloride | Tosyl Chloride | 1,2-Dimethylimidazole-5-sulfonyl Chloride (DMISC) | 2-Naphthalenesulfonyl Chloride |
| Primary Applications | Amino acids, biogenic amines, phenols, estrogens | Alcohols, phenols, primary amines | Phenolic compounds, estrogens | Secondary amines |
| Key Advantages | Highly fluorescent derivatives, well-established protocols, good for both HPLC-FLD and LC-MS.[4][6] | Good leaving group for subsequent reactions, selective for primary alcohols.[17] | Analyte-specific fragmentation in MS/MS, enhancing specificity.[16] | Effective for derivatizing secondary amines.[1] |
| Potential Disadvantages | Can form multiple derivatives with some amino acids.[3] | Can lead to chlorination of certain benzyl alcohols instead of tosylation.[18] | Less literature available compared to Dansyl Chloride. | Requires a catalyst for efficient reaction with some analytes.[1] |
| Derivative Stability | High stability. | Generally stable. | Stable in aqueous solution. | Stable. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for each of the discussed reagents.
Dansyl Chloride Derivatization of Amines for HPLC Analysis
This protocol is adapted for the derivatization of amino acids.
Reagents and Materials:
-
Dansyl Chloride solution: 50 mM in acetonitrile (ACN). Prepare fresh and store in the dark.
-
Derivatization Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.8.
-
Quenching Solution: 10% (v/v) aqueous ammonium hydroxide or 10% methylamine solution.
-
Sample Diluent: 0.1 M HCl or 50% ACN.
Procedure:
-
In a microcentrifuge tube, add 25 µL of the sample or standard solution.
-
Add 50 µL of the freshly prepared Dansyl Chloride solution.
-
Add 50 µL of the Derivatization Buffer (pH 9.8).
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in a heating block at 60-80°C for 30-60 minutes in the dark.[6]
-
After incubation, cool the mixture to room temperature.
-
Add 10-20 µL of the Quenching Solution to stop the reaction and consume excess dansyl chloride. Vortex and let it stand for 5 minutes.[6]
-
Centrifuge the mixture to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for HPLC analysis.
Tosyl Chloride Derivatization of Phenols
This protocol is a general procedure for the synthesis of tosylated phenols.
Reagents and Materials:
-
Tosyl Chloride
-
Phenol
-
Phosphate buffer (pH 12)
-
Acetonitrile (CH₃CN)
-
Ether
-
0.1 M KOH solution
Procedure:
-
Prepare a mixture of equimolar amounts of tosyl chloride and the phenol in acetonitrile.
-
Add phosphate buffer (pH 12) to the mixture.
-
Keep the reaction mixture at 60°C for 30 minutes.[13]
-
After cooling, extract the mixture with ether.
-
Wash the ether extract with a 0.1 M KOH solution.
-
Evaporate the solvent from the extract to obtain the crystalline tosylated phenol.[13]
1,2-Dimethylimidazole-5-sulfonyl Chloride (DMISC) Derivatization of Estrogens for LC-MS/MS
This protocol is based on the derivatization of estradiol.
Reagents and Materials:
-
1,2-Dimethylimidazole-5-sulfonyl chloride (DMISC)
-
Extracted and dried serum sample residue
-
Derivatization solvent (e.g., acetonitrile)
-
Buffer (if required by a specific protocol)
Procedure:
-
A specific detailed protocol for DMISC derivatization was not available in the searched literature. However, it is mentioned that the derivatization is performed on the dried residue of a sample extract. The reaction mixture can then be analyzed without additional purification steps.[16] Generally, the dried extract is reconstituted in a solution of the derivatization reagent in a suitable organic solvent, potentially with a buffer to control pH, and heated to facilitate the reaction.
2-Naphthalenesulfonyl Chloride Derivatization of Secondary Amines
This protocol is for the derivatization of spectinomycin.
Reagents and Materials:
-
2-Naphthalenesulfonyl Chloride (NSCl)
-
Catalyst (e.g., lincomycin, 1-methylpyrrole)
-
Sample containing the secondary amine
-
Appropriate solvent system for reaction and extraction
Procedure:
-
Perform a pre-column derivatization of the secondary amines in spectinomycin with 2-naphthalenesulfonyl chloride.
-
Use a catalyst such as lincomycin, 1-methylpyrrole, 2-acetyl-1-methylpyrrole, or 2-acetyl-pyrrole to enhance the sulfonylation reaction. The presence of a catalyst is crucial to prevent the degradation of spectinomycin.[1]
-
After the derivatization reaction, extract the sample.
-
The extracted derivative is then ready for chromatographic analysis on a normal-phase silica column with UV detection at 254 nm.[1]
Experimental Workflows and Signaling Pathways
Visualizing experimental workflows can clarify complex procedures. The following diagrams, created using the DOT language, illustrate the general workflow for sulfonyl chloride derivatization and a conceptual signaling pathway where such derivatization could be applied for analysis.
Conclusion
The choice of a sulfonyl chloride derivatization reagent is a critical decision that depends on the specific analyte, the sample matrix, the required sensitivity, and the available analytical instrumentation.
-
Dansyl chloride is a versatile and well-documented reagent, particularly for amines and phenols, offering excellent sensitivity for both HPLC-FLD and LC-MS applications. Its established protocols make it a reliable choice for many researchers.
-
Tosyl chloride is a valuable reagent, not only for derivatization for analysis but also for its utility in synthetic chemistry as it forms a good leaving group. It shows good selectivity for primary alcohols.
-
1,2-Dimethylimidazole-5-sulfonyl Chloride (DMISC) is a promising reagent for the analysis of phenolic compounds and estrogens by LC-MS/MS, offering the advantage of analyte-specific fragmentation, which can significantly improve the specificity of the analysis.
-
2-Naphthalenesulfonyl Chloride has demonstrated its utility for the derivatization of secondary amines, a class of compounds that can be challenging to derivatize effectively with other reagents.
Ultimately, for researchers and drug development professionals, a thorough evaluation of the performance characteristics of each reagent in the context of the specific analytical challenge is crucial for developing a reliable, sensitive, and accurate quantitative method. This guide provides a foundational comparison to aid in this critical selection process.
References
- 1. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization procedure of estradiol with a combination of MPDNP-F and 4-dimethylaminopyridine to generate product ion containing estradiol-skeleton for reliable determination of its serum/plasma concentrations by LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE [vedantu.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of methods using Pyridin-3-ylmethanesulfonyl Chloride
Note on Compound Name: The following guide focuses on the synthesis of Pyridin-3-sulfonyl chloride (CAS 16133-25-8). While the initial topic requested information on "Pyridin-3-ylmethanesulfonyl Chloride," the available scientific and patent literature predominantly discusses Pyridin-3-sulfonyl chloride as a crucial intermediate in pharmaceutical manufacturing, particularly for the drug Vonoprazan.[1][2] It is presumed that the intended compound of interest is the widely utilized Pyridin-3-sulfonyl chloride.
This guide provides a cross-validation of two prominent synthetic methods for Pyridin-3-sulfonyl chloride, offering a comparative analysis of their chemical pathways, reaction conditions, and yields. The information is intended for researchers, scientists, and professionals in drug development to make informed decisions on the most suitable synthetic route for their applications.
Overview of Synthetic Methods
Two primary routes for the synthesis of Pyridin-3-sulfonyl chloride are prevalent in the literature:
-
Method A: Diazotization of 3-Aminopyridine. This method involves the conversion of 3-aminopyridine to a diazonium salt, followed by a sulfonyl chlorination reaction. This approach is noted for its high product content and suitability for industrial-scale production.[3]
-
Method B: Chlorination of Pyridine-3-sulfonic Acid. This route utilizes pyridine-3-sulfonic acid as the starting material, which is then chlorinated using reagents like phosphorus pentachloride and phosphorus oxychloride.[4]
Quantitative Data Summary
| Parameter | Method A: From 3-Aminopyridine | Method B: From Pyridine-3-sulfonic Acid |
| Starting Material | 3-Aminopyridine | Pyridine-3-sulfonic acid |
| Key Reagents | Sodium nitrite, Sodium fluoroborate, Thionyl chloride, Cuprous chloride | Phosphorus pentachloride, Phosphorus oxychloride |
| Reaction Temperature | 0-5 °C for diazotization and sulfonyl chlorination | Reflux |
| Reaction Time | Overnight for sulfonyl chlorination | 3 hours |
| Reported Yield | 90.7% | 94% |
| Key Advantages | Low cost, suitable for scale-up, avoids certain hazardous reagents like chlorine gas.[3] | High yield reported in literature.[4] |
| Key Disadvantages | Multi-step process involving an intermediate salt. | Use of hazardous reagents like phosphorus pentachloride and phosphorus oxychloride; potential for side reactions.[3] |
Experimental Protocols
Method A: Synthesis from 3-Aminopyridine
This protocol is based on the method described in patent CN112830892A.[3]
Step 1: Synthesis of the Diazonium Fluoroborate Intermediate
-
Add 94 g (1 mol) of 3-aminopyridine and 670 ml of 6 mol/L diluted hydrochloric acid to a reaction vessel.
-
Cool the mixture to 0-5 °C.
-
Slowly add a solution of 72.45 g of sodium nitrite in 150 ml of water, maintaining the temperature at 0-5 °C.
-
Subsequently, add a solution of 131.9 g of sodium fluoroborate in 260 ml of water, keeping the temperature between 0-5 °C.
-
Stir the mixture for 30-60 minutes at 0-5 °C after the addition is complete.
-
Filter the resulting solid, wash the filter cake with 100 ml of ice-cold 6 mol/L diluted hydrochloric acid, and dry to obtain the diazonium fluoroborate intermediate.
Step 2: Synthesis of Pyridin-3-sulfonyl Chloride
-
In a separate reaction vessel, add 238 g (2 mol) of thionyl chloride to 500 ml of water and cool to 0-5 °C.
-
Add 1 g (0.01 mol) of cuprous chloride to the thionyl chloride solution.[2][3]
-
Add the previously prepared diazonium fluoroborate (189.8 g, 1 mol) to the solution in portions, maintaining the temperature at 0-5 °C.
-
Allow the reaction to proceed overnight at 0-5 °C.
-
Extract the product with dichloromethane (2 x 300 ml).
-
Combine the organic layers and wash sequentially with 300 ml of saturated sodium bicarbonate solution, 300 ml of water, and 300 ml of saturated brine.[2][4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to remove the dichloromethane, yielding Pyridin-3-sulfonyl chloride.[4]
Method B: Synthesis from Pyridine-3-sulfonic Acid
This protocol is based on a method referenced in J. Org. Chem.[4]
-
Combine 10.3 g (64.8 mmol) of pyridine-3-sulfonic acid, 20.82 g (100 mmol) of phosphorus pentachloride, and 10 ml (109 mmol) of phosphorus oxychloride in a reaction flask.
-
Heat the mixture to reflux for 3 hours.
-
After cooling, evaporate the mixture to dryness to obtain a yellow solid.
-
Dissolve the solid in a mixture of ice water and methyl-tert-butyl ether.
-
Carefully neutralize the solution by adding saturated sodium bicarbonate solution.
-
Saturate the aqueous layer with solid sodium chloride.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under vacuum to yield Pyridin-3-sulfonyl chloride as an orange liquid.
Visualizations
Caption: Experimental workflow for the synthesis of Pyridin-3-sulfonyl chloride from 3-aminopyridine (Method A).
References
Evaluating the Derivatization Efficiency of Pyridin-3-sulfonyl Chloride for Enhanced Analyte Detection
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in drug development and life sciences, the sensitive and accurate quantification of target molecules is paramount. Chemical derivatization is a powerful technique employed to enhance the detectability of analytes in liquid chromatography-mass spectrometry (LC-MS). Pyridin-3-sulfonyl chloride (PS-Cl) has emerged as a promising derivatizing agent, offering distinct advantages over traditional reagents. This guide provides an objective comparison of PS-Cl with other common derivatizing agents, supported by experimental data, to aid researchers in selecting the optimal strategy for their analytical needs.
Executive Summary
Pyridin-3-sulfonyl chloride is a highly effective derivatizing agent for compounds containing phenolic and primary or secondary amine functional groups. Its primary advantage lies in the fragmentation pattern of its derivatives during tandem mass spectrometry (MS/MS). Unlike dansyl chloride, which often yields fragment ions specific to the derivatizing agent itself, PS-Cl derivatives predominantly produce analyte-specific fragment ions. This characteristic significantly enhances the specificity and reliability of quantitative assays by minimizing matrix interference. While direct quantitative comparisons of derivatization yield are not extensively documented in the literature, studies on bisphenols and steroidal estrogens demonstrate a significant enhancement in signal-to-noise ratios upon derivatization with PS-Cl, indicating high reaction efficiency under optimized conditions.
Performance Comparison of Derivatizing Agents
The choice of derivatizing agent can profoundly impact the sensitivity, selectivity, and robustness of an LC-MS method. Here, we compare Pyridin-3-sulfonyl chloride with two widely used alternatives: dansyl chloride and 1,2-dimethylimidazole-4-sulfonyl chloride (DMIS-Cl).
| Feature | Pyridin-3-sulfonyl Chloride (PS-Cl) | Dansyl Chloride | 1,2-Dimethylimidazole-4-sulfonyl chloride (DMIS-Cl) |
| Primary Analytes | Phenols, Primary/Secondary Amines | Primary/Secondary Amines, Phenols | Phenols |
| Key Advantage | Produces analyte-specific fragment ions in MS/MS, enhancing specificity.[1][2] | Well-established reagent with extensive literature and high reactivity. | --- |
| MS/MS Fragmentation | Predominantly analyte-specific fragments.[3] | Predominantly reagent-specific fragments (m/z 170).[4] | Predominantly reagent-specific fragments. |
| Reaction Conditions | Optimized with respect to temperature and pH.[1][2] | Typically requires alkaline conditions (pH 9-10). | Alkaline conditions. |
| Signal Enhancement | Significant improvement in signal-to-noise ratio.[1][2] | Known to significantly increase ionization efficiency. | Improves mass spectrometric response. |
Experimental Data: Signal Enhancement
While a direct numerical comparison of derivatization efficiency in terms of percentage yield is scarce in the reviewed literature, the improvement in analytical sensitivity is a key performance indicator. A study on the derivatization of bisphenol A (BPA) and its analogues with PS-Cl reported a significant enhancement in their signal-to-noise ratios compared to their underivatized forms.[1][2]
Further research is required to establish a standardized, quantitative measure of signal enhancement (e.g., fold-increase in peak area) for a broad range of analytes derivatized with PS-Cl versus other reagents.
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable derivatization. Below are protocols for the derivatization of steroidal estrogens and a general protocol for bisphenols using Pyridin-3-sulfonyl chloride.
Derivatization of Steroidal Estrogens with Pyridin-3-sulfonyl Chloride
This protocol is adapted from a validated method for the analysis of 17β-estradiol in serum.[4]
Materials:
-
Pyridin-3-sulfonyl chloride (PS-Cl) solution (1 mg/mL in acetonitrile)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Toluene
-
Hexane
-
Ethyl acetate
-
Formic acid
Procedure:
-
To the dried extract of the sample, add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 50 µL of PS-Cl solution (1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Add 100 µL of toluene and vortex for 1 minute.
-
Centrifuge for 5 minutes at 2000 x g.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
Derivatization of Bisphenols with Pyridin-3-sulfonyl Chloride
This generalized protocol is based on a study that optimized the derivatization conditions for various bisphenols.[1][2]
Materials:
-
Pyridin-3-sulfonyl chloride (PS-Cl) solution (concentration to be optimized based on analyte concentration)
-
Alkaline buffer (pH to be optimized, typically around 9-11)
-
Acetonitrile
Procedure:
-
To an aliquot of the sample extract in a suitable solvent, add the alkaline buffer to adjust the pH.
-
Add the Pyridin-3-sulfonyl chloride solution. The molar ratio of PS-Cl to the analyte should be in excess to ensure complete derivatization.
-
Vortex the mixture.
-
Incubate the reaction mixture at an optimized temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes). Temperature and reaction time are critical parameters that need to be optimized for each specific bisphenol.[1][2]
-
After incubation, cool the reaction mixture.
-
The sample may be diluted with a suitable solvent or directly injected for LC-MS/MS analysis.
Visualizing the Workflow and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.
Conclusion
Pyridin-3-sulfonyl chloride is a highly valuable derivatizing agent for the LC-MS analysis of phenolic and amine-containing compounds. Its principal advantage lies in the generation of analyte-specific fragment ions during MS/MS analysis, leading to enhanced specificity and more reliable quantification compared to reagents like dansyl chloride. While further studies are needed to provide a comprehensive quantitative comparison of derivatization efficiency across a wide range of analytes, the available data strongly suggests that under optimized conditions, PS-Cl offers significant improvements in analytical sensitivity. The detailed protocols and comparative information provided in this guide aim to equip researchers with the necessary knowledge to effectively evaluate and implement Pyridin-3-sulfonyl chloride in their analytical workflows, ultimately contributing to more robust and accurate scientific outcomes.
References
- 1. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 2. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry | Semantic Scholar [semanticscholar.org]
The Art of Amplification: A Comparative Guide to Ionization Enhancement with Derivatizing Agents
For researchers, scientists, and drug development professionals striving for maximal sensitivity in mass spectrometry, chemical derivatization is a powerful technique to enhance the ionization efficiency of target analytes. This guide provides a comparative study of common derivatizing agents, supported by experimental data, to aid in the selection of the optimal reagent for your analytical needs.
The inherent challenge in liquid chromatography-mass spectrometry (LC-MS) is the often weak ionization of certain analytes, leading to poor sensitivity and high limits of detection.[1][2] Chemical derivatization addresses this by chemically modifying the analyte to introduce a readily ionizable group or to alter its physicochemical properties, thereby significantly boosting the signal intensity.[3][4][5] This guide will delve into a comparison of various derivatizing agents for different classes of compounds, presenting quantitative data on their enhancement capabilities and outlining the experimental protocols for their application.
Comparative Performance of Derivatizing Agents
The effectiveness of a derivatizing agent is highly dependent on the functional group of the analyte and the desired ionization mode. The following table summarizes the performance of several common derivatizing agents across various analyte classes, highlighting the remarkable signal enhancements achievable.
| Analyte Class | Derivatizing Agent | Functional Group Targeted | Ionization Method | Fold Signal Enhancement | Reference |
| Peptides | N-hydroxysuccinimide activated labeling reagent | Primary amines | ESI | 10 to 500-fold | [6][7] |
| Vitamin D Metabolites | Amplifex | Diene (via Diels-Alder) | ESI | 3 to 295-fold | [8] |
| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diene (via Diels-Alder) | ESI | Varies by metabolite | [8] | |
| 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) | Hydroxyl | ESI | Varies by metabolite | [8] | |
| Isonicotinoyl chloride (INC) | Hydroxyl | ESI | Varies by metabolite | [8] | |
| Fatty Acids | Primary Amines (e.g., cholamine) | Carboxyl | ESI | Up to 2000-fold | [9] |
| Hydrazines (e.g., DMAQ) | Carboxyl | ESI | 44 to 1500-fold | [9] | |
| Oxylipins | N-(4-aminomethylphenyl)pyridinium chloride (AMPP) | Carboxyl | ESI (+) | Similar to standard ESI (-) | [10][11] |
| Pentafluorobenzyl bromide (PFB) | Carboxyl | ecAPCI | Poor | [10][11] | |
| Phenols & Alcohols | Dansyl Chloride | Phenolic hydroxyl, primary & secondary amines | ESI | Significant (qualitative) | [3][12] |
| Nucleotides | Propionyl or Benzoyl Anhydride | Bases, ribosides | ESI | Significant (qualitative) | [3] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful derivatization. Below are representative protocols for some of the discussed derivatizing agents.
Derivatization of Vitamin D Metabolites with Isonicotinoyl Chloride (INC)
This protocol is adapted from a study comparing various derivatization reagents for vitamin D metabolites.[8]
-
Sample Preparation: Dry the sample containing vitamin D metabolites under a stream of nitrogen.
-
Reagent Preparation: Prepare a 10 mg/mL solution of 4-dimethylaminopyridine (DMAP) in acetonitrile and a solution of isonicotinoyl chloride in acetonitrile.
-
Derivatization Reaction: Dissolve the dried sample in 100 µL of acetonitrile. Add 10 µL of the isonicotinoyl chloride solution and 10 µL of the DMAP solution.
-
Incubation: Vortex the mixture for 10 seconds.
-
Drying: Dry the reaction mixture again under nitrogen.
-
Reconstitution: Before LC-MS analysis, reconstitute the sample in 100 µL of a methanol:water (90:10, v/v) mixture.
Derivatization of Peptides with a Positive-Charge Labeling Reagent
This generalized protocol is based on the principle of using an N-hydroxysuccinimide (NHS) ester-activated reagent to label primary amines on peptides.[6]
-
Sample Preparation: The peptide sample should be in a buffer free of primary amines (e.g., phosphate buffer).
-
Reagent Preparation: Dissolve the NHS-activated labeling reagent in an organic solvent like dimethylformamide (DMF) or acetonitrile.
-
Derivatization Reaction: Add the labeling reagent solution to the peptide sample at a specific molar excess (e.g., 10-fold).
-
pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.0-8.5 using a suitable buffer (e.g., borate or triethylammonium bicarbonate).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing reagent (e.g., Tris or glycine) to consume any unreacted labeling reagent.
-
Sample Cleanup: Purify the derivatized peptides using a suitable method like solid-phase extraction (SPE) to remove excess reagent and byproducts before LC-MS analysis.
Mechanism of Ionization Enhancement and Experimental Workflow
The derivatization process enhances ionization through several key mechanisms, primarily by introducing a permanently charged moiety or a group that is easily protonated or deprotonated. This targeted chemical modification improves the analyte's surface activity in the electrospray droplet, facilitating its transition into the gas phase as an ion.[3]
The following diagram illustrates a typical experimental workflow for a comparative study of derivatizing agents.
The logical relationship between derivatization and improved analytical outcomes can be visualized as a signaling pathway.
Conclusion
Chemical derivatization is an indispensable tool in the analytical chemist's arsenal for enhancing the sensitivity of LC-MS analyses. The choice of derivatizing agent should be guided by the functional groups present on the analyte of interest and the desired ionization characteristics. As demonstrated by the compiled data, the signal enhancement can be dramatic, enabling the detection and quantification of previously intractable low-abundance analytes. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can unlock new levels of performance from their mass spectrometry platforms.
References
- 1. A new strategy for ionization enhancement by derivatization for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ddtjournal.com [ddtjournal.com]
- 4. Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of derivatization/ionization techniques for liquid chromatography tandem mass spectrometry analysis of oxylipins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Pyridin-3-ylmethanesulfonyl Chloride: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of Pyridin-3-ylmethanesulfonyl Chloride, ensuring operational safety and environmental compliance for researchers, scientists, and drug development professionals.
This compound and its hydrochloride salt are reactive compounds that demand meticulous handling and disposal procedures.[1][2] As corrosive and water-reactive substances, they can cause severe skin burns and eye damage.[3][4] Contact with moisture can lead to the release of toxic and corrosive gases, such as hydrogen chloride.[5][6] Adherence to the following procedural guidelines is critical for laboratory safety and environmental stewardship.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to work in a well-ventilated chemical fume hood.[7] A comprehensive assessment of personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a full-face shield. | Protects against splashes of the corrosive material and its reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents severe skin burns upon contact.[3] |
| Body Protection | Chemical-resistant lab coat or apron. | Protects skin and personal clothing from contamination. |
| Respiratory | Use is mandatory within a certified chemical fume hood. | Prevents inhalation of corrosive vapors and gases.[5] |
Experimental Protocol for Neutralization of Small Quantities
For small, residual quantities of this compound (e.g., from cleaning glassware), a neutralization procedure is recommended to render the chemical less hazardous. This process is highly exothermic and must be performed with caution.
Methodology:
-
Preparation of Basic Solution: In a large beaker, prepare a dilute basic solution, such as 5% sodium bicarbonate or a 1-2 M solution of sodium hydroxide. Place this beaker in an ice bath to manage the heat generated during neutralization.[7]
-
Slow Addition: With constant and vigorous stirring, slowly and carefully add the this compound to the chilled basic solution. Crucially, never add the base to the sulfonyl chloride , as this can cause a violent, uncontrolled reaction.[7]
-
pH Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition of the sulfonyl chloride. Add more base if necessary.
-
Completion and Disposal: Once the reaction is complete and the solution is neutralized (pH 6-8), it can be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound and any materials used for spill cleanup should be treated as hazardous waste.
Procedure:
-
Waste Segregation: Collect unreacted this compound and contaminated materials (e.g., absorbent pads, gloves) in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date of accumulation.
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[8]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the fume hood is operational to manage any vapors.
-
Contain: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[7]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Quantitative Data Summary
| Property | Value | Source |
| LD50 Oral (Rat) | 250 mg/kg | [7][9] |
| LD50 Dermal (Rabbit) | 200 - 2000 mg/kg | [7][9] |
| LC50 Inhalation (Rat) | 111.7 mg/m³ (4 h) | [7][9] |
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures, the following diagrams illustrate the decision-making process and the neutralization workflow for this compound.
Caption: Logical workflow for the proper disposal of this compound.
Caption: Signaling pathway for the neutralization of this compound.
References
- 1. guidechem.com [guidechem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Pyridine-3-sulfonyl chloride | C5H4ClNO2S | CID 3164136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
